4-Chloro-3-nitrophenylacetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCECMNMNJYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958824 | |
| Record name | (4-Chloro-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37777-68-7 | |
| Record name | (4-Chloro-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-nitrophenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-nitrophenylacetic Acid (CAS 37777-68-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrophenylacetic acid, with the CAS number 37777-68-7, is a pivotal chemical intermediate in the realms of pharmaceutical and agrochemical synthesis.[1][2] Its unique molecular architecture, featuring a phenylacetic acid core substituted with both a chloro and a nitro group, imparts a high degree of reactivity and selectivity, making it a valuable building block for complex organic molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for professionals in research and development.
Physicochemical Properties
This compound is a pale yellow powder at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 37777-68-7 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [1][3] |
| Molecular Weight | 215.59 g/mol | [1][3] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 101-107 °C | [1] |
| Purity | ≥ 95-97% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis Strategies
The synthesis of this compound can be approached through several established organic chemistry methodologies. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary strategies are outlined below.
Hydrolysis of 2-(4-chloro-3-nitrophenyl)acetonitrile
A common and direct route to phenylacetic acids is the hydrolysis of the corresponding benzyl nitrile. This method is typically high-yielding and proceeds in two main stages: the synthesis of the nitrile intermediate followed by its hydrolysis.
Workflow for Synthesis via Nitrile Hydrolysis
A generalized workflow for the synthesis of this compound via nitrile hydrolysis.
Step-by-Step Experimental Protocol:
a) Synthesis of 2-(4-chloro-3-nitrophenyl)acetonitrile:
-
Starting Material: 4-Chloro-3-nitrobenzyl chloride (or bromide).
-
Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable solvent system, such as a mixture of ethanol and water or a polar aprotic solvent like DMSO.
-
Procedure:
-
Dissolve the 4-chloro-3-nitrobenzyl halide in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add an aqueous or ethanolic solution of sodium cyanide to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench any excess cyanide with an appropriate reagent (e.g., sodium hypochlorite solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
-
Purify the product by recrystallization or column chromatography.
-
b) Hydrolysis of 2-(4-chloro-3-nitrophenyl)acetonitrile:
-
Starting Material: 2-(4-chloro-3-nitrophenyl)acetonitrile.
-
Reagents: A strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Procedure (Acid-Catalyzed):
-
In a round-bottom flask, combine the nitrile with a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (if a basic workup is not performed) or by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. This reaction is particularly useful when the corresponding acetophenone is readily available.
Workflow for the Willgerodt-Kindler Reaction
A generalized workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.
Step-by-Step Experimental Protocol:
a) Synthesis of the Thioamide Intermediate:
-
Starting Material: 4-Chloro-3-nitroacetophenone.
-
Reagents: Elemental sulfur and a secondary amine, typically morpholine.
-
Procedure:
-
In a flask equipped with a reflux condenser, mix the 4-chloro-3-nitroacetophenone, sulfur, and morpholine.
-
Heat the mixture to reflux. The reaction is often carried out at a temperature high enough to melt the sulfur.
-
Maintain the reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the crude thioamide.
-
Collect the solid by filtration and wash with water.
-
b) Hydrolysis of the Thioamide:
-
Starting Material: The crude thioamide from the previous step.
-
Reagents: A strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Procedure (Base-Catalyzed):
-
Suspend the crude thioamide in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours to effect hydrolysis. The reaction can be monitored by the evolution of morpholine and hydrogen sulfide.
-
After completion, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain pure this compound.
-
Applications in Drug Development and Agrochemicals
The strategic placement of the chloro and nitro groups on the phenylacetic acid scaffold makes this compound a versatile precursor for a variety of bioactive molecules.
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[1] The phenylacetic acid moiety is a common structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The chloro and nitro substituents provide handles for further chemical modifications to modulate the pharmacological activity and pharmacokinetic properties of the final drug molecule.
Agrochemical Synthesis
In the agrochemical industry, this compound is utilized in the formulation of herbicides and pesticides.[1] The specific substitution pattern can be tailored to interact with biological pathways in target organisms, leading to effective weed and pest control.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.
-
Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and nitro groups. The methylene protons would likely appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons.
-
FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-N stretching vibrations of the nitro group, and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis can be achieved through established chemical routes, and its reactivity allows for the creation of a wide range of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working in these fields.
References
physical and chemical properties of 4-Chloro-3-nitrophenylacetic acid
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 4-Chloro-3-nitrophenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 37777-68-7), a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its core physical and chemical properties, provides validated protocols for its synthesis and characteristic reactions, and offers expert interpretation of its spectral data. This guide is intended for researchers, chemists, and process development scientists who require a thorough understanding of this versatile molecule for applications in organic synthesis and drug discovery.
Chemical Identity and Structure
This compound is a substituted phenylacetic acid derivative. The presence of three distinct functional moieties—a carboxylic acid, an aromatic nitro group, and a chloro substituent—imparts a unique combination of reactivity and electronic properties, making it a valuable building block for more complex molecules.
-
IUPAC Name: 2-(4-Chloro-3-nitrophenyl)acetic acid
-
Synonyms: 4-Chloro-3-nitrobenzeneacetic acid, (4-chloro-3-nitrophenyl)acetic acid
-
CAS Number: 37777-68-7
-
Molecular Formula: C₈H₆ClNO₄
-
Molecular Weight: 215.59 g/mol
The molecular structure features a benzene ring substituted at position 1 with an acetic acid group, at position 4 with a chlorine atom, and at position 3 with a nitro group.
Caption: 2D Structure of this compound.
Physicochemical Properties
The physical properties of this compound are summarized below. These properties are essential for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Pale yellow powder | |
| Melting Point | 101-107 °C | [1] |
| Boiling Point | 401.6 ± 30.0 °C (Predicted) | [1] |
| Density | 1.532 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.91 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in methanol. | [2] |
| Storage Temperature | 0-8 °C, Sealed in dry conditions. |
Synthesis and Purification
The most direct and industrially relevant synthesis of this compound is the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 2-(4-chloro-3-nitrophenyl)acetonitrile. The following protocol is adapted from a validated procedure for a structurally analogous compound, demonstrating high reliability and yield.[3][4]
Caption: Workflow for the synthesis and purification of this compound.
Protocol: Acid Hydrolysis of 2-(4-chloro-3-nitrophenyl)acetonitrile
Causality: This protocol utilizes strong acid (H₂SO₄) and heat to hydrolyze the nitrile (-C≡N) group to a carboxylic acid (-COOH). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide.[4] Using a mixture of concentrated acid and water provides the necessary catalytic and stoichiometric reagents.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, prepare a dilute sulfuric acid solution by cautiously adding 3 volumes of concentrated sulfuric acid to 2 volumes of water.
-
Expert Insight: The order of addition (acid to water) is critical to safely dissipate the heat of dilution. The specific concentration is optimized to ensure efficient hydrolysis while minimizing charring, a common side reaction in vigorous acid-catalyzed reactions.[3]
-
-
Initiation: To the stirred, warm acid solution, add 2-(4-chloro-3-nitrophenyl)acetonitrile in portions. An exothermic reaction will commence.
-
Reflux: Once the initial exotherm subsides, heat the mixture to a gentle boil (reflux) for approximately 15-30 minutes. The reaction is typically complete when the oily nitrile layer has fully dissolved.
-
Self-Validation: Completion can be monitored by thin-layer chromatography (TLC), sampling the reaction mixture periodically and eluting against a standard of the starting material.
-
-
Workup: Cool the reaction mixture slightly and carefully pour it over an equal volume of crushed ice with stirring. This precipitates the crude product while keeping inorganic salts in solution.
-
Isolation: Cool the slurry in an ice bath to below 0°C to maximize precipitation. Collect the crude this compound by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with several portions of ice-cold water to remove residual sulfuric acid. For high purity, recrystallize the crude solid from boiling water. The product's solubility is low in cold water but increases significantly at higher temperatures, allowing for effective purification.[3]
-
Drying: Dry the purified, pale-yellow crystalline product under vacuum to a constant weight. The expected melting point should be in the range of 101-107°C.[1]
Spectroscopic Characterization
Full experimental spectra for this compound are not widely published. However, based on its structure and data from close analogues, a detailed and reliable interpretation can be provided.
¹H NMR Spectroscopy (Expected)
-
Aromatic Region (7.5-8.2 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a doublet of doublets.
-
The proton at C5 (between the Cl and CH₂COOH groups) is expected to be a doublet, coupled to the proton at C6.
-
The proton at C6 (adjacent to the CH₂COOH group) will likely be a doublet of doublets, coupled to both the C5 and C2 protons.
-
The proton at C2 (adjacent to the nitro group) will be the most deshielded due to the strong electron-withdrawing effect of the NO₂ group and will appear as a doublet.
-
-
Methylene Protons (approx. 3.7 ppm): The two protons of the CH₂ group will appear as a sharp singlet. Its chemical shift is downfield from a typical alkyl proton due to the deshielding effects of the adjacent aromatic ring and carboxylic acid group.
-
Carboxylic Acid Proton (10-12 ppm): The acidic proton of the -COOH group will appear as a broad singlet, significantly downfield. Its presence can be confirmed by a D₂O exchange experiment, which will cause the peak to disappear.
¹³C NMR Spectroscopy (Expected)
-
Carbonyl Carbon (approx. 175-178 ppm): The carboxylic acid carbon is the most deshielded non-aromatic carbon.
-
Aromatic Carbons (120-150 ppm): Six distinct signals are expected. The carbon bearing the nitro group (C3) and the carbon bearing the chloro group (C4) will be significantly influenced by the substituents. The carbon attached to the acetic acid moiety (C1) will also have a characteristic shift.
-
Methylene Carbon (approx. 40-42 ppm): The CH₂ carbon signal will appear in the aliphatic region, shifted downfield by the adjacent electron-withdrawing groups.
Infrared (IR) Spectroscopy (Expected)
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands are expected: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. It serves as a precursor in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and agrochemicals.[4]
Caption: Key reaction pathways for this compound.
Fischer Esterification
Causality: The direct conversion of the carboxylic acid to its corresponding ester is achieved by heating with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium-limited reaction. To drive the reaction to completion, the alcohol is typically used in large excess (acting as the solvent), and/or water is removed as it is formed.[5][6]
Protocol: Synthesis of Methyl 4-Chloro-3-nitrophenylacetate
-
Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 65°C for methanol) and stir until the reaction is complete (monitor by TLC).[5]
-
Cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic phase with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester product.
Reduction of the Nitro Group
Causality: The nitro group is readily reduced to a primary amine, a crucial transformation for building many pharmaceutical scaffolds. Catalytic hydrogenation is a clean and efficient method. The catalyst (e.g., Palladium on Carbon) facilitates the reaction between hydrogen gas and the nitro group on the catalyst surface.
Protocol: Synthesis of 2-(3-Amino-4-chlorophenyl)acetic acid
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) before introducing hydrogen gas (typically via a balloon or a pressurized system).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once complete, carefully purge the vessel again with an inert gas to remove excess hydrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Safety Note: The catalyst can be pyrophoric upon exposure to air after the reaction; ensure the filter cake is kept wet with solvent during filtration and handled appropriately.
-
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amino acid product, which can be purified by recrystallization.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
GHS Hazard Statements: H315 (Causes skin irritation).[1]
-
GHS Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
-
Incompatible Materials: Strong oxidizing agents.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
This compound is a synthetically versatile intermediate whose value is defined by the orthogonal reactivity of its functional groups. The carboxylic acid allows for the formation of esters and amides, while the nitro group can be readily converted into an amine, opening pathways to a wide array of heterocyclic and substituted aniline structures. The protocols and data presented in this guide provide a robust framework for the effective use and understanding of this compound in a research and development setting.
References
- 1. echemi.com [echemi.com]
- 2. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
4-Chloro-3-nitrophenylacetic acid molecular structure and weight
An In-Depth Technical Guide to 4-Chloro-3-nitrophenylacetic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic carboxylic acid that serves as a pivotal intermediate in various fields of chemical synthesis.[1] Its molecular architecture, featuring a phenylacetic acid core functionalized with both a chloro and a nitro group, imparts a unique reactivity profile that is highly valued by researchers and synthetic chemists.[1] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. The strategic placement of the electron-withdrawing nitro group and the halogen substituent makes this compound a versatile building block for creating more complex molecular entities.[1][2]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure and physical properties of a compound is fundamental to its application in scientific research and development.
Molecular Identity and Weight
The defining characteristics of this compound are summarized below:
The structure consists of a benzene ring substituted at position 1 with an acetic acid group (-CH₂COOH), at position 4 with a chlorine atom (-Cl), and at position 3 with a nitro group (-NO₂). This specific arrangement of functional groups dictates the molecule's chemical behavior and reactivity.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The physical and chemical properties of this compound are crucial for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 101-107 °C | [1][6][8] |
| Boiling Point | 401.6±30.0 °C (Predicted) | [6][8] |
| Density | 1.532±0.06 g/cm³ (Predicted) | [6][8] |
| Solubility | Soluble in Methanol | [8] |
| Storage Conditions | 0-8°C, Sealed in dry, Room Temperature | [1][8] |
Synthesis and Manufacturing
The synthesis of this compound is not commonly detailed in readily available literature, however, analogous compounds like 4-Chloro-3-nitrobenzoic acid provide insight into plausible synthetic routes. A common method involves the nitration of a para-substituted chlorobenzene derivative. For instance, the synthesis of the related 4-Chloro-3-nitrobenzoic acid is achieved through the nitration of p-chlorobenzoic acid.[9]
Illustrative Synthetic Pathway: Nitration of p-Chlorophenylacetic Acid
A logical and established approach for synthesizing the target molecule would be the direct nitration of 4-chlorophenylacetic acid. The presence of the chloro and alkyl acid groups on the benzene ring directs the incoming nitro group primarily to the position ortho to the acetic acid group and meta to the chloro group.
Caption: Conceptual synthesis workflow.
Experimental Protocol: Synthesis via Nitration
This protocol is a representative method based on standard nitration procedures for similar aromatic compounds.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool a mixture of concentrated sulfuric acid to 0-5°C in an ice bath.
-
Addition of Starting Material: Slowly add 4-chlorophenylacetic acid to the cooled sulfuric acid while maintaining the temperature below 10°C. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 15°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final pure this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules.[1] Its utility stems from the presence of multiple reactive sites that can be selectively modified.
Pharmaceutical Intermediate
This compound is a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the nitro group can be reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs). The chlorine atom can also participate in nucleophilic substitution reactions. This multi-functionality allows for the construction of complex molecular scaffolds. While specific drug synthesis pathways involving this exact molecule are proprietary, its structural analog, 4-Chloro-3-nitrobenzoic acid, is noted for its significant contribution to the synthesis of a wide range of APIs.[2]
Agrochemical Synthesis
In the agrochemical industry, this compound is utilized in the formulation of herbicides and pesticides.[1] The structural motifs present in this compound are found in many biologically active compounds that can modulate biochemical pathways in target organisms like weeds and fungi.[1]
Other Industrial Applications
Beyond pharmaceuticals and agrochemicals, this compound finds use in analytical chemistry and polymer chemistry.[1] It can be employed in analytical methods for the detection and quantification of other chemicals and can act as a monomer or building block in the creation of specialty polymers.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries. Its unique molecular structure, characterized by the presence of a carboxylic acid, a chloro group, and a nitro group, provides multiple avenues for synthetic modification, making it an essential building block for the creation of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H6ClNO4 | CID 1501909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 37777-68-7 [sigmaaldrich.com]
- 5. pschemicals.com [pschemicals.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 37777-68-7 [chemicalbook.com]
- 8. This compound CAS#: 37777-68-7 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
A Technical Guide to the Solubility of 4-Chloro-3-nitrophenylacetic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the principles, determination, and theoretical analysis of the solubility of 4-Chloro-3-nitrophenylacetic acid in organic solvents. While specific experimental data for this compound is not extensively published, this document establishes a comprehensive framework for its evaluation. We leverage detailed solubility data from a closely related analogue, 4-nitrophenylacetic acid, to illustrate experimental methodologies, analyze solvent effects, and provide a predictive basis for understanding the behavior of this compound. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to conduct rigorous solubility assessments.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
This compound is a key intermediate in the synthesis of a variety of bioactive molecules, including anti-inflammatory, analgesic, and agrochemical agents.[1] Its molecular structure, featuring a carboxylic acid group, a nitro group, and a chloro substituent, imparts a unique combination of polarity and reactivity. The successful progression of any new chemical entity from laboratory-scale synthesis to a viable drug product is fundamentally dependent on its solubility.
Key processes influenced by solubility include:
-
Reaction Kinetics and Synthesis: Ensuring reactants are in the solution phase is crucial for achieving optimal reaction rates and yields.
-
Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a desired crystalline form (polymorph) with high purity.
-
Formulation Development: The ability to dissolve the API in a suitable solvent system is the first step in creating viable dosage forms, whether for oral, topical, or parenteral administration.
-
Bioavailability: For an API to exert its therapeutic effect, it must first dissolve in physiological fluids to be absorbed into systemic circulation.
Understanding the solubility profile of this compound in a range of organic solvents is, therefore, not merely an academic exercise but a prerequisite for its efficient and effective development.
Physicochemical Properties of this compound
A molecule's inherent properties are the primary determinants of its solubility. The interplay of these characteristics with the properties of a solvent dictates the extent of dissolution.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [1][2] |
| Molecular Weight | 215.59 g/mol | [1][2] |
| Melting Point | 106.0 to 110.0 °C | [1][2][3] |
| Appearance | White to light yellow powder/crystal | |
| pKa (Predicted) | 3.91 ± 0.10 | [1] |
| XLogP3 (Predicted) | 1.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
The presence of a carboxylic acid group (a hydrogen bond donor and acceptor), a nitro group, and a chloro group contributes to the molecule's overall polarity. The predicted XLogP3 value of 1.8 suggests a moderate degree of lipophilicity. This structural combination indicates that this compound will exhibit preferential solubility in polar organic solvents, with limited solubility in nonpolar hydrocarbons and potentially moderate solubility in water.
Theoretical Framework: The Energetics of Dissolution
Solubility is governed by the Gibbs free energy of mixing (ΔGmix), which must be negative for dissolution to occur spontaneously. This is a function of the enthalpy (ΔHmix) and entropy (ΔSmix) of mixing. In simple terms, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The principle of "like dissolves like" is a useful heuristic. Solvents that can form similar intermolecular interactions with the solute will be more effective. For this compound, the key interactions are:
-
Hydrogen Bonding: The carboxylic acid group can donate a hydrogen bond and its carbonyl and nitro groups can accept hydrogen bonds. Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMF, acetone) are expected to be effective.
-
Dipole-Dipole Interactions: The nitro and chloro groups create significant dipole moments in the molecule, favoring interactions with polar solvents.
-
Van der Waals Forces: The phenyl ring contributes to nonpolar interactions, allowing for some solubility in less polar solvents.
The following diagram illustrates the primary intermolecular forces at play between the solute and representative solvent types.
Caption: Intermolecular forces governing solubility.
Case Study: Solubility of 4-Nitrophenylacetic Acid in Organic Solvents
In the absence of comprehensive published data for this compound, we present data for the structurally similar compound, 4-nitrophenylacetic acid, from a study by Zhao et al.[4] This serves as an excellent proxy to understand the expected solubility trends and the impact of different solvent classes. The chloro-substituent in our target compound is expected to slightly increase lipophilicity and molecular weight, which may lead to modest quantitative differences, but the qualitative trends should be highly comparable.
The following table summarizes the mole fraction solubility (x₁) of 4-nitrophenylacetic acid in various solvents at 298.15 K (25 °C), ranked from highest to lowest solubility.[4]
| Solvent | Solvent Type | Mole Fraction (x₁) at 298.15 K |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.2312 |
| Methanol | Polar Protic | 0.1477 |
| N,N-Dimethylacetamide (DMA) | Polar Aprotic | 0.1341 |
| Ethanol | Polar Protic | 0.0984 |
| n-Propanol | Polar Protic | 0.0801 |
| n-Butanol | Polar Protic | 0.0664 |
| Ethyl Acetate | Polar Aprotic | 0.0617 |
| Isopropanol | Polar Protic | 0.0592 |
| Isobutanol | Polar Protic | 0.0489 |
| Acetonitrile | Polar Aprotic | 0.0431 |
| Ethylene Glycol | Polar Protic | 0.0191 |
| Water | Polar Protic | 0.0019 |
| Cyclohexane | Nonpolar | 0.0001 |
Analysis of Results:
-
Highest Solubility: The highest solubility is observed in highly polar aprotic solvents like DMF and DMA, and in polar protic methanol. This is attributable to strong dipole-dipole interactions and, in the case of methanol, strong hydrogen bonding.[4]
-
Alcohol Series: Within the primary straight-chain alcohols (methanol, ethanol, n-propanol, n-butanol), solubility decreases as the alkyl chain length increases. This is because the nonpolar character of the solvent increases, reducing its compatibility with the polar solute.
-
Polar vs. Nonpolar: There is a dramatic drop in solubility when moving from polar solvents to a nonpolar solvent like cyclohexane, underscoring the dominant role of the polar functional groups on the solute.
-
Water Solubility: The solubility in water is low, likely due to the hydrophobic nature of the chlorophenyl group, which disrupts the strong hydrogen-bonding network of water.
Based on this data, we can predict that this compound will also be most soluble in polar solvents like DMF, DMA, and short-chain alcohols, and least soluble in nonpolar solvents like cyclohexane and heptane.
Experimental Determination of Solubility: A Standard Protocol
The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[2] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.
Workflow for Shake-Flask Solubility Determination
References
A Technical Guide to 4-Chloro-3-nitrophenylacetic Acid: Synthesis, Reactivity, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-nitrophenylacetic acid is a versatile bifunctional aromatic compound that holds significant potential as a key intermediate in the synthesis of a wide array of biologically active molecules. Its unique electronic and steric properties, conferred by the presence of a carboxylic acid moiety, a nitro group, and a chlorine atom on the phenyl ring, make it a valuable building block in medicinal chemistry, agrochemical development, and materials science. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and potential research applications of this compound, offering a valuable resource for researchers and professionals in the field of chemical synthesis and drug discovery.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound, with the CAS Number 37777-68-7, is a pale yellow solid at room temperature.[1][2] Its molecular structure, featuring a phenylacetic acid backbone substituted with both an electron-withdrawing nitro group and a halogen, imparts a unique reactivity profile that can be strategically exploited in organic synthesis.[3][4] The presence of these functional groups allows for a variety of chemical transformations, positioning this compound as a crucial starting material or intermediate for the synthesis of more complex molecules with desired biological or material properties.[3] This guide will delve into the synthetic pathways to access this molecule, explore the reactivity of its key functional groups, and highlight its demonstrated and potential applications in various research domains.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO₄ | [1][2] |
| Molecular Weight | 215.59 g/mol | [1][2] |
| Appearance | Pale yellow powder | [4] |
| Melting Point | 101-107 °C | [4] |
| CAS Number | 37777-68-7 | [1][2] |
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the acetic acid side chain onto a pre-functionalized benzene ring or the modification of a starting material already possessing the carboxymethyl group.
Oxidation of 4-Chloro-3-nitrotoluene
Conceptual Experimental Protocol (Adaptation from a similar synthesis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 4-chloro-3-nitrotoluene in a mixture of water and a suitable co-solvent (e.g., pyridine or tert-butanol) is prepared.
-
Addition of Oxidant: Potassium permanganate (KMnO₄) is added portion-wise to the heated reaction mixture. The reaction is typically exothermic and requires careful control of the addition rate to maintain a steady reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and by thin-layer chromatography (TLC) analysis of the reaction mixture.
-
Work-up: Upon completion, the reaction mixture is cooled, and the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is then acidified with a strong acid, such as hydrochloric acid (HCl), to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure acid.
Caption: Oxidation of 4-chloro-3-nitrotoluene.
Hydrolysis of 4-Chloro-3-nitrophenylacetonitrile
Another classical and reliable route to phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile). This method involves the conversion of the nitrile functional group into a carboxylic acid under either acidic or basic conditions. A detailed procedure for the hydrolysis of the closely related p-nitrobenzyl cyanide to p-nitrophenylacetic acid using aqueous sulfuric acid is well-documented and can serve as a strong basis for a protocol for this compound.[6]
Conceptual Experimental Protocol (Based on a similar synthesis):
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, 4-chloro-3-nitrophenylacetonitrile is mixed with a solution of aqueous sulfuric acid.
-
Hydrolysis: The mixture is heated to reflux for a specified period. The progress of the hydrolysis can be monitored by TLC.
-
Work-up: After cooling, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The collected solid is washed with cold water and then purified by recrystallization from boiling water or another appropriate solvent to afford pure this compound.
Caption: Hydrolysis of 4-chloro-3-nitrophenylacetonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups: the carboxylic acid, the nitro group, and the chlorine atom.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations, providing access to a range of derivatives.[7][8]
-
Esterification: Reaction with alcohols in the presence of an acid catalyst (Fischer esterification) yields the corresponding esters.
-
Amide Formation: Conversion to the acid chloride followed by reaction with an amine, or direct coupling with an amine using a coupling agent (e.g., DCC), produces amides.
-
Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, a key intermediate for the synthesis of esters and amides.[3][8]
Caption: Reactions of the carboxylic acid group.
Reduction of the Nitro Group
The nitro group is a versatile functional group that can be readily reduced to an amine, opening up a plethora of synthetic possibilities.[9] The resulting amino group can then be further functionalized, for example, through acylation, alkylation, or diazotization reactions.
Several reagents can be employed for the selective reduction of the nitro group in the presence of the chloro and carboxylic acid functionalities.[10]
-
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a common and effective method.[10] Care must be taken with Pd/C as it can sometimes lead to dehalogenation.
-
Metal/Acid Systems: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used for nitro group reduction.[9]
-
Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst can also be used for this transformation.
Caption: Reduction of the nitro group.
Nucleophilic Aromatic Substitution of the Chlorine Atom
The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SₙAr) by the presence of the electron-withdrawing nitro group in the ortho position. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a powerful tool for introducing diverse substituents onto the aromatic ring.
The general mechanism for SₙAr involves the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring.
Potential Research Applications
The unique structural features of this compound make it a highly attractive starting material for the synthesis of novel compounds with potential applications in several areas of research and development.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
Phenylacetic acid derivatives are a well-established class of compounds with a broad range of pharmacological activities. This compound serves as a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications.
-
Anti-inflammatory and Analgesic Agents: While its direct use in the synthesis of blockbuster NSAIDs like Diclofenac has not been substantiated in the readily available literature, the phenylacetic acid core is a common feature in many anti-inflammatory drugs. The functional handles on this compound allow for the exploration of novel derivatives with potentially improved efficacy or a different side-effect profile.
-
Antimicrobial Agents: The synthesis of novel heterocyclic compounds from this compound is a promising avenue for the discovery of new antimicrobial agents. For instance, the amino derivative obtained after nitro group reduction can be used as a precursor for the synthesis of benzimidazoles, quinoxalines, or other nitrogen-containing heterocycles, many of which are known to possess antibacterial and antifungal properties.
-
Enzyme Inhibitors: The structural features of this molecule make it a candidate for the design of enzyme inhibitors. The carboxylic acid can interact with active site residues, while the substituted phenyl ring can be tailored to fit into specific binding pockets.
Agrochemicals: Development of Herbicides and Fungicides
Substituted phenylacetic acids and their derivatives have found applications in the agrochemical industry as herbicides and plant growth regulators.[3] The presence of the chloro and nitro groups on the aromatic ring of this compound can contribute to the herbicidal or fungicidal activity of the final molecule.[3] Researchers can utilize this intermediate to synthesize novel compounds and screen them for their potential as effective and selective crop protection agents.
Materials Science: Building Blocks for Functional Polymers
The bifunctional nature of this compound, with its carboxylic acid and reactive aromatic ring, makes it a potential monomer or building block for the synthesis of specialty polymers. The carboxylic acid can be used for polyester or polyamide formation, while the aromatic ring can be further functionalized to introduce specific properties into the polymer backbone.
Conclusion
This compound is a synthetically valuable intermediate with a rich and versatile chemical reactivity. Its three distinct functional groups offer multiple avenues for chemical modification, enabling the synthesis of a diverse range of more complex molecules. While its application in the synthesis of specific well-known pharmaceuticals is not prominently documented, its potential as a scaffold for the discovery of novel anti-inflammatory, antimicrobial, and agrochemical agents is significant. This technical guide has provided an overview of the synthesis, reactivity, and potential applications of this compound, with the aim of stimulating further research and development utilizing this promising building block.
References
- 1. This compound | 37777-68-7 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. rsc.org [rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Chloro-3-nitrophenylacetic acid, a key building block in medicinal and agrochemical research, presents unique synthetic challenges and necessitates rigorous characterization to ensure its suitability for downstream applications. This guide, designed for the discerning scientist, moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a framework for the robust and reliable synthesis and characterization of this versatile compound. As a self-validating system of protocols and analytical interpretations, this document is intended to empower researchers to confidently produce and verify this compound of high purity.
Section 1: Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and successful application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 37777-68-7 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [1][2] |
| Molecular Weight | 215.59 g/mol | [1] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 101-107 °C | [1] |
| Boiling Point | 401.6°C at 760 mmHg | [3] |
| Density | 1.5±0.1 g/cm³ | [3] |
| Purity | ≥97% (HPLC) | [1] |
Safety Profile: this compound is classified as a skin irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from your supplier.
Section 2: Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale, and safety considerations. This guide will focus on three plausible and chemically robust methods, providing not just the "how" but the "why" behind each approach.
Oxidation of 4-Chloro-3-nitrotoluene
This is a direct and often high-yielding approach that leverages the conversion of a benzylic methyl group to a carboxylic acid. The choice of oxidant is critical to avoid degradation of the aromatic ring or unintended side reactions.
Causality of Experimental Choices: Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation.[4][5] The reaction is typically carried out in a mixed solvent system, such as ethanol and water, to ensure the solubility of both the organic substrate and the inorganic oxidant.[4] The reaction temperature is maintained at a moderate level to control the exothermicity of the oxidation and prevent over-oxidation or decomposition.
Caption: Oxidation of 4-Chloro-3-nitrotoluene.
The Willgerodt-Kindler Reaction of 4-Chloro-3-nitroacetophenone
Causality of Experimental Choices: The reaction utilizes elemental sulfur and a secondary amine, typically morpholine, to form the thiomorpholide intermediate.[8] The high reaction temperatures are necessary to drive the complex rearrangement process. Subsequent acidic hydrolysis cleaves the thioamide to yield the desired carboxylic acid. The choice of a high-boiling solvent may be necessary to achieve the required reaction temperatures.[9]
Caption: Willgerodt-Kindler Reaction Pathway.
Hydrolysis of 2-(4-Chloro-3-nitrophenyl)acetonitrile
This route involves the conversion of a benzyl cyanide derivative to the corresponding carboxylic acid. The hydrolysis can be performed under either acidic or basic conditions.[10][11]
Causality of Experimental Choices: Acid-catalyzed hydrolysis, often employing a strong mineral acid like sulfuric acid in an aqueous medium, is a common and effective method.[10] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the resulting amide intermediate. The concentration of the acid and the reaction temperature are key parameters to control for efficient conversion.
Caption: Hydrolysis of Acetonitrile Derivative.
Section 3: Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and are provided as a robust starting point for the synthesis of this compound.
Protocol for the Oxidation of 4-Chloro-3-nitrotoluene
Materials:
-
4-Chloro-3-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Ethanol
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrotoluene (1 equivalent) in a mixture of ethanol and water.[4]
-
Slowly add potassium permanganate (approximately 2 equivalents) in portions to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 1-2 hours, or until the purple color of the permanganate has disappeared, indicating the completion of the reaction.[4]
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.
-
To the filtrate, add sodium bisulfite to quench any remaining potassium permanganate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. A precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol for the Willgerodt-Kindler Reaction and Subsequent Hydrolysis
Materials:
-
4-Chloro-3-nitroacetophenone
-
Sulfur powder
-
Morpholine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 4-chloro-3-nitroacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).[8]
-
Heat the mixture to a vigorous reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into a beaker of ice water. The thiomorpholide intermediate should precipitate.
-
Collect the crude intermediate by vacuum filtration and wash with water.
-
In a separate flask, prepare a mixture of glacial acetic acid, water, and concentrated sulfuric acid.
-
Add the crude thiomorpholide to the acid mixture and heat on a steam bath for 2-4 hours to effect hydrolysis.[8]
-
Cool the reaction mixture and pour it into ice water. The crude this compound will precipitate.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.
Protocol for the Hydrolysis of 2-(4-Chloro-3-nitrophenyl)acetonitrile
Materials:
-
2-(4-Chloro-3-nitrophenyl)acetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
Procedure:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to water to prepare a dilute sulfuric acid solution (e.g., 50% v/v).[10]
-
Add 2-(4-chloro-3-nitrophenyl)acetonitrile to the acid solution.
-
Heat the mixture to reflux for 1-2 hours. The progress of the hydrolysis can be monitored by TLC.
-
Upon completion, cool the reaction mixture and pour it into a beaker of ice water.
-
The crude this compound will precipitate out of the solution.
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from an appropriate solvent to yield the pure compound.
Section 4: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display a complex splitting pattern due to the substitution on the benzene ring. The methylene protons should appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals to identify include the carbonyl carbon of the carboxylic acid, the methylene carbon, and the six aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A sharp C=O stretch from the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.
-
Asymmetric and symmetric N-O stretches from the nitro group, typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (215.59 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
-
Fragmentation Pattern: Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH) and cleavage of the benzylic C-C bond.
Section 5: Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently produce and verify this important chemical intermediate. The emphasis on causality and self-validating procedures is intended to empower scientists to not only replicate these methods but also to troubleshoot and adapt them as needed for their specific research and development goals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 37777-68-7 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Strategic Intermediate: A Technical Guide to 4-Chloro-3-nitrophenylacetic Acid in Modern Drug Discovery
Introduction: The Unseen Architect of Therapeutic Molecules
In the landscape of pharmaceutical synthesis, the journey from simple precursors to complex active pharmaceutical ingredients (APIs) is paved with critical chemical intermediates. Among these, 4-Chloro-3-nitrophenylacetic acid stands out as a versatile and highly reactive molecule, playing a pivotal role in the development of a range of therapeutics, most notably in the anti-inflammatory and analgesic drug sectors.[1][2] Its strategic substitution pattern—a chloro group, a nitro group, and a phenylacetic acid moiety—offers a playground for synthetic chemists to orchestrate a variety of chemical transformations with high specificity.
This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis, key chemical transformations, and its significant application as a precursor in the synthesis of prominent non-steroidal anti-inflammatory drugs (NSAIDs). The focus will be on not just the "how," but the "why"—elucidating the mechanistic rationale behind the synthetic strategies and experimental choices.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 37777-68-7 | [3] |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [3] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 101-107 °C | [1] |
| Purity | ≥ 95-97% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Synthesis of this compound: A Practical Approach
The most direct and industrially scalable synthesis of this compound involves the oxidation of the readily available starting material, 4-chloro-3-nitrotoluene. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this benzylic oxidation.
Experimental Protocol: Oxidation of 4-chloro-3-nitrotoluene
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
4-chloro-3-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Dropping funnel
-
Büchner funnel and filter flask
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chloro-3-nitrotoluene (1 equivalent) and deionized water.
-
Addition of Oxidant: Prepare a solution of potassium permanganate (approximately 2-3 equivalents) in deionized water. Heat the mixture of 4-chloro-3-nitrotoluene and water to reflux (approximately 95-100°C) with vigorous stirring.
-
Slowly add the potassium permanganate solution via the dropping funnel over a period of 2-3 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a saturated solution of sodium bisulfite to quench any excess potassium permanganate (the purple color will disappear completely).
-
Filter the hot mixture through a celite pad in a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Isolation of Product: Combine the filtrates and cool in an ice bath. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. A pale yellow precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Purification (Optional): The crude product can be recrystallized from a mixture of ethanol and water to obtain a higher purity product.
Causality in the Synthesis: Understanding the Benzylic Oxidation
The choice of potassium permanganate as the oxidant is deliberate. It is a strong oxidizing agent capable of converting the methyl group of 4-chloro-3-nitrotoluene to a carboxylic acid.[4] The reaction is believed to proceed through a complex free-radical mechanism at the benzylic position, which is activated by the adjacent aromatic ring.[5] The presence of a hydrogen atom on the benzylic carbon is a prerequisite for this reaction to occur.[4] The alkaline or near-neutral conditions initially favor the formation of the potassium salt of the carboxylic acid, which is soluble in the aqueous reaction medium, facilitating the reaction. Subsequent acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.
Key Transformations: The Gateway to Bioactive Scaffolds
The true utility of this compound as an intermediate lies in the selective transformations of its functional groups. The reduction of the nitro group to an amine is a particularly crucial step, unlocking the potential for further molecular elaboration.
Chemoselective Reduction of the Nitro Group
The challenge in this transformation is to reduce the nitro group without affecting the chloro substituent or the carboxylic acid. Several methods can achieve this chemoselectivity.
Experimental Protocol 1: Reduction with Iron in Acidic Medium (Béchamp Reduction)
This classic and cost-effective method is widely used for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Iron powder (Fe)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) to the suspension.
-
Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and basify with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-3-chlorophenylacetic acid.
Experimental Protocol 2: Catalytic Hydrogenation
This method offers a cleaner reaction profile but requires specialized equipment.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Equipment:
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve or suspend this compound (1 equivalent) in ethanol.
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen or by TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-amino-3-chlorophenylacetic acid.
Expert Insights on Reductant Selection
The choice between Fe/HCl and catalytic hydrogenation depends on several factors. The Fe/HCl method is robust, inexpensive, and does not require specialized high-pressure equipment.[6] However, the work-up can be cumbersome due to the formation of iron sludges. Catalytic hydrogenation is generally cleaner, with a simpler work-up, and often proceeds with higher yields.[7] The choice of catalyst is also critical; while Pd/C is highly efficient, there is a risk of dehalogenation (loss of the chloro group). Raney Nickel can sometimes be a better choice to minimize this side reaction. The selection of the reduction method should be based on the scale of the reaction, available equipment, and the sensitivity of other functional groups in more complex substrates.
Application in Drug Synthesis: The Path to Diclofenac
A prime example of the strategic importance of this compound is its role in the synthesis of Diclofenac, a widely used NSAID. The key intermediate derived from our title compound is 4-amino-3-chlorophenylacetic acid.
The Ullmann Condensation: Forging the Diclofenac Core
The synthesis of the diclofenac scaffold is achieved through a copper-catalyzed N-arylation reaction known as the Ullmann condensation.[8][9] In this reaction, 4-amino-3-chlorophenylacetic acid is coupled with 1,2-dichlorobenzene.
Reaction Scheme:
Caption: Synthetic pathway to Diclofenac from this compound.
Mechanistic Rationale of the Ullmann Condensation
The Ullmann condensation is a powerful tool for the formation of carbon-nitrogen bonds.[8] The reaction mechanism is thought to involve the formation of a copper(I) species in situ, which then undergoes oxidative addition to the aryl halide (1,2-dichlorobenzene).[9] The resulting organocopper intermediate then reacts with the amine (4-amino-3-chlorophenylacetic acid) in a nucleophilic substitution, followed by reductive elimination to yield the final product, Diclofenac, and regenerate the copper catalyst.[9] The presence of a base is crucial to deprotonate the amine and facilitate its coordination to the copper center.
Conclusion: A Cornerstone of Modern Pharmaceutical Synthesis
This compound exemplifies the critical role of well-designed chemical intermediates in the efficient and scalable synthesis of pharmaceuticals. Its unique combination of functional groups allows for a series of controlled and high-yielding transformations, making it an invaluable building block for medicinal chemists. The journey from this seemingly simple molecule to a widely used therapeutic like Diclofenac underscores the elegance and power of synthetic organic chemistry. As the demand for novel and more effective drugs continues to grow, the strategic application of such versatile intermediates will remain a cornerstone of innovation in the pharmaceutical industry.
References
- 1. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to 4-Chloro-3-nitrophenylacetic Acid: From Historical Synthesis to Modern Applications
This guide provides a comprehensive overview of 4-Chloro-3-nitrophenylacetic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. Delving into its historical synthesis, chemical properties, and contemporary applications, this document serves as a vital resource for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Significance of a Versatile Intermediate
This compound, with the CAS number 37777-68-7, is an aromatic carboxylic acid characterized by the presence of both a chloro and a nitro substituent on the phenyl ring.[1] These functional groups enhance its reactivity, making it a valuable building block in the synthesis of a variety of bioactive molecules.[1] Its primary utility lies in its role as a precursor to more complex chemical structures, particularly in the development of anti-inflammatory and analgesic drugs, as well as herbicides and fungicides.[1] The compound's stability and compatibility with diverse synthetic methodologies have solidified its importance in both academic research and industrial-scale chemical production.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis and research.
| Property | Value |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | 101-107 °C |
| CAS Number | 37777-68-7 |
| Purity | ≥ 97% (HPLC) |
| Solubility | Soluble in methanol. |
Historical Context and the Evolution of Synthesis
While a singular, definitive "discovery" of this compound is not prominently documented in easily accessible historical records, its emergence is intrinsically linked to the broader development of synthetic organic chemistry in the late 19th and early 20th centuries. The synthesis of its key precursors, particularly substituted nitrotoluenes, laid the groundwork for its eventual preparation.
The nitration of p-chlorotoluene, a critical starting material, was a subject of investigation by notable chemists. In 1886, Goldschmidt and Honig reported on the formation of 4-chloro-3-nitrotoluene and its isomer, 4-chloro-2-nitrotoluene, through the nitration of p-chlorotoluene using a mixture of nitric and sulfuric acids. Around the same period, Beilstein and Kuhlberg also contributed to the synthesis of chloronitrotoluenes, employing methods that involved the replacement of an amino group with chlorine via diazotization. These early explorations into the synthesis of halogenated and nitrated aromatic compounds were foundational for the subsequent development of more complex molecules like this compound.
The synthesis of phenylacetic acid itself and its derivatives has a rich history, with methods evolving from the hydrolysis of benzyl cyanide to more sophisticated catalytic approaches. These advancements in synthetic methodology paved the way for the preparation of a wide array of substituted phenylacetic acids for various applications, including as precursors for penicillin.
Modern Synthetic Pathways
The contemporary synthesis of this compound can be approached through several well-established routes. The choice of pathway often depends on the availability of starting materials, desired scale of production, and economic considerations. Two primary strategies are outlined below.
Pathway 1: From p-Chlorotoluene
This pathway is a logical and commonly employed route, beginning with the readily available starting material, p-chlorotoluene.
Caption: Synthetic pathway starting from p-Chlorotoluene.
Step-by-Step Methodology:
-
Nitration of p-Chlorotoluene: p-Chlorotoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to favor the formation of the desired 3-nitro isomer.
-
Oxidation of 4-Chloro-3-nitrotoluene: The methyl group of 4-chloro-3-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄). This step yields 4-chloro-3-nitrobenzoic acid.
-
Homologation to this compound: The final step involves the addition of a methylene group (-CH₂-) to the carboxylic acid, a process known as homologation. This can be achieved through several methods:
-
Arndt-Eistert Synthesis: This classic method involves converting the carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (like water) yields the homologous carboxylic acid.
-
Via the Nitrile: The carboxylic acid can be reduced to the corresponding benzyl alcohol, which is then converted to the benzyl chloride. Subsequent reaction with a cyanide salt (e.g., NaCN) forms the phenylacetonitrile, which is then hydrolyzed to the final product.
-
Pathway 2: From p-Chlorobenzoic Acid
An alternative route begins with p-chlorobenzoic acid, which is then nitrated and subsequently converted to the target molecule.
Caption: Synthetic pathway starting from p-Chlorobenzoic Acid.
Step-by-Step Methodology:
-
Nitration of p-Chlorobenzoic Acid: p-Chlorobenzoic acid is directly nitrated with a mixture of nitric and sulfuric acids. The chloro and carboxylic acid groups direct the incoming nitro group to the 3-position.
-
Homologation of 4-Chloro-3-nitrobenzoic acid: Similar to the first pathway, the resulting 4-chloro-3-nitrobenzoic acid is then subjected to a homologation reaction to introduce the additional methylene group and form this compound.
Key Applications in Industry
The utility of this compound is most prominent in the synthesis of high-value chemical products.
Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the development of various pharmaceuticals. Its structure is particularly amenable to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] The presence of the chloro and nitro groups provides reactive sites for further chemical transformations, allowing for the construction of more complex and pharmacologically active molecules.
Agrochemical Production
In the agrochemical sector, this compound is utilized in the formulation of herbicides and pesticides.[1] The specific arrangement of substituents on the aromatic ring can be tailored to interact with biological pathways in target organisms, leading to effective weed and pest control.
Conclusion
This compound stands as a testament to the enduring legacy of classical organic synthesis, while remaining a highly relevant and versatile intermediate in modern chemical industries. Its synthesis, rooted in the foundational work of late 19th-century chemists, has been refined over time to provide a reliable source for the production of essential pharmaceuticals and agrochemicals. For researchers and drug development professionals, a comprehensive understanding of its properties, historical context, and synthetic pathways is indispensable for leveraging its full potential in the creation of novel and impactful molecules.
References
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Chloro-3-nitrophenylacetic Acid in Modern Pharmaceutical Synthesis
Abstract
4-Chloro-3-nitrophenylacetic acid (C3NAA) is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the synthesis of diverse pharmaceutical agents.[1] Its unique molecular architecture, featuring a phenylacetic acid core substituted with both a chloro and a nitro group, offers exceptional reactivity and versatility for constructing complex bioactive molecules.[1] This guide provides an in-depth exploration of C3NAA, focusing on its strategic application in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and other key pharmaceutical scaffolds. We will dissect the causality behind critical experimental choices, present detailed, validated protocols, and offer insights grounded in established chemical principles to empower researchers in drug development.
Compound Profile: Physicochemical Properties and Strategic Importance
This compound is a pale yellow crystalline solid valued for the distinct reactivity imparted by its functional groups. The phenylacetic acid moiety is a common pharmacophore in the "profen" class of NSAIDs, while the nitro and chloro substituents serve as versatile synthetic handles.[2][3][4]
-
The Nitro Group : As a strong electron-withdrawing group, it influences the reactivity of the aromatic ring. More importantly, it serves as a reliable precursor to an aniline via chemoselective reduction, a cornerstone transformation for introducing an amino group essential for subsequent cyclization or coupling reactions.
-
The Chloro Group : This substituent offers a site for nucleophilic aromatic substitution or, more commonly in modern synthesis, transition-metal-catalyzed cross-coupling reactions. Its presence, however, introduces the critical challenge of preventing hydrodehalogenation during reduction steps.[5][6]
-
The Acetic Acid Moiety : The carboxylic acid group is fundamental to the biological activity of many NSAIDs, mimicking the interaction of arachidonic acid with cyclooxygenase (COX) enzymes.[7] Synthetically, it is a key site for forming amides, esters, or participating in intramolecular cyclizations to form lactams.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. C3NAA is an irritant and should be handled with appropriate personal protective equipment (PPE).[8][9][10]
| Property | Value | Reference(s) |
| CAS Number | 37777-68-7 | [1][11] |
| Molecular Formula | C₈H₆ClNO₄ | [1][12] |
| Molecular Weight | 215.59 g/mol | [1][8] |
| Appearance | Pale yellow powder | [1] |
| Melting Point | 101-107 °C | [1] |
| Storage | Store at 0-8°C, dry conditions | [1] |
| Safety | Causes skin and eye irritation | [8][10] |
Handling Protocol:
-
Always use in a well-ventilated fume hood.
-
Wear standard PPE: safety goggles, lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.[9]
-
In case of contact, flush the affected area with copious amounts of water.[9][13]
-
Store containers tightly closed in a cool, dry place.[13]
Core Application: A Key Intermediate for Diclofenac Synthesis
Diclofenac, a potent NSAID, is a phenylacetic acid derivative whose structure highlights a plausible synthetic pathway originating from C3NAA.[4] The synthesis involves two critical transformations: the chemoselective reduction of the nitro group and a subsequent coupling/cyclization cascade.
Protocol 1: Chemoselective Nitro Group Reduction
Expertise & Causality: The primary challenge in this step is the reduction of the nitro group to an amine without cleaving the C-Cl bond (hydrodehalogenation). Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are often too aggressive and can lead to significant dehalogenation, reducing the yield of the desired product.[5] Raney Nickel is a proven alternative that often shows higher chemoselectivity for nitro group reduction while preserving aromatic halides.[5] Metal/acid systems, such as iron in acetic acid (Bechamp reduction), offer a milder, classical alternative that also avoids this side reaction.[5][14] We present a robust catalytic hydrogenation method optimized for this specific transformation.
Workflow for Chemoselective Reduction:
Caption: Workflow for the selective reduction of C3NAA.
Detailed Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL hydrogenation vessel, add this compound (10.0 g, 46.4 mmol).
-
Solvent Addition: Add 100 mL of methanol and stir until the solid is fully dissolved.
-
Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g, ~10% w/w) as a slurry in methanol. Causality Note: Raney Nickel is pyrophoric when dry and must be handled with care under a solvent.[15]
-
Hydrogenation: Seal the vessel and purge it three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction is exothermic and may require initial cooling to maintain temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry and should be quenched with water to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-Amino-4-chlorophenylacetic acid as a solid, which can be used in the next step without further purification or recrystallized from an appropriate solvent system (e.g., ethanol/water).
Expected Results:
| Product | Form | Yield | Purity (HPLC) |
| 3-Amino-4-chlorophenylacetic acid | Off-white to tan solid | >90% | >98% |
Protocol 2: Synthesis of Diclofenac via Buchwald-Hartwig Amination
Expertise & Causality: The classical synthesis of Diclofenac often involves a Smiles rearrangement or Ullmann condensation.[16] However, modern pharmaceutical synthesis increasingly relies on more efficient and versatile methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route to form the C-N bond between the 3-Amino-4-chlorophenylacetic acid intermediate (or its corresponding ester) and 1-bromo-2,6-dichlorobenzene or a similar coupling partner. Using the ester form of the phenylacetic acid can prevent interference from the acidic proton of the carboxylic acid group.
Reaction Scheme for Diclofenac Synthesis:
Caption: Buchwald-Hartwig route to Diclofenac ester.
Detailed Step-by-Step Methodology (Esterification & Coupling):
-
Esterification (Pre-step): Dissolve 3-Amino-4-chlorophenylacetic acid (8.0 g, 40.1 mmol) in 100 mL of methanol. Add thionyl chloride (3.2 mL, 44.1 mmol) dropwise at 0°C. Allow the mixture to warm to room temperature and then reflux for 4 hours. Cool and evaporate the solvent to obtain the methyl ester hydrochloride salt. Neutralize with a saturated NaHCO₃ solution, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the methyl 3-amino-4-chlorophenylacetate.
-
Reactor Setup: To an oven-dried flask, add the methyl 3-amino-4-chlorophenylacetate (5.0 g, 23.2 mmol), 1-bromo-2,6-dichlorobenzene (6.26 g, 27.8 mmol), sodium tert-butoxide (3.34 g, 34.8 mmol), Pd₂(dba)₃ (0.21 g, 0.23 mmol, 1 mol%), and XPhos (0.22 g, 0.46 mmol, 2 mol%).
-
Solvent and Degassing: Add 100 mL of anhydrous toluene. Seal the flask and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 100°C under an argon atmosphere and stir for 12-18 hours, monitoring by TLC/LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Diclofenac methyl ester.
-
Hydrolysis: Dissolve the purified ester in a 1:1 mixture of THF/water, add LiOH (2 equivalents), and stir at room temperature until hydrolysis is complete. Acidify with 1M HCl to precipitate Diclofenac acid, which can be filtered and dried.
Conclusion: A Versatile and Indispensable Building Block
This compound stands out as a strategically vital starting material in pharmaceutical R&D.[1] Its bifunctional nature allows for sequential, chemoselective transformations that are crucial for building the core scaffolds of major drug classes, particularly NSAIDs like Diclofenac. The protocols detailed herein demonstrate how a deep understanding of the reagent's reactivity—especially the delicate balance required for nitro reduction without dehalogenation—enables the design of efficient and robust synthetic routes. As drug development continues to demand more complex molecules, the utility of such well-defined and versatile building blocks remains indispensable.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 37777-68-7 [amp.chemicalbook.com]
- 11. This compound | 37777-68-7 [chemicalbook.com]
- 12. This compound | C8H6ClNO4 | CID 1501909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 16. Continuous Flow Synthesis of Diclofenac Sodium - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: 4-Chloro-3-nitrophenylacetic Acid in Agrochemical Innovation
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Chloro-3-nitrophenylacetic acid is a versatile aromatic carboxylic acid that holds significant potential in the development of novel agrochemicals.[1] Its molecular architecture, featuring a phenylacetic acid core—a known auxinic scaffold—substituted with both a chloro and a nitro group, suggests a high degree of chemical reactivity and biological activity.[1][2] While primarily recognized as a key intermediate in the synthesis of more complex active ingredients, its intrinsic properties warrant investigation as a potential herbicidal or fungicidal agent.[1] This document provides a comprehensive guide to the potential applications of this compound in agrochemical research, including a proposed mechanism of action, detailed synthesis protocols, and methodologies for evaluating its biological efficacy.
Introduction: The Potential of a Multifunctional Scaffold
The global demand for effective and selective crop protection agents necessitates the exploration of novel chemical entities. This compound emerges as a compound of interest due to its structural similarities to established classes of agrochemicals. Phenylacetic acid itself is a naturally occurring plant hormone (auxin) that regulates various aspects of plant growth and development.[2] The introduction of a chlorine atom and a nitro group to this scaffold can significantly modulate its biological activity, a strategy commonly employed in the design of synthetic herbicides.[3] These substitutions can alter the molecule's electronic properties, lipophilicity, and binding affinity to target proteins, potentially leading to enhanced efficacy or a novel mode of action.[1]
This guide is intended to provide researchers with the foundational knowledge and practical protocols to explore the agrochemical potential of this compound, from its synthesis in the laboratory to its evaluation in biological assays.
Proposed Mechanism of Action: A Synthetic Auxin Herbicide
Based on its structural resemblance to indole-3-acetic acid (IAA), the primary native auxin in plants, and other synthetic auxin herbicides like 2,4-D, it is hypothesized that this compound may function as an auxin mimic.[3] Synthetic auxins, at high concentrations, disrupt the hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth, and ultimately, plant death.[4] This class of herbicides is particularly effective against broadleaf weeds.[3]
The proposed mechanism involves the binding of this compound to auxin receptors, such as the TIR1/AFB F-box proteins, which are components of the SCF-TIR1/AFB ubiquitin ligase complex. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors by the 26S proteasome. The degradation of Aux/IAA proteins derepresses the expression of auxin-responsive genes, resulting in the physiological and morphological effects characteristic of auxin herbicide toxicity.
Figure 1: Proposed mechanism of action for this compound as a synthetic auxin herbicide.
Synthesis and Characterization
The following protocol outlines a plausible laboratory-scale synthesis of this compound, adapted from established methods for similar compounds.[5]
Materials and Equipment
| Material | Grade | Supplier |
| 4-Chloro-3-nitrobenzyl cyanide | ≥98% | Commercially Available |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Standard Chemical Supplier |
| Deionized water | High Purity | Laboratory Supply |
| Ice | Laboratory Supply | |
| Round-bottom flask (1 L) | Borosilicate Glass | Laboratory Glassware Supplier |
| Reflux condenser | Laboratory Glassware Supplier | |
| Heating mantle | Laboratory Equipment Supplier | |
| Buchner funnel and flask | Laboratory Glassware Supplier | |
| Filter paper | Laboratory Supply | |
| Beakers | Borosilicate Glass | Laboratory Glassware Supplier |
| Magnetic stirrer and stir bar | Laboratory Equipment Supplier | |
| pH meter or pH paper | Laboratory Equipment Supplier | |
| Rotary evaporator | Laboratory Equipment Supplier | |
| Melting point apparatus | Laboratory Equipment Supplier | |
| NMR Spectrometer | Analytical Instrument Facility | |
| Mass Spectrometer | Analytical Instrument Facility |
Synthesis Protocol: Hydrolysis of 4-Chloro-3-nitrobenzyl cyanide
Safety Precaution: This procedure involves the use of concentrated sulfuric acid, which is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform the reaction in a well-ventilated fume hood.
-
Preparation of the Acid Solution: In a 1 L beaker, cautiously add 300 mL of concentrated sulfuric acid to 280 mL of deionized water while stirring in an ice bath. The addition should be done slowly to control the exothermic reaction. Allow the solution to cool to room temperature.
-
Reaction Setup: Place 100 g of 4-Chloro-3-nitrobenzyl cyanide into a 1 L round-bottom flask.
-
Initiation of Hydrolysis: Pour two-thirds of the prepared sulfuric acid solution into the flask containing the cyanide. Swirl the flask to ensure all the solid is wetted by the acid.
-
Washing: Use the remaining one-third of the acid solution to wash down any solid material adhering to the walls of the flask.
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to boiling and maintain a gentle reflux for 30-45 minutes. The reaction mixture will darken.
-
Precipitation: After the reflux period, allow the mixture to cool slightly before carefully pouring it into a 2 L beaker containing 1 L of an ice-water slurry. This will precipitate the crude this compound.
-
Isolation of Crude Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove residual acid.
-
Recrystallization (Purification): Transfer the crude product to a large beaker and add a minimal amount of boiling water to dissolve it. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 50-60°C to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product. A sharp melting range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the identity of the compound.
Protocols for Biological Evaluation
Herbicidal Activity Screening
This protocol describes a petri dish-based assay for the preliminary evaluation of the herbicidal activity of this compound.
4.1.1. Plant Material
-
Dicotyledonous species: Brassica napus (rapeseed) or Amaranthus retroflexus (redroot pigweed)
-
Monocotyledonous species: Echinochloa crus-galli (barnyardgrass) or Lolium multiflorum (Italian ryegrass)
4.1.2. Preparation of Test Solutions
-
Prepare a stock solution of 10,000 ppm (10 mg/mL) of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Prepare serial dilutions from the stock solution to obtain test concentrations ranging from 1 ppm to 1000 ppm. A solvent control (containing the same concentration of the solvent as the test solutions) should also be prepared.
4.1.3. Experimental Procedure
-
Place a sheet of filter paper in a 9 cm petri dish.
-
Add 5 mL of the test solution or the solvent control to the filter paper.
-
Place 10-20 seeds of the test plant species on the moist filter paper.
-
Seal the petri dishes with paraffin film to prevent evaporation.
-
Incubate the petri dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.
-
After 7-10 days, measure the root length and shoot length of the seedlings.
-
Calculate the percent inhibition of root and shoot growth for each concentration compared to the solvent control.
-
Determine the GR₅₀ (the concentration that causes 50% growth reduction) for each plant species.
Figure 2: Workflow for the preliminary screening of herbicidal activity.
Fungicidal Activity Screening
This protocol outlines an in vitro assay to evaluate the potential fungicidal activity of this compound against common plant pathogenic fungi.
4.2.1. Fungal Strains
-
Fusarium graminearum (causes Fusarium head blight in cereals)
-
Botrytis cinerea (causes gray mold on a wide range of crops)
-
Rhizoctonia solani (causes damping-off and root rot)
4.2.2. Preparation of Growth Media and Test Compound
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
While the PDA is still molten (around 45-50°C), add the appropriate volume of a stock solution of this compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Ensure the solvent concentration is the same across all treatments, including a solvent control.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
4.2.3. Experimental Procedure
-
From a fresh culture of the test fungus, cut a 5 mm diameter mycelial plug from the edge of the colony.
-
Place the mycelial plug, mycelium-side down, in the center of the PDA plate containing the test compound or the solvent control.
-
Seal the plates with paraffin film.
-
Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percent inhibition of mycelial growth for each concentration compared to the solvent control.
-
Determine the EC₅₀ (the effective concentration that causes 50% inhibition of mycelial growth) for each fungal species.
Data Interpretation and Further Steps
The results from these preliminary screenings will provide valuable insights into the potential of this compound as an agrochemical.
-
Herbicidal Activity: If significant herbicidal activity is observed, particularly against broadleaf species, this would support the proposed mechanism as a synthetic auxin. Further studies could include whole-plant greenhouse trials to assess post-emergence and pre-emergence activity, as well as crop selectivity studies.
-
Fungicidal Activity: If notable fungicidal activity is detected, further investigations could focus on determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). Elucidating the mode of action against fungal pathogens would also be a critical next step.
Conclusion
This compound represents a promising starting point for the development of new agrochemicals. Its synthesis is achievable through established chemical methods, and its biological activity can be readily assessed using the protocols outlined in this guide. While its primary role to date has been as a synthetic intermediate, a thorough investigation of its intrinsic herbicidal and fungicidal properties is a worthwhile endeavor for any research program focused on innovative crop protection solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. Plant growth regulators | ontario.ca [ontario.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Synthesis of 4-Chloro-3-nitrophenylacetic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 4-Chloro-3-nitrophenylacetic acid and its principal derivatives, namely esters and amides. These compounds are pivotal intermediates in the development of a wide array of pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] The protocols detailed herein are designed for reproducibility and scalability, emphasizing the chemical rationale behind procedural steps to empower researchers in their synthetic endeavors. We will explore two primary synthetic routes to the parent acid and subsequent derivatization methodologies.
Introduction: Significance of this compound in Medicinal Chemistry
This compound is a versatile aromatic carboxylic acid whose structural motifs—a chloro group and a nitro group—impart unique reactivity, making it a valuable building block in the synthesis of bioactive molecules.[1] Its applications extend from pharmaceuticals to agrochemicals, where it serves as a key intermediate in the formulation of herbicides and fungicides.[1] In the pharmaceutical industry, the compound's functional groups are instrumental in designing molecules with desired biological activities, particularly for anti-inflammatory and analgesic applications.[1] The stability and compatibility of this acid with various synthetic transformations make it an attractive starting point for the efficient production of complex molecules.[1] The ability to readily form ester and amide derivatives further expands its utility in drug discovery and development, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.[2][3]
Synthesis of this compound
Two common and effective methods for the synthesis of the parent this compound are presented below. The choice of method may depend on the availability of starting materials and desired scale.
Method 1: Oxidation of 4-Chloro-3-nitrotoluene
This method involves the oxidation of the methyl group of 4-chloro-3-nitrotoluene to a carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation.
Reaction Scheme:
Figure 1: Oxidation of 4-Chloro-3-nitrotoluene.
Protocol:
-
In a round-bottom flask, dissolve 4-chloro-3-nitrotoluene (0.245 mol) in a mixture of ethanol (400 mL) and water (200 mL).[4]
-
To this solution, add potassium permanganate (0.49 mol) in portions, maintaining the reaction temperature at 30°C.[4]
-
Stir the mixture vigorously for 1 hour at 30°C.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide byproduct.
-
Remove the organic solvent (ethanol) from the filtrate under reduced pressure.[4]
-
The remaining aqueous solution is stirred and heated to dissolve the product, then cooled to below 0°C to induce recrystallization.[4]
-
Filter the resulting pale yellow crystalline powder, wash with cold water, and dry to obtain 4-Chloro-3-nitrobenzoic acid.[4] A typical yield for this reaction is approximately 91%.[4]
Causality: The use of a mixed solvent system of ethanol and water ensures the solubility of both the organic substrate and the inorganic oxidizing agent. Maintaining a controlled temperature of 30°C is crucial to prevent over-oxidation and potential side reactions.
Method 2: Hydrolysis of 4-Chloro-3-nitrophenylacetonitrile
This route involves the hydrolysis of the corresponding nitrile. Acid-catalyzed hydrolysis is a common and efficient method for converting nitriles to carboxylic acids.
Reaction Scheme:
Figure 2: Hydrolysis of 4-Chloro-3-nitrophenylacetonitrile.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, place 4-chloro-3-nitrophenylacetonitrile (0.62 mole).[5]
-
Prepare a solution of concentrated sulfuric acid (5.4 moles) in water (280 cc) and add two-thirds of this solution to the nitrile.[5]
-
Swirl the flask to ensure the solid is thoroughly wetted by the acid.
-
Use the remaining acid solution to wash down any solid adhering to the flask walls.[5]
-
Heat the mixture to boiling and continue to reflux for 15 minutes.[5]
-
After the reaction is complete, dilute the dark reaction mixture with an equal volume of cold water and cool to 0°C or below.[5]
-
Filter the precipitate and wash it several times with ice water.[5]
-
For purification, dissolve the crude product in boiling water, filter the hot solution, and allow it to cool to crystallize the this compound as pale yellow needles.[5] The expected yield is typically in the range of 92-95%.[5]
Causality: The strong acidic conditions and heat facilitate the hydrolysis of the nitrile group to a carboxylic acid.[6] The initial protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[6]
Synthesis of this compound Derivatives
The carboxylic acid functional group of this compound can be readily converted into esters and amides, which are common functional groups in pharmaceutical compounds.
Esterification
Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Reaction Scheme:
Figure 3: General Esterification Scheme.
Protocol:
-
In a round-bottom flask, combine this compound (1 equivalent), the desired alcohol (e.g., ethanol, methanol; 5-10 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization as needed.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. The use of excess alcohol drives the equilibrium towards the formation of the ester.
Amidation
Amides can be synthesized from the carboxylic acid through activation with a coupling agent or by converting the acid to an acid chloride followed by reaction with an amine.
3.2.1. Amidation using a Coupling Agent
Reaction Scheme:
Figure 4: Amidation using a Coupling Agent.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and stir for 10-15 minutes at room temperature.[7]
-
Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter off any precipitated urea byproduct (in the case of DCC).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate (an "active ester"), which is then readily attacked by the amine nucleophile to form the amide bond under mild conditions.[7]
3.2.2. Amidation via Acid Chloride
Reaction Scheme:
Figure 5: Amidation via Acid Chloride.
Protocol:
-
In a flask under an inert atmosphere, suspend this compound (1 equivalent) in a dry, non-polar solvent like dichloromethane or toluene.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added when using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in a dry aprotic solvent and add it dropwise to a solution of the desired amine (2.2 equivalents) or a mixture of the amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.2 equivalents) in the same solvent at 0°C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Work up the reaction by washing with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the product as described previously.
Causality: The conversion of the carboxylic acid to a more reactive acid chloride significantly increases the rate of acylation of the amine.[7] The base is used to neutralize the HCl generated during the reaction.
Data Summary
| Synthesis Step | Key Reagents | Typical Yield | Purity |
| Acid Synthesis (Oxidation) | 4-Chloro-3-nitrotoluene, KMnO₄ | ~91%[4] | >97% (after recrystallization) |
| Acid Synthesis (Hydrolysis) | 4-Chloro-3-nitrophenylacetonitrile, H₂SO₄ | 92-95%[5] | >95% (after recrystallization) |
| Esterification | Alcohol, Acid Catalyst | 80-95% | >98% (after chromatography) |
| Amidation (Coupling) | Amine, DCC/EDC | 75-90% | >98% (after chromatography) |
| Amidation (Acid Chloride) | Amine, SOCl₂/(COCl)₂ | 85-98% | >98% (after chromatography) |
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the synthesis of this compound and its ester and amide derivatives. A thorough understanding of the underlying chemical principles for each step allows for informed optimization and adaptation of these procedures to meet specific research and development needs. The versatility of these compounds as intermediates ensures their continued importance in the field of medicinal chemistry and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
- 4. Page loading... [wap.guidechem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Comprehensive Guide to the Synthesis of N-Substituted 4-Amino-3-nitrophenylacetic Acid Derivatives
Introduction
4-Chloro-3-nitrophenylacetic acid is a pivotal starting material in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring an activated aromatic ring and a carboxylic acid moiety, makes it an exceptionally versatile building block in medicinal chemistry and drug discovery.[1][2] This compound serves as a key intermediate for producing various pharmaceuticals, including anti-inflammatory and analgesic drugs, by enabling the construction of complex molecular architectures.[1][2][3]
The core reactivity of this molecule lies in the displacement of its chloro substituent by a nucleophile, a classic example of Nucleophilic Aromatic Substitution (SNA_r). This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the reaction of this compound with various classes of amines. We will explore the underlying reaction mechanism, provide detailed, validated protocols for different amine types, and offer insights into optimizing reaction conditions and characterizing the resulting products.
Reaction Mechanism: The Addition-Elimination Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism, characteristic of Nucleophilic Aromatic Substitution.[4] The presence of the strongly electron-withdrawing nitro group (-NO₂) ortho to the chlorine leaving group is critical for the reaction's success.
Mechanism Breakdown:
-
Nucleophilic Addition (Rate-Determining Step): The amine, acting as a nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine. This initial attack is the slowest step of the reaction and disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5][6]
-
Charge Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, is stabilized through resonance by the adjacent nitro group. This stabilization lowers the activation energy of the first step, making the reaction feasible.[4]
-
Elimination & Re-aromatization (Fast Step): The aromaticity of the ring is restored in a rapid second step through the expulsion of the chloride leaving group.[5]
-
Deprotonation: A base, which can be a second molecule of the reacting amine or an added non-nucleophilic base, removes a proton from the newly attached nitrogen atom to yield the final, neutral N-substituted product.[7]
Caption: Figure 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
General Considerations for Synthesis
Successful synthesis requires careful consideration of the following parameters:
-
Amine Nucleophilicity: Aliphatic amines (primary and secondary) are generally more nucleophilic and react more readily than aromatic amines (e.g., aniline). Reactions with less nucleophilic amines may require higher temperatures or longer reaction times. Tertiary amines will not undergo this reaction as they lack a proton to be removed after substitution.[8]
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the reactants and intermediates without interfering with the reaction. Alcohols like ethanol or isopropanol can also be used, particularly for more reactive amines.
-
Base: Using a slight excess (2.2-3.0 equivalents) of the reacting amine is a common and effective strategy. One equivalent acts as the nucleophile, while the excess serves as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[7] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) can be added, which is particularly useful when the amine is valuable or solid.
-
Temperature: The reaction is typically performed at elevated temperatures, ranging from 60 °C to 120 °C, to ensure a reasonable reaction rate. Progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives are irritants. Amines can be corrosive and toxic.
Protocol 1: Reaction with a Primary Aliphatic Amine (Benzylamine)
This protocol details the synthesis of 2-(4-(benzylamino)-3-nitrophenyl)acetic acid, a common precursor for heterocyclic scaffolds.
Reaction Scheme: (Self-generated image, not from a search result)
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| This compound | 215.59 | 2.16 g | 10.0 mmol | 1.0 |
| Benzylamine | 107.15 | 2.36 g (2.4 mL) | 22.0 mmol | 2.2 |
| N,N-Dimethylformamide (DMF) | - | 25 mL | - | - |
| 1 M Hydrochloric Acid | - | ~50 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.16 g, 10.0 mmol).
-
Reagent Addition: Add DMF (25 mL) and stir until the solid is fully dissolved. Add benzylamine (2.4 mL, 22.0 mmol) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water. Acidify the aqueous mixture to pH ~2 by slowly adding 1 M HCl. A yellow precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure product as a yellow crystalline solid.
Expected Characterization:
-
¹H NMR: Expect signals for the aromatic protons, the benzylic CH₂ protons, the acetic acid CH₂ protons, and the protons of the benzyl group's phenyl ring.
-
Mass Spec (ESI-): [M-H]⁻ calculated for C₁₅H₁₄N₂O₄ approx. 285.09.
Protocol 2: Reaction with a Secondary Cyclic Amine (Morpholine)
This protocol demonstrates the reaction with a secondary amine to form a tertiary amine product, useful in developing pharmaceutical agents.
Reaction Scheme: (Self-generated image, not from a search result)
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Eq. |
|---|---|---|---|---|
| This compound | 215.59 | 2.16 g | 10.0 mmol | 1.0 |
| Morpholine | 87.12 | 1.92 g (1.92 mL) | 22.0 mmol | 2.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 mmol | 1.5 |
| Ethanol (95%) | - | 30 mL | - | - |
| 1 M Hydrochloric Acid | - | ~40 mL | - | - |
| Dichloromethane (DCM) | - | 150 mL | - | - |
Procedure:
-
Setup: In a 100 mL round-bottom flask, suspend this compound (2.16 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol) in ethanol (30 mL).
-
Reagent Addition: Add morpholine (1.92 mL, 22.0 mmol) to the suspension. Rationale: K₂CO₃ is used as the base here, which is a common alternative when the amine is not used in large excess.
-
Reaction: Heat the mixture to reflux (~80 °C) with vigorous stirring. Monitor by TLC until completion (typically 8-12 hours).
-
Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add 50 mL of water to the residue and stir.
-
Purification: Slowly acidify the aqueous solution with 1 M HCl to pH ~4-5. The product will precipitate. Filter the solid using a Büchner funnel and wash the filter cake with cold water.
-
Drying: Dry the collected solid under vacuum to afford 2-(4-morpholino-3-nitrophenyl)acetic acid as a bright yellow powder.
Expected Characterization:
-
¹H NMR: Signals will be present for the aromatic protons, the acetic acid CH₂ protons, and two distinct signals for the morpholine ring protons (those adjacent to oxygen and those adjacent to nitrogen).
-
Mass Spec (ESI-): [M-H]⁻ calculated for C₁₂H₁₄N₂O₅ approx. 265.08.
Data Summary and Workflow
The following table summarizes typical conditions for the reaction with different amine classes.
| Amine Type | Example | Nucleophilicity | Base Strategy | Typical Temp. | Typical Yield |
| Primary Aliphatic | Benzylamine | High | 2.2 eq. Amine | 80-100 °C | 80-95% |
| Secondary Aliphatic | Morpholine | High | K₂CO₃ | 70-90 °C | 85-95% |
| Primary Aromatic | Aniline | Low | 2.5 eq. Amine | 100-120 °C | 60-75% |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, label="Figure 2: General Experimental Workflow", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#5F6368"];// Nodes A[label="1. Reagent Setup\n- Dissolve/suspend starting material in chosen solvent.\n- Add amine and base (if applicable)."]; B[label="2. Reaction Under Heat\n- Heat mixture to the target temperature (e.g., 80-120 °C).\n- Monitor reaction progress using TLC."]; C [label="3. Product Isolation & Workup\n- Cool reaction mixture.\n- Acidify with HCl to precipitate the product.\n- Perform liquid-liquid extraction if necessary."]; D [label="4. Purification\n- Collect crude product via filtration or solvent evaporation.\n- Purify by recrystallization or column chromatography."]; E [label="5. Final Characterization\n- Obtain NMR, MS, and IR spectra.\n- Confirm structure and purity."]; // Edges A -> B[label="Heat & Stir"]; B -> C [label="Upon Completion"]; C -> D [label="Crude Product"]; D -> E [label="Pure Product"];
}
Caption: Figure 2: General Experimental Workflow.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient temperature or time.- Low nucleophilicity of the amine.- Inefficient stirring. | - Increase reaction temperature or extend reaction time.- For weak nucleophiles, consider a more forcing solvent like DMSO.- Ensure vigorous stirring, especially for heterogeneous mixtures. |
| Low Yield | - Product loss during workup (product is water-soluble).- Side reactions at high temperatures. | - Saturate the aqueous layer with NaCl before extraction to reduce product solubility.- Perform the reaction at the lowest effective temperature. |
| Impure Product | - Incomplete removal of starting materials.- Formation of side products. | - Ensure the reaction goes to completion via TLC.- Optimize purification; column chromatography may be required instead of recrystallization. |
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a robust and highly valuable transformation in synthetic organic chemistry. This reaction provides straightforward access to a diverse range of N-substituted 3-nitrophenylacetic acid derivatives, which are important precursors for pharmaceutical and agrochemical research.[1] By carefully selecting the amine, solvent, base, and temperature, researchers can efficiently synthesize target molecules in high yields. The protocols and guidelines presented in this note offer a solid foundation for the successful application of this essential synthetic methodology. The products of this reaction can be further elaborated, for instance, through the reduction of the nitro group to an amine, opening pathways to the synthesis of complex heterocyclic systems such as benzodiazepines.[9][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of 7,8-dichloro-6-nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione as a potential NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones as novel and potent noncompetitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 3-Amino-4-chlorophenylacetic Acid
An Application Guide to the Selective Reduction of 4-Chloro-3-nitrophenylacetic Acid
The transformation of this compound to 3-Amino-4-chlorophenylacetic acid is a critical step in the synthesis of numerous high-value compounds, particularly in the pharmaceutical and agrochemical industries. The resulting aniline derivative serves as a versatile building block for constructing more complex molecular architectures. Aromatic amines are important precursors and key intermediates for the synthesis of medicines, dyes, and agricultural chemicals.[1] The reduction of the corresponding nitroarenes is one of the most efficient methods for preparing these aniline-containing compounds.[1]
However, this specific reduction presents a significant chemical challenge: the presence of both a nitro group and an aryl chloride on the same molecule. While the nitro group is the target for reduction, the carbon-chlorine bond is susceptible to cleavage under many standard hydrogenation conditions, a process known as hydrodehalogenation. This side reaction reduces yield and introduces impurities that can be difficult to separate. Therefore, a mild, universal strategy for the selective reduction of halogenated nitroarenes is highly desired to achieve high yields of the target amine without compromising the structural integrity of the molecule.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on various methodologies for the selective reduction of the nitro group in this compound. We will explore the causality behind different experimental choices, from classic metal-acid systems to modern catalytic transfer hydrogenation, providing detailed, field-proven protocols for each.
Core Challenge: Chemoselectivity Over a Labile Aryl Halide
The primary obstacle in this synthesis is achieving high chemoselectivity. The desired reaction is the reduction of the nitro group to an amine, while the undesired side reaction is the reductive cleavage of the C-Cl bond.
Caption: Desired selective reduction versus the undesired hydrodehalogenation side reaction.
The choice of reducing agent, catalyst, solvent, and reaction temperature are all critical parameters that must be carefully optimized to favor the formation of 3-Amino-4-chlorophenylacetic acid.
Methodology 1: Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation (CTH) is an advantageous alternative to traditional catalytic hydrogenation as it avoids the need for handling high-pressure hydrogen gas.[1] This method utilizes a hydrogen donor in the presence of a metal catalyst. Hydrazine hydrate, in conjunction with a palladium on carbon (Pd/C) catalyst, is particularly effective for the selective reduction of halogenated nitroarenes.[1] The selectivity can be controlled by adjusting reaction conditions; mild conditions favor the desired nitro reduction while preventing dehalogenation.[2]
Expert Rationale:
The key to this method's success is the in situ generation of hydrogen on the catalyst surface from the decomposition of the hydrogen donor. This allows for a more controlled delivery of hydrogen equivalents to the nitro group, minimizing the harsher conditions that often lead to C-Cl bond cleavage. Methanol is an excellent solvent choice for this reaction.[2]
Protocol: Selective Reduction using Hydrazine Hydrate and Pd/C
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Solvent and Catalyst Addition: Add methanol as the solvent (e.g., 5 mL per 1 mmol of substrate). To this suspension, add 10% Pd/C catalyst (a typical loading is 5-10 mol%).
-
Hydrogen Donor Addition: Warm the mixture to a gentle reflux (approximately 65-70°C). Slowly add hydrazine monohydrate (5-10 equivalents) dropwise to the stirring suspension. Caution: The reaction can be exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure the filter cake is kept wet with methanol or water during filtration.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Amino-4-chlorophenylacetic acid.
Caption: Experimental workflow for Catalytic Transfer Hydrogenation (CTH).
Methodology 2: Metal-Acid Reduction (Fe/HCl)
The use of iron metal in acidic media is a classic, robust, and cost-effective method for reducing aromatic nitro compounds.[3] This method is well-regarded for its high chemoselectivity, often leaving reducible groups like halides untouched.[4] The reaction proceeds via a single electron transfer mechanism.
Expert Rationale:
The Fe/HCl system generates FeCl₂ in situ, which is the actual reducing agent. This method is particularly valuable in industrial settings due to the low cost of reagents and straightforward workup. The acidic conditions protonate the nitro group, facilitating its reduction.
Protocol: Reduction using Iron Powder and Hydrochloric Acid
-
Reaction Setup: To a round-bottom flask, add this compound (1 equivalent) and a solvent mixture, typically ethanol and water.
-
Reagent Addition: Add iron powder (3-5 equivalents). Heat the suspension to reflux.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) or glacial acetic acid dropwise to the refluxing mixture. The reaction is often vigorous.
-
Monitoring: Continue refluxing and monitor the reaction by TLC. The disappearance of the yellow color of the nitro compound is a good visual indicator of progress.
-
Workup:
-
Once the reaction is complete, cool the mixture and filter it while hot through Celite® to remove the iron salts and unreacted iron.
-
Wash the filter cake thoroughly with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8. This will precipitate the product.
-
-
Purification: The precipitated solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Methodology 3: Stannous Chloride (SnCl₂) Reduction
Tin(II) chloride is another widely used reagent that provides a mild and selective method for reducing nitro groups in the presence of other sensitive functionalities.[3][5] Similar to iron, the mechanism involves electron transfer from the metal salt.[6]
Expert Rationale:
SnCl₂ is particularly useful for substrates that may be sensitive to the strongly acidic conditions of Fe/HCl or incompatible with catalytic methods.[6] The reaction is typically performed in a polar protic solvent like ethanol. The workup can be complicated by the formation of tin oxides, but this can be managed.[6]
Protocol: Reduction using Tin(II) Chloride
-
Reaction Setup: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60°C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Add water and basify the residue by adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is strongly basic (>10). This will dissolve the tin salts as stannates.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Methodology 4: Sodium Dithionite (Na₂S₂O₄) Reduction
Sodium dithionite (also known as sodium hydrosulfite) is an economical, versatile, and metal-free reducing agent.[7] It is valued for its mild reaction conditions and high chemoselectivity, capable of reducing a nitro group in the presence of halogens.[7]
Expert Rationale:
The reduction mechanism is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species in solution.[7] This radical mechanism allows for high selectivity under mild, often aqueous, conditions, presenting a greener alternative to heavy metal reductants.
Caption: Simplified mechanism of nitro reduction by sodium dithionite.[7]
Protocol: Reduction using Sodium Dithionite
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent system, such as a mixture of ethanol and water or THF and water, in a round-bottom flask.
-
Reagent Preparation: In a separate flask, prepare a solution of sodium dithionite (3-5 equivalents) in water.
-
Reagent Addition: Slowly add the aqueous sodium dithionite solution to the vigorously stirring solution of the nitro compound. The reaction can be exothermic; maintain the temperature with a water bath if necessary.
-
Monitoring: Stir at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
If a precipitate forms, it may be the product. Otherwise, remove the organic solvent (if used) under reduced pressure.
-
Extract the aqueous layer several times with an organic solvent like ethyl acetate.[7]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
-
Purification: Purify the crude amine by recrystallization or column chromatography.
Comparative Summary of Reduction Methods
| Method | Reagent/Catalyst | Conditions | Selectivity (vs. Dehalogenation) | Advantages | Disadvantages |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrazine Hydrate | MeOH, Reflux | Excellent under mild conditions[2] | No H₂ gas needed, high yield, clean reaction | Hydrazine is toxic, catalyst can be pyrophoric |
| Metal-Acid Reduction | Fe Powder, HCl/AcOH | EtOH/H₂O, Reflux | Excellent[3][4] | Inexpensive, robust, scalable | Strongly acidic, large amount of metal waste |
| Stannous Chloride Reduction | SnCl₂·2H₂O | EtOH, RT to 60°C | Excellent[6] | Mild conditions, high selectivity | Stoichiometric tin waste, workup can be difficult[6] |
| Sodium Dithionite Reduction | Na₂S₂O₄ | EtOH/H₂O or THF/H₂O, RT | Excellent[7] | Metal-free, mild conditions, economical | Potential for sulfur-containing byproducts[8] |
Conclusion
The selective reduction of this compound to 3-Amino-4-chlorophenylacetic acid is readily achievable with careful selection of the appropriate methodology. For laboratory-scale synthesis where safety and ease of handling are paramount, Catalytic Transfer Hydrogenation with hydrazine hydrate or reduction with Sodium Dithionite offer clean and highly selective routes. For larger-scale or process chemistry applications, the classic Fe/HCl reduction remains a highly viable and economical option due to its low cost and proven reliability. Each protocol offers a distinct set of advantages, and the optimal choice will depend on the specific constraints of the research or development environment, including scale, cost, available equipment, and safety considerations.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: High-Purity Isolation of 4-Chloro-3-nitrophenylacetic Acid
Introduction
4-Chloro-3-nitrophenylacetic acid is a pivotal intermediate compound in the synthesis of a wide array of high-value organic molecules. Its structural features, including a reactive carboxylic acid group and an aromatic ring activated by electron-withdrawing chloro and nitro substituents, make it an essential building block in pharmaceutical and agrochemical industries.[1] It serves as a precursor in the development of novel anti-inflammatory drugs, analgesics, and specialized herbicides.[1]
Given its role in the synthesis of active pharmaceutical ingredients (APIs) and regulated agrochemicals, achieving high purity of this compound is not merely a procedural step but a critical determinant of the final product's efficacy, safety, and regulatory compliance. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts in subsequent synthetic stages.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the principal methods for the purification of this compound. It details the theoretical basis and provides field-tested, step-by-step protocols for recrystallization, column chromatography, and acid-base extraction, enabling the user to select and implement the most appropriate technique based on the impurity profile, required purity level, and available resources.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is fundamental to designing an effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO₄ | [1][2] |
| Molecular Weight | 215.59 g/mol | [1][3] |
| Appearance | Pale yellow powder/solid | [1] |
| Melting Point | 101-110 °C (Range can vary with purity) | [1][3][4] |
| Solubility | Soluble in methanol, ethanol, acetone.[4][5] Partially soluble in water.[5] | |
| Purity (Commercial) | ≥95-97% (HPLC) | [1] |
Method 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but extensively at its boiling point.[6][7] Upon slow cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor.[8]
Causality of Experimental Choices:
-
Solvent Selection: For a polar molecule like this compound, which contains a carboxylic acid group, polar solvents are generally effective. Water is a good starting point, as many nitrophenylacetic acids can be recrystallized from it.[9] However, to enhance solubility at higher temperatures, a co-solvent system, such as Ethanol/Water or Methanol/Water, is often optimal. The alcohol ensures complete dissolution when hot, while the addition of water (an anti-solvent) reduces solubility upon cooling, promoting higher crystal recovery.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before transferring to an ice bath is crucial for the formation of large, well-ordered, and pure crystals.[7]
Protocol: Single-Solvent Recrystallization (from Hot Water)
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat deionized water to boiling.
-
Solvent Addition: Add the hot water portion-wise (e.g., 10-15 mL increments) to the Erlenmeyer flask while stirring and heating on a hot plate. Continue adding the minimum amount of boiling water until all the solid has just dissolved. Note: Adding a large excess of solvent will significantly reduce the final yield.[8]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the solution into a pre-heated clean Erlenmeyer flask. This prevents premature crystallization on the filter paper.[6]
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. The solution should become cloudy as pure crystals begin to form.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Caption: Workflow for purification via recrystallization.
Method 2: Purification by Flash Column Chromatography
For complex mixtures or when impurities have similar solubility profiles to the target compound, flash column chromatography offers superior separation.[10][11] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent) that is forced through the column under pressure.
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is the standard choice for polar compounds like carboxylic acids due to its polar surface (Si-OH groups).
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes) is common. For carboxylic acids, which can streak on silica gel due to strong interactions, adding a small amount of a competitive acid (like acetic acid or formic acid, ~0.5-1%) to the eluent is essential.[10] This keeps the target compound protonated and minimizes tailing, resulting in sharper peaks and better separation.
-
Gradient Elution: Starting with a less polar eluent and gradually increasing its polarity allows for the elution of less polar impurities first, followed by the target compound, and finally, more polar impurities. This provides the best resolution for complex mixtures.
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of Hexanes:Ethyl Acetate with 0.5% acetic acid. The ideal system should give the target compound an Rf (retention factor) value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 90:10 Hexanes:Ethyl Acetate). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent (like acetone or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~1-2 times the sample weight) and evaporate the solvent to dryness. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase, applying positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Gradient Increase: Gradually increase the polarity of the eluent (e.g., move from 90:10 to 80:20 Hexanes:Ethyl Acetate) to elute the target compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Workflow for purification via column chromatography.
Method 3: Purification by Acid-Base Extraction
This classic chemical method is highly effective for separating acidic compounds from neutral or basic impurities. The protocol leverages the acidic nature of the carboxylic acid group, which can be deprotonated by a weak base to form a water-soluble salt.
Causality of Experimental Choices:
-
Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is ideal. It is strong enough to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to deprotonate less acidic functional groups (like phenols, unless activated), providing selectivity.
-
Solvent System: A water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) is required to dissolve the crude material and separate it from the aqueous phase.
-
Re-acidification: A strong acid, such as hydrochloric acid (HCl), is used to re-protonate the water-soluble carboxylate salt, causing the purified, neutral carboxylic acid to precipitate out of the aqueous solution.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (e.g., 50 mL) to the separatory funnel. Cap the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.
-
Phase Separation: Allow the layers to separate. The deprotonated sodium 4-chloro-3-nitrophenylacetate salt will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer. Drain the lower organic layer.
-
Repeat Extraction: Extract the organic layer two more times with fresh portions of saturated sodium bicarbonate solution to ensure complete recovery of the acid. Combine all aqueous extracts.
-
Back-Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate (e.g., 30 mL) to remove any trapped neutral impurities. Discard the organic wash.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with litmus paper). A precipitate of the purified this compound will form.
-
Collection and Drying: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.
Caption: Workflow for purification via acid-base extraction.
Purity Assessment and Method Comparison
Post-purification analysis is essential to validate the success of the chosen method.
-
Melting Point Analysis: A sharp melting point range that aligns with the literature value (101-110 °C) is a strong indicator of high purity.[1][3][4] Impurities typically depress and broaden the melting point range.
-
Chromatographic Analysis: HPLC is the gold standard for quantitative purity assessment, providing a precise percentage of purity.[1] TLC can be used for a quick qualitative check.
-
Spectroscopic Analysis: NMR (¹H and ¹³C) and IR spectroscopy can confirm the chemical structure and the absence of impurities.
Comparison of Purification Methods
| Method | Purity Achieved | Yield | Key Advantages | Key Disadvantages |
| Recrystallization | Good to Excellent (>98%) | Moderate to High | Economical, scalable, simple equipment. | Can be ineffective if impurities have similar solubility; some product loss in mother liquor. |
| Column Chromatography | Excellent (>99%) | Moderate | Highest resolution for complex mixtures; separates closely related compounds. | Time-consuming, requires large solvent volumes, can be difficult to scale up.[10] |
| Acid-Base Extraction | Good (>97%) | High | Fast, highly selective for acidic compounds, easily scalable. | Only removes neutral and basic impurities; will not separate other acidic compounds. |
Safety Precautions
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[12][13]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Exposure: In case of skin or eye contact, rinse immediately and thoroughly with plenty of water.[12][14] If irritation persists, seek medical attention.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6ClNO4 | CID 1501909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound CAS#: 37777-68-7 [m.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Home Page [chem.ualberta.ca]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. inventivapharma.com [inventivapharma.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of 4-Chloro-3-nitrophenylacetic acid
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 4-Chloro-3-nitrophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is presented as the primary analytical technique. The document outlines the scientific rationale behind the methodological choices, a detailed step-by-step protocol, and method validation parameters according to international guidelines.[2][3][4][5] This guide is intended to equip researchers and quality control analysts with the necessary information to accurately and reliably quantify this compound in various sample matrices.
Introduction and Scientific Background
This compound (C₈H₆ClNO₄, MW: 215.59 g/mol ) is an aromatic carboxylic acid whose chloro and nitro substituents enhance its reactivity, making it a valuable intermediate in chemical synthesis.[1] Its applications span pharmaceutical development, particularly in the creation of anti-inflammatory and analgesic drugs, and in the formulation of herbicides and pesticides.[1] Given its role as a precursor and potential impurity in final products, its precise quantification is critical for process optimization, quality control, and regulatory compliance.
The selection of an appropriate analytical technique is paramount for achieving accurate and reproducible results. While various methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and spectrophotometry could be considered, High-Performance Liquid Chromatography (HPLC) offers a superior combination of specificity, sensitivity, and versatility for a non-volatile, polar compound like this compound. Reversed-phase HPLC, in particular, is well-suited for separating such compounds from complex mixtures based on their hydrophobicity.
This application note focuses on a validated RP-HPLC method, detailing the experimental design and explaining the causality behind each procedural step to ensure methodological robustness and trustworthiness.
Comparative Analysis of Analytical Techniques
While HPLC is the recommended technique, a brief comparison with other potential methods highlights the rationale for this choice.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, sensitivity, and specificity. Suitable for non-volatile and thermally labile compounds. | Requires solvent consumption and potentially complex mobile phase preparation. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | High sensitivity and structural elucidation capabilities. | Requires derivatization to increase volatility, which can introduce variability. Potential for thermal degradation. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix. |
Based on this comparison, RP-HPLC emerges as the most suitable method for the routine, accurate quantification of this compound in a drug development or quality control setting.
Recommended Analytical Protocol: RP-HPLC with UV Detection
This section provides a detailed, step-by-step protocol for the quantification of this compound using RP-HPLC. The choices of column, mobile phase, and detection wavelength are grounded in the physicochemical properties of the analyte.
Instrumentation and Chromatographic Conditions
The following table outlines the recommended instrumental setup. The C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar analyte. The mobile phase, a mixture of acidified water and acetonitrile, allows for the elution of the compound with a good peak shape. The acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water B: Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 260 nm |
Reagent and Sample Preparation
Accurate preparation of standards and samples is crucial for reliable quantification.
3.2.1. Reagent Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
3.2.2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3.2.3. Sample Preparation The sample preparation will depend on the matrix. A general protocol for a solid sample is provided below.
-
Weighing: Accurately weigh a known amount of the sample containing this compound.
-
Dissolution: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water). Use sonication if necessary to ensure complete dissolution.
-
Dilution: Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the analytical workflow.
Caption: General experimental workflow for HPLC analysis.
Method Validation
To ensure the reliability of the analytical data, the HPLC method must be validated according to the guidelines of the International Council for Harmonisation (ICH).[2][4][7] The key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Typical Performance |
| Specificity | The analyte peak should be well-resolved from other components. | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² > 0.999 over 1-100 µg/mL |
| Accuracy | Recovery of 98-102% | 99.5 - 101.2% |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2%Intermediate Precision (Inter-day) ≤ 3% | Intra-day RSD < 1.0%Inter-day RSD < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | Insensitive to small, deliberate changes in method parameters. | Consistent results with minor variations in mobile phase composition and flow rate. |
The validation process provides scientific evidence that the analytical procedure is suitable for its intended purpose.[4]
Data Analysis and Interpretation
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the HPLC system is performing adequately. Key parameters include tailing factor (should be ≤ 2) and theoretical plates (should be > 2000).
-
Calibration Curve: Plot the peak area of the standard solutions against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Chemical Structure
Caption: Chemical structure of this compound.
Conclusion
This application note has detailed a validated and robust RP-HPLC method for the quantitative analysis of this compound. By providing a thorough explanation of the scientific principles and a step-by-step protocol, this guide serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. Adherence to this method will ensure the generation of accurate and reliable data, contributing to the quality and safety of end products.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-nitrophenylacetic acid
Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, achieving a high yield and purity of this compound is paramount[1]. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
The most common and industrially relevant pathway to this compound involves a two-step process: the regioselective nitration of 4-chlorobenzonitrile, followed by the acid-catalyzed hydrolysis of the resulting nitrile.
Caption: General workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Question 1: My nitration yield is low, and I'm getting a thick, oily side-product instead of a clean solid. What's going wrong?
Answer: This is a classic sign of poor temperature control and potential side reactions. Nitration is a highly exothermic process.
-
Causality: The nitration of 4-chlorobenzonitrile is an electrophilic aromatic substitution. The chloro group is ortho-, para-directing, while the nitrile group is a meta-director. The desired product forms by nitration at the C3 position, which is ortho to the chlorine and meta to the nitrile. However, if the temperature rises uncontrollably, you risk the formation of dinitrated products and oxidative side-reactions, which often result in dark, intractable oils and lower yields[2].
-
Recommended Actions:
-
Strict Temperature Control: The reaction must be maintained at a low temperature, typically below 0°C, especially during the addition of the nitrating agent. An ice-salt bath is more effective than an ice-water bath for this purpose[3].
-
Slow Reagent Addition: The fuming nitric acid or nitrating mixture (HNO₃/H₂SO₄) must be added dropwise to the solution of 4-chlorobenzonitrile in concentrated sulfuric acid. This allows the cooling system to dissipate the heat generated from the reaction effectively.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously. This prevents localized "hot spots" where the temperature can spike, leading to degradation and by-product formation.
-
Question 2: The hydrolysis of 4-chloro-3-nitrophenylacetonitrile is extremely slow or stalls, leaving significant amounts of starting material even after prolonged heating. How can I improve this step?
Answer: Incomplete hydrolysis is a common hurdle, as nitriles, especially electron-deficient ones, are quite stable. The key is to optimize acid concentration and temperature.
-
Causality: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen to make the carbon more electrophilic for attack by water[4]. The reaction proceeds through an amide intermediate. Insufficient acid concentration or temperature fails to provide the necessary activation energy to drive the reaction to completion.
-
Recommended Actions:
-
Optimize Sulfuric Acid Concentration: A common and effective medium is a 30-70% aqueous solution of sulfuric acid[5]. Concentrated sulfuric acid alone can cause charring, while overly dilute acid may not be effective. A well-established procedure for a similar compound, p-nitrophenylacetic acid, uses a mixture of concentrated sulfuric acid and water, boiled for a specific duration[6].
-
Increase Reaction Temperature: The hydrolysis often requires temperatures in the range of 90-150°C under reflux conditions to proceed at a reasonable rate[5]. Monitor the reaction by TLC or HPLC to determine the optimal time, which can be several hours.
-
Ensure Homogeneity: If the nitrile is not fully dissolved or moistened by the acid solution, the reaction will be inefficient. Ensure good mixing throughout the heating process[6].
-
Question 3: During the acid hydrolysis, my reaction mixture turns very dark or black, and the final yield is poor. What causes this decomposition?
Answer: This issue, often referred to as charring, is typically caused by localized overheating or using an excessively high concentration of sulfuric acid.
-
Causality: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent at high temperatures. If the reaction flask is heated too aggressively, especially with direct flame contact on the glass above the liquid level, the organic material can decompose and char. This degrades both the starting material and the product.
-
Recommended Actions:
-
Use a Heating Mantle or Oil Bath: These provide uniform, controlled heating and prevent the formation of hot spots on the flask walls. It is explicitly recommended to protect the flask from superheating on the side walls[6].
-
Control the Heating Rate: Increase the temperature of the reaction mixture gradually to the target reflux temperature.
-
Proper Acid Dilution: Prepare the sulfuric acid solution correctly before adding the nitrile. Adding the nitrile to pre-heated, properly diluted acid is often the best approach[5].
-
Question 4: My final product is an off-white or yellowish solid with a broad melting point. How can I improve its purity?
Answer: Impurities often include unreacted nitrile starting material or isomeric by-products. Recrystallization is the most effective purification method.
-
Causality: The solubility profile of the desired carboxylic acid is often significantly different from that of the starting nitrile. The acid is more soluble in hot water or alcohol-water mixtures than in cold, a property that can be exploited for purification.
-
Recommended Actions:
-
Post-Reaction Workup: After hydrolysis, the reaction mixture is typically poured into ice water to precipitate the crude product. This solid should be collected by filtration and washed thoroughly with cold water to remove residual acid[6].
-
Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent. For nitrophenylacetic acids, boiling water or an ethanol/water mixture is often effective[6][7]. If the solution is colored, treatment with a small amount of activated charcoal can help remove colored impurities.
-
Filtration and Drying: Filter the hot solution to remove insoluble impurities and charcoal. Allow the filtrate to cool slowly to form well-defined crystals. Collect the pure crystals by filtration and dry them under vacuum.
-
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Nitration Yield | Poor temperature control (>0°C); Reagent addition too fast. | Use an ice-salt bath; Add nitrating agent dropwise with vigorous stirring. |
| Incomplete Hydrolysis | Insufficient acid strength or temperature; Poor mixing. | Use 30-70% H₂SO₄; Heat to reflux (90-150°C); Ensure vigorous stirring.[5] |
| Charring During Hydrolysis | Localized overheating; Acid concentration too high. | Use a heating mantle/oil bath; Ensure proper acid dilution before heating.[6] |
| Low Purity of Final Product | Residual starting material; Isomeric impurities. | Thorough washing of crude product; Recrystallization from water or ethanol/water.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
The most established and scalable route begins with 4-chlorobenzonitrile. This undergoes regioselective nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures to yield 4-chloro-3-nitrophenylacetonitrile[3]. This intermediate is then hydrolyzed under strong acidic conditions (e.g., aqueous sulfuric acid at reflux) to afford the final product, this compound[5].
Q2: What are the critical safety precautions for this synthesis?
Safety is paramount.
-
Nitration: This step is highly exothermic and can lead to a runaway reaction if not properly controlled. Always perform the reaction in a fume hood, wear appropriate PPE (lab coat, safety glasses, acid-resistant gloves), and ensure the temperature is strictly monitored and controlled. Prepare an ice bath large enough to cool the reaction effectively.
-
Strong Acids: Both concentrated sulfuric and nitric acids are extremely corrosive. Handle them with extreme care, and always add acid to water, never the other way around, when preparing dilutions.
-
Cyanide Precursors: Although the nitrile group in 4-chlorobenzonitrile is organic and not a free cyanide salt, good chemical hygiene should always be practiced.
Q3: Can I use basic hydrolysis instead of acidic hydrolysis for the nitrile?
While basic hydrolysis (e.g., using NaOH) is a standard method for converting nitriles to carboxylic acids, it is less ideal for this specific substrate. The presence of a chlorine atom on the aromatic ring, activated by a strongly electron-withdrawing nitro group, creates a risk of nucleophilic aromatic substitution (SₙAr), where a hydroxide ion could potentially displace the chloride. Acidic hydrolysis avoids this side reaction and is therefore the preferred method.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the disappearance of starting material and the appearance of the product in both steps. A common eluent system is a mixture of petroleum ether and ethyl acetate.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative information on the reaction progress and the purity of the final product. A patent for a similar process specifies using GC to monitor residual nitrile content, aiming for <0.2%[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Essential for confirming the structure of the intermediate and the final product.
-
Infrared (IR) Spectroscopy: Useful for tracking the functional group transformation: the disappearance of the nitrile peak (~2220-2260 cm⁻¹) and the appearance of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-nitrophenylacetonitrile
This protocol is adapted from established nitration procedures for similar substrates[3].
-
In a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 60 mL).
-
Cool the flask in an ice-salt bath to below 0°C.
-
Slowly add 4-chlorobenzonitrile (13.75 g, 0.1 mol) in portions, ensuring the temperature remains below 0°C. Stir until all the solid has dissolved.
-
Prepare a nitrating mixture of fuming nitric acid (95%, 6.0 mL) and concentrated sulfuric acid (10 mL) and add it to the dropping funnel.
-
Add the nitrating mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature at or below 0°C with vigorous stirring.
-
After the addition is complete, continue stirring at 0°C for an additional 2-3 hours.
-
Slowly and carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.
-
A solid precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid under vacuum to yield crude 4-chloro-3-nitrophenylacetonitrile. The product can be purified further by recrystallization from an ethanol/water mixture.
Protocol 2: Hydrolysis to this compound
This protocol is based on established methods for the hydrolysis of aromatic nitriles[5][6].
Caption: Standard setup for the acid hydrolysis step.
-
Prepare a 50% (v/v) aqueous sulfuric acid solution by carefully adding 150 mL of concentrated sulfuric acid to 150 mL of water in a suitable beaker with cooling.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the crude 4-chloro-3-nitrophenylacetonitrile (18.25 g, 0.1 mol).
-
Add the prepared sulfuric acid solution (300 mL) to the flask.
-
Heat the mixture to reflux using a heating mantle. The temperature should be around 100-120°C.
-
Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction's completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into 500 mL of ice-cold water.
-
A pale yellow or off-white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration and wash the filter cake with several portions of cold water.
-
For purification, recrystallize the crude solid from boiling water, possibly with the aid of charcoal to remove colored impurities.
-
Filter the hot solution and allow the filtrate to cool. Collect the purified crystals by filtration and dry under vacuum. The expected yield of the pure product is typically high (85-95%).
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 4-Chloro-3-nitrophenylacetic Acid
Welcome to the technical support guide for the synthesis of 4-Chloro-3-nitrophenylacetic acid (4-C-3-NPAA). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, achieving high purity and yield of 4-C-3-NPAA is paramount.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your experimental outcomes.
Troubleshooting Guide: Diagnosis and Resolution of Side Reactions
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Nitration of 4-Chlorophenylacetic Acid
Problem: My final product is a mixture of isomers, primarily the desired 4-chloro-3-nitro and the undesired 4-chloro-2-nitro isomer.
Root Cause Analysis: This is a classic issue of regioselectivity in electrophilic aromatic substitution. The benzene ring has two directing groups:
-
-Cl (Chloro group): An ortho-, para-director.
-
-CH₂COOH (Acetic acid group): A weak deactivator and ortho-, para-director.
However, the nitration of the parent compound, 4-chlorotoluene, which is structurally similar, yields a mixture of isomers.[2] The incoming electrophile (NO₂⁺) will be directed to the positions ortho and para to the activating/directing groups. In 4-chlorophenylacetic acid, the positions ortho to the chloro group are C3 and C5, while the position ortho to the acetic acid group is C3. This overlap favors substitution at the C3 position, but substitution at the C5 position (ortho to chloro) and C2 position is also possible, leading to isomeric impurities.
Troubleshooting Protocol:
-
Temperature Control is Critical: Lowering the reaction temperature (e.g., maintaining 0-5 °C) can enhance the kinetic control of the reaction, often favoring the formation of one isomer over another. Run comparative experiments at different temperatures to find the optimal selectivity.
-
Choice of Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer distribution.
-
Purification Strategy:
-
Fractional Recrystallization: The different isomers often have slightly different solubilities in a given solvent. Experiment with various solvents (e.g., ethanol/water, toluene) to selectively crystallize the desired this compound.
-
Column Chromatography: For high-purity applications, silica gel chromatography can effectively separate the isomers. A solvent system of ethyl acetate and hexane is a good starting point.
-
Problem: Significant charring and formation of a dark, tarry substance is observed, resulting in low yield.
Root Cause Analysis: This is indicative of oxidative degradation. The strong acidic and oxidizing conditions of the nitrating mixture (H₂SO₄/HNO₃) can oxidize the benzylic position (-CH₂-) of the acetic acid side chain, leading to decomposition and polymerization.[4] This is particularly problematic if the reaction temperature is too high or if "hot spots" develop due to poor mixing.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Add the nitrating agent slowly and sub-surface to a well-stirred solution of the 4-chlorophenylacetic acid. This ensures rapid heat dissipation and prevents localized temperature spikes.
-
Verify Acid Quality: Use fresh, high-purity nitric and sulfuric acids. The presence of excess nitrogen oxides (NOx) in older nitric acid can catalyze side reactions.
-
Optimize Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Over-extending the reaction time beyond the point of full consumption of the starting material will only increase the likelihood of degradation.
-
Quenching Procedure: Pour the reaction mixture onto crushed ice to rapidly dilute the acid and quench the reaction. This prevents further degradation during workup.
Issue 2: Hydrolysis of 4-Chloro-3-nitrophenylacetonitrile
Problem: The reaction stalls, yielding primarily the amide intermediate instead of the carboxylic acid.
Root Cause Analysis: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile → amide → carboxylic acid. The second step, hydrolysis of the amide, often requires more forcing conditions (higher temperature or more concentrated acid/base) than the first.[5] If conditions are too mild, the reaction can stall at the stable amide intermediate.
Troubleshooting Protocol:
-
Increase Reaction Severity:
-
Acidic Hydrolysis: Increase the concentration of the sulfuric or hydrochloric acid used. Extend the reflux time and ensure the temperature is consistently at the boiling point of the mixture.[6]
-
Basic Hydrolysis: Use a higher concentration of NaOH or KOH and increase the reaction temperature. Be aware that harsh basic conditions can promote other side reactions (see next problem).[7]
-
-
Monitor via TLC: Use a TLC system that can distinguish between the starting nitrile, the intermediate amide, and the final carboxylic acid product to confirm that the amide is indeed the major species present before adjusting conditions.
Problem: A new, more polar impurity is detected, especially under basic hydrolysis conditions.
Root Cause Analysis: This is likely the result of nucleophilic aromatic substitution (SₙAr), where the chloro group is displaced by a hydroxide ion to form 4-hydroxy-3-nitrophenylacetic acid. The electron-withdrawing nitro group strongly activates the ring towards such attacks, particularly at the ortho and para positions. Harsh basic conditions (high concentration of NaOH, high temperature) will favor this side reaction.[8]
Troubleshooting Protocol:
-
Favor Acidic Hydrolysis: If SₙAr is a significant issue, switch to an acidic hydrolysis protocol (e.g., refluxing in aqueous H₂SO₄). The chloro group is stable under these conditions.
-
Moderate Basic Conditions: If basic hydrolysis must be used, moderate the conditions. Use the minimum temperature and base concentration required to drive the reaction to completion.
-
Protecting Groups (Advanced): In complex syntheses where this is a recurring issue, one might consider a different synthetic route or a strategy involving a protecting group, though this adds steps to the overall synthesis.
Issue 3: Willgerodt-Kindler Reaction Route
Problem: The primary product is the thioamide, and subsequent hydrolysis to the carboxylic acid is low-yielding.
Root Cause Analysis: The Willgerodt-Kindler reaction of an aryl ketone (e.g., 4-chloro-3-nitroacetophenone) with sulfur and an amine (like morpholine) first produces a thioamide.[9] This thioamide must then be hydrolyzed to the carboxylic acid in a separate step. This hydrolysis can be sluggish and may require harsh conditions that can degrade the product.
Troubleshooting Protocol:
-
Isolate the Thioamide: Ensure the initial Willgerodt-Kindler reaction has gone to completion. Isolate and purify the thioamide intermediate first. This provides a clean starting material for the hydrolysis step.
-
Optimize Hydrolysis:
-
Systematically test different hydrolysis conditions: aqueous acid (H₂SO₄, HCl), aqueous base (NaOH, KOH), and varying reaction times and temperatures.
-
A two-phase system or the addition of a phase-transfer catalyst can sometimes improve hydrolysis efficiency.
-
-
Direct Conversion: Some literature procedures attempt a one-pot conversion, but this often leads to a complex mixture of products. A stepwise approach is generally more reliable for achieving high purity.[10]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route generally offers the highest purity and yield for 4-C-3-NPAA?
A1: There is no single "best" route, as the optimal choice depends on the available starting materials, scale, and purity requirements.
-
Nitration of 4-Chlorophenylacetic Acid: This is a very direct route. However, it is often plagued by isomer formation, which can make purification difficult and lower the effective yield of the desired product.[2][11]
-
Hydrolysis of 4-Chloro-3-nitrophenylacetonitrile: This route generally offers better regiochemical control, as the nitrile can be prepared from precursors where the substitution pattern is already set. The main challenge is ensuring complete hydrolysis without inducing side reactions like chloro-group displacement.[5][7]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective tool. Develop a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation (different Rf values) for your starting material, intermediates, product, and any expected side products. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: My final product has a low melting point and appears slightly yellow, even after recrystallization. What could be the cause?
A3: A depressed and broad melting point suggests the presence of impurities. The yellow color is characteristic of many nitro-aromatic compounds, but it can also indicate the presence of colored byproducts from degradation or side reactions.[2] If recrystallization does not improve the melting point, consider:
-
Residual Isomers: Isomeric impurities are often difficult to remove by simple recrystallization.
-
Solvent Inclusion: Ensure the product is thoroughly dried to remove any trapped solvent molecules.
-
Persistent Byproducts: If the impurity is from a side reaction like SₙAr (forming the hydroxy derivative), it may have similar solubility and require chromatographic purification.
Q4: Are there any specific safety precautions for the nitration route?
A4: Absolutely. Nitration reactions using mixed acid (H₂SO₄/HNO₃) are highly exothermic and produce a powerful oxidizing agent.
-
Always perform the reaction in a chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat).
-
Maintain strict temperature control using an ice bath.
-
Add reagents slowly and ensure efficient stirring to prevent the accumulation of unreacted material, which could lead to a runaway reaction.
-
Have a quenching plan and appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.
Visual Diagrams and Workflows
Synthesis Route Overview
Caption: Key synthetic routes to 4-C-3-NPAA and their major side products.
Troubleshooting Workflow for Isomeric Impurities
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. US3221062A - Nitration process - Google Patents [patents.google.com]
- 4. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sciencemadness Discussion Board - Reduction of 4-Chloro-3-nitrotoluene failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-3-nitrophenylacetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Chloro-3-nitrophenylacetic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile chemical intermediate. As a substituted phenylacetic acid, its unique combination of a carboxylic acid, a chloro group, and a nitro group presents specific purification hurdles that require a systematic and well-understood approach.
This guide provides FAQs, in-depth troubleshooting, and validated protocols grounded in chemical principles to help you achieve the desired purity for your downstream applications, from pharmaceutical synthesis to agrochemical research.[1]
Section 1: Compound Profile & Physical Properties
A precise understanding of the physical properties of this compound is the foundation of any successful purification strategy. These properties dictate solvent selection for recrystallization, mobility in chromatographic systems, and the appropriate conditions for handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Molecular Weight | 215.59 g/mol | [1] |
| Appearance | Pale yellow powder or crystalline solid | [1] |
| Melting Point | 101-110 °C (Range indicates sensitivity to impurities) | [1][2] |
| Solubility | Soluble in methanol; Expected to be soluble in other polar organic solvents like ethanol and acetone and sparingly soluble in water. Solubility is pH-dependent. | [2][3] |
| Storage Conditions | Sealed in a dry environment, Room Temperature or refrigerated (0-8°C) for long-term stability. | [1][2][4] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the purity of my this compound sample?
A1: Before attempting any purification, you must establish a baseline purity level.
-
Melting Point Analysis: Take a melting point of your crude material. A sharp melting point within the literature range (e.g., 108-110 °C) suggests relatively high purity. A broad melting range (e.g., 95-105 °C) or a depressed melting point indicates the presence of significant impurities.[1][5]
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the number of components in your sample. A single spot suggests high purity, while multiple spots confirm the presence of impurities. See Protocol 1 for a detailed TLC method.
Q2: What are the most common types of impurities I might encounter?
A2: Impurities typically stem from the synthetic route used. For substituted phenylacetic acids, these can include:
-
Unreacted Starting Materials: Such as the corresponding substituted benzyl cyanide or benzyl chloride.[6][7]
-
Isomeric Impurities: Positional isomers formed during the nitration or chlorination of the aromatic ring.
-
Byproducts of Hydrolysis: If the synthesis involves nitrile hydrolysis, incomplete reaction can leave residual amide intermediates.
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to decomposition.[1]
Q3: Which purification method is generally best for this compound?
A3: For most common impurities, recrystallization is the most effective and scalable method. Its carboxylic acid functionality also makes it an excellent candidate for acid-base extraction , which is highly effective for separating it from neutral or basic impurities. Column chromatography should be reserved for difficult separations where other methods have failed.
Section 3: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: My compound has a low and broad melting point after initial synthesis.
-
Question: My synthesized this compound melts at 98-104 °C. What does this mean and what should I do?
-
Answer: A low and broad melting point is a classic indicator of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it apart. Your immediate next step is to perform TLC analysis to visualize the impurities and then select an appropriate purification method, likely starting with recrystallization.
Problem: During recrystallization, my compound "oils out" instead of forming crystals.
-
Question: I dissolved my compound in a hot solvent, but upon cooling, it formed an oily layer at the bottom of the flask. Why did this happen?
-
Answer: "Oiling out" occurs when the solution becomes supersaturated with your compound at a temperature that is above your compound's melting point. The compound separates as a liquid (an "oil") rather than a solid crystal.
-
Causality: This is often caused by using a solvent in which the compound is excessively soluble, or by cooling the solution too rapidly. The presence of certain impurities can also lower the melting point of the mixture, exacerbating the problem.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly on a benchtop, insulated with a towel if necessary, before moving it to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.[8]
-
Change Solvents: If the problem persists, your solvent is likely unsuitable. Choose a solvent in which the compound has slightly lower solubility. Consider a two-solvent system (see Protocol 2 ).
-
-
Problem: I have very poor recovery after recrystallization.
-
Question: I successfully grew crystals, but my final yield was only 30%. Where did my compound go?
-
Answer: Low recovery is a common issue and can be traced to several factors:
-
Causality & Solutions:
-
Using Too Much Solvent: The most common error is adding too much hot solvent during the dissolution step. Your compound has some residual solubility even in the cold solvent, and excess solvent will keep more of it dissolved. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[8]
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose a significant amount of product on the filter paper. Solution: Use a pre-heated funnel and flask for hot filtration and keep the solution near its boiling point.
-
Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature. Solution: Once the flask has reached room temperature, cool it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Problem: My final product is still colored, even after recrystallization.
-
Question: My product is supposed to be a pale-yellow powder, but it's a darker yellow or brownish color. Why?
-
Answer: The color is likely due to highly colored, minor impurities that co-crystallize with your product or are adsorbed onto the crystal surface.
-
Causality & Solutions:
-
Colored Impurities: These are often polar, polymeric, or degradation byproducts.
-
Activated Charcoal Treatment: Before letting the hot solution cool, you can add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Procedure: Add the charcoal, swirl the hot solution for a few minutes, and then perform a hot filtration to remove the charcoal before cooling. Be cautious, as charcoal can also adsorb some of your desired product.
-
-
Section 4: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol allows for the rapid assessment of sample purity.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase (Eluent): 70:30:1 mixture of Hexane:Ethyl Acetate:Acetic Acid. This is a good starting point; adjust polarity as needed.
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount (~1 mg) of your crude this compound in a few drops of ethyl acetate or methanol.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Interpretation: A single spot indicates high purity. Multiple spots confirm the presence of impurities. The carboxylic acid group should keep the main spot from running too high up the plate (lower Rf value).
Protocol 2: Purification by Recrystallization
This is the primary method for purifying solid organic compounds.
Solvent Selection: The ideal solvent is one in which this compound is highly soluble when hot but poorly soluble when cold.
-
Good Starting Solvents: Ethanol, methanol, or an isopropanol/water mixture. Water itself can be a good choice for polar compounds if they are soluble enough at high temperatures.[9]
-
Two-Solvent System (e.g., Ethanol/Water):
-
Dissolve the crude compound in the minimum amount of boiling ethanol (the "soluble" solvent).
-
Slowly add hot water (the "insoluble" solvent) dropwise until the solution just begins to turn cloudy (turbid).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Proceed with the cooling steps below.
-
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of your chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional but Recommended): If you used charcoal or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.
-
Validation: Confirm the purity by taking a melting point and running another TLC.
Protocol 3: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Procedure:
-
Dissolution: Dissolve the crude sample in an organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~1M) sodium hydroxide (NaOH) solution. The acidic this compound will react to form its water-soluble sodium salt and move into the aqueous layer. Neutral or basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer. Discard the organic layer (or save it for further analysis of impurities).
-
Acidification: Cool the aqueous layer in an ice bath and slowly re-acidify it by adding concentrated HCl or H₂SO₄ dropwise until the solution is acidic (pH ~2, check with pH paper). The water-insoluble this compound will precipitate out as a solid.
-
Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Section 5: Visual Workflows
Diagram 1: Purification Method Selection
This decision tree guides the user in selecting the most appropriate purification strategy based on initial analysis.
Caption: Decision tree for selecting a purification method.
Diagram 2: Standard Recrystallization Workflow
This diagram outlines the key steps in a successful recrystallization experiment.
Caption: Step-by-step workflow for purification by recrystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 37777-68-7 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. usbio.net [usbio.net]
- 5. echemi.com [echemi.com]
- 6. scispace.com [scispace.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Derivatization of 4-Chloro-3-nitrophenylacetic Acid
Welcome to the technical support center for the derivatization of 4-chloro-3-nitrophenylacetic acid (CAS 37777-68-7). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows.[1] As a substituted phenylacetic acid, this compound is a valuable building block in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and agrochemicals.[1] This document provides in-depth, field-proven insights into optimizing common derivatization reactions, troubleshooting potential issues, and ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
The primary site for derivatization on this molecule is the carboxylic acid functional group. The two most common and synthetically useful transformations are:
-
Esterification: Conversion of the carboxylic acid to an ester (e.g., methyl, ethyl, or benzyl esters). This is often done to protect the acid, improve solubility in organic solvents, or to prepare the molecule for analytical techniques like Gas Chromatography (GC) by increasing its volatility.[2]
-
Amide Formation: Reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. This is a cornerstone of pharmaceutical synthesis, allowing for the coupling of this core structure to a vast array of amine-containing fragments.
Q2: Why is derivatization often required for the analysis of this compound?
Direct analysis of carboxylic acids by techniques like GC is challenging due to their low volatility and polar nature, which can lead to poor peak shape and adsorption on the chromatographic column.[2] Derivatization, typically to a more volatile ester, mitigates these issues. For High-Performance Liquid Chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, significantly improving sensitivity and selectivity.[3]
Q3: What are the key safety considerations when working with this compound and its derivatization reagents?
Standard laboratory safety protocols should be strictly followed. This compound is an irritant; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Many derivatization reagents are hazardous:
-
Thionyl chloride (SOCl₂) and Oxalyl chloride: Highly corrosive and react violently with water, releasing toxic gases (SO₂ and HCl or CO/CO₂ and HCl, respectively). Must be handled in a chemical fume hood.[5]
-
Carbodiimides (e.g., EDC, DCC): Potent allergens and skin sensitizers.
-
Strong Acids (e.g., H₂SO₄): Highly corrosive.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.
Troubleshooting Guide: Esterification Reactions
Esterification of the carboxylic acid is a fundamental first step in many synthetic routes. While seemingly straightforward, the specific substituents on this molecule can present unique challenges.
Q: My Fischer esterification reaction is giving low yields. How can I improve it?
A: The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol under acidic catalysis.[6] Low yields are almost always due to the equilibrium not favoring the product side or incomplete reaction.
-
Causality & Solution: According to Le Châtelier's principle, the equilibrium can be shifted toward the ester product by either using a large excess of one reactant (the alcohol is typically chosen as it can also serve as the solvent) or by removing water as it forms.[6]
-
Protocol Adjustment: Instead of using a few equivalents of alcohol (e.g., methanol), use it as the reaction solvent. Ensure all reagents and glassware are dry. If using a non-alcohol solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water during the reaction.[7]
-
Catalyst Check: Ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) is not old or hydrated. Use a catalytic amount, typically 1-5 mol%.[7]
-
Q: I'm observing decomposition or unwanted side products during esterification. What is the likely cause?
A: The combination of a nitro group and a chlorine atom on the phenyl ring, along with potentially harsh acidic conditions and heat, can lead to degradation. While the molecule is generally stable, prolonged heating at high temperatures should be avoided.
-
Causality & Solution: The 2-nitro group can decrease the rate of esterification compared to unsubstituted phenylacetic acids. This might tempt researchers to increase the temperature or reaction time, leading to decomposition. A more effective approach is to switch to a milder, non-equilibrium-based method.
-
Alternative Protocol 1 (Alkylation): React the carboxylic acid with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone). This avoids strong acids and high heat.
-
Alternative Protocol 2 (SOCl₂/Alcohol): A highly effective two-step, one-pot method involves first carefully adding thionyl chloride (SOCl₂) to the alcohol (e.g., methanol) at low temperature. This generates anhydrous HCl in situ and converts the alcohol to a more reactive intermediate, driving the esterification efficiently without extreme heat.[8]
-
Table 1: Comparison of Common Esterification Methods
| Method | Reagents | Pros | Cons | Best For |
| Fischer Esterification | Alcohol (excess), H₂SO₄ or p-TsOH | Inexpensive, simple reagents | Reversible, requires heat, water-sensitive | Large-scale synthesis of simple esters (methyl, ethyl)[6] |
| Alkylation | Alkyl Halide, K₂CO₃ or Cs₂CO₃ | Mild conditions, not reversible | Alkyl halides can be toxic/lachrymatory | Substrates sensitive to strong acids or heat[8] |
| Acid Chloride Formation | 1) SOCl₂ or (COCl)₂2) Alcohol | High-yielding, irreversible | Harsh reagents, generates acidic byproduct | Difficult-to-esterify acids, including tertiary alcohols[5][8] |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Very mild, room temperature | DCC byproduct can be difficult to remove, reagents are expensive | Acid-sensitive substrates and valuable, complex alcohols[8] |
Experimental Workflow: Troubleshooting Low Esterification Yield
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. This compound | 37777-68-7 [amp.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
troubleshooting guide for 4-Chloro-3-nitrophenylacetic acid reactions
Welcome to the technical support center for 4-Chloro-3-nitrophenylacetic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered when working with this versatile chemical intermediate. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and properties of this compound.
Q1: What are the primary safety hazards associated with this compound?
A1: this compound is classified as an irritant. It can cause skin and serious eye irritation.[1][2][3][4][5] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4][5] Avoid creating and inhaling dust.[6][7] In case of contact, wash the affected skin area thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[5][6]
Q2: What are the optimal storage conditions for this compound?
A2: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Recommended storage temperatures are between 0-8°C to ensure long-term stability.[8][9] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
Q3: What are the key physical and chemical properties of this compound?
A3: Understanding the fundamental properties is essential for planning experiments, particularly for purification and reaction setup. Key data is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO₄ | [3][8][10][11] |
| Molecular Weight | 215.59 g/mol | [3][8][9][10] |
| Appearance | Pale yellow powder/crystal | [8][9] |
| Melting Point | 101-107 °C | [8][9] |
| pKa | 3.91 ± 0.10 (Predicted) | [5] |
| Solubility | Soluble in methanol; partially soluble in water.[5][12] |
Section 2: Troubleshooting Guide for Synthesis Reactions
The most common route to synthesize this compound involves the electrophilic nitration of 4-chlorophenylacetic acid. This section troubleshoots issues that may arise during this synthesis.
Q1: My nitration reaction is slow, or the conversion to the desired product is low. What's going wrong?
A1: Low conversion is typically linked to the activity of the nitrating agent or the reaction conditions. The active electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid using a strong dehydrating acid, usually sulfuric acid.
-
Cause 1: Insufficient Acid Strength/Concentration: The concentration of sulfuric acid is critical. If it is not sufficiently concentrated, the equilibrium for nitronium ion formation will not be favorable.
-
Solution: Ensure you are using concentrated (98%) sulfuric acid. For particularly stubborn reactions, oleum (fuming sulfuric acid) can be used to dramatically increase the concentration of the electrophile, but this requires careful temperature control.[13]
-
Cause 2: Inadequate Temperature Control: While higher temperatures can increase reaction rates, they can also promote the formation of unwanted byproducts and oxidation, leading to a dark, tarry reaction mixture. Nitrations are highly exothermic and can run away if not properly cooled.
-
Solution: Maintain the recommended temperature, typically by using an ice bath to keep the reaction between 0-10°C during the addition of the nitric/sulfuric acid mixture. Monitor the internal temperature closely.
Q2: My final product is contaminated with other isomers. How can I improve the regioselectivity?
A2: The formation of isomers is governed by the directing effects of the substituents on the aromatic ring. In 4-chlorophenylacetic acid, you have two substituents:
-
-Cl (Chloro group): This is an ortho-, para- director, but it is also deactivating.
-
-CH₂COOH (Acetic acid group): This is a weak ortho-, para- director.
The desired product, this compound, results from nitration at the position ortho to the chloro group and meta to the acetic acid group. The directing effects are competing. The chloro group strongly deactivates the positions ortho to it, but the para position is already blocked. Nitration at the 3-position is favored due to the combined directing influence. However, nitration at the 2-position (ortho to the acetic acid group) can also occur.
-
Solution: Precise control of reaction temperature is key. Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity. Additionally, the choice of nitrating agent can influence isomer distribution.
Q3: I've quenched the reaction in ice water, but my product has oiled out or failed to precipitate. How can I isolate it?
A3: This is a common issue, especially if the product has a relatively low melting point or is more soluble in the acidic aqueous mixture than anticipated.[14][15]
-
Solution: Liquid-Liquid Extraction. Do not discard the mixture. Transfer the entire quenched solution to a separatory funnel and perform an extraction with a suitable water-immiscible organic solvent. Good choices include ethyl acetate or dichloromethane (DCM). Extract the aqueous layer 2-3 times to ensure complete recovery of the product.[14] The combined organic layers can then be washed, dried, and concentrated to yield the crude product.
Workflow: Failed Product Precipitation
The following diagram outlines the decision-making process when a nitration product fails to precipitate upon quenching.
Caption: Troubleshooting workflow for product isolation after quenching.
Section 3: Troubleshooting Downstream Reactions
Part A: Reduction of the Nitro Group
A common downstream reaction is the reduction of the nitro group to an amine, a critical step in the synthesis of many pharmaceuticals.[8][16]
Q1: During the reduction of the nitro group, I'm observing dehalogenation (loss of the chlorine atom). How can I avoid this side reaction?
A1: Dehalogenation is a well-known side reaction during catalytic hydrogenation of aryl halides, particularly when using Palladium on carbon (Pd/C).
-
Cause: The Pd/C catalyst is highly active and can readily catalyze the hydrogenolysis of the C-Cl bond, especially under harsh conditions (high temperature or pressure).
-
Solution 1: Change the Catalyst. Raney Nickel is an excellent alternative for reducing nitro groups in the presence of aryl halides as it is much less prone to causing dehalogenation.[17]
-
Solution 2: Use Chemical Reducing Agents. If catalytic hydrogenation is not an option, classic chemical reductions are highly effective and chemoselective. Reagents like tin(II) chloride (SnCl₂) in ethanol or iron (Fe) powder in acetic acid or with an acid like HCl will selectively reduce the nitro group without affecting the aryl chloride.[17][18][19] These methods are robust and reliable.
Decision Tree: Selecting a Nitro Reduction Method
This diagram helps you choose the appropriate reduction method based on your substrate's functional groups.
Caption: Decision tree for choosing a suitable nitro reduction reagent.
Part B: Reactions of the Carboxylic Acid Group
Q1: I'm attempting to form an amide or ester from the carboxylic acid, but the reaction is inefficient.
A1: Direct conversion of a carboxylic acid to an amide or ester is often slow and requires either harsh conditions or, more commonly, an activating agent.
-
Cause 1: Lack of Activation. The hydroxyl group of a carboxylic acid is a poor leaving group. It must be converted into a better one.
-
Solution: Use a standard coupling agent. For amide formation, reagents like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or converting the acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride are effective. For esterification, a simple Fischer esterification (refluxing in the alcohol with a catalytic amount of strong acid) is often sufficient, provided water is removed.
-
Cause 2: Presence of Water. Water can hydrolyze the activated intermediate or, in the case of Fischer esterification, drive the equilibrium back towards the starting materials.
-
Solution: Ensure all reagents and solvents are dry. For reactions that produce water, such as Fischer esterification, use a Dean-Stark apparatus to remove it as it forms.
Section 4: Key Experimental Protocols
Protocol 1: Standard Work-up for Aromatic Nitration
This protocol details the work-up and isolation of a solid nitroaromatic product like this compound.
-
Quenching: Slowly and carefully pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture). Perform this in a fume hood and use an ice bath to control the temperature of the quenching mixture.
-
Product Isolation (Precipitation): If a solid precipitates, continue stirring for 15-30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid collected in the funnel with several portions of cold water until the filtrate is neutral when tested with pH paper. This removes residual strong acids.[14]
-
Product Isolation (Extraction): If the product oils out or does not precipitate, follow the extraction procedure outlined in Section 2, Q3.
-
Drying: Dry the crude product to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the product's melting point.
-
Purification: The most common method for purifying the crude solid is recrystallization. Test various solvents (e.g., ethanol/water, isopropanol, toluene) to find a system where the product is soluble in the hot solvent but sparingly soluble when cold.
Protocol 2: Chemoselective Reduction of Nitro Group using Tin(II) Chloride
This protocol is suitable for reducing the nitro group of this compound without causing dehalogenation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 2.5-3 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Caution: This will generate CO₂ gas; add the bicarbonate solution slowly and with vigorous stirring.
-
Filtration: Filter the mixture through a pad of celite to remove the insoluble tin salts. Wash the celite pad with fresh solvent (ethanol or ethyl acetate).
-
Extraction: Transfer the filtrate to a separatory funnel. If ethanol was used, it may be necessary to add water and an extraction solvent like ethyl acetate. Extract the aqueous layer a few times with the organic solvent.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino acid product.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | 37777-68-7 [amp.chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 37777-68-7 [sigmaaldrich.com]
- 11. PubChemLite - this compound (C8H6ClNO4) [pubchemlite.lcsb.uni.lu]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. vpscience.org [vpscience.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Navigating the Stability of 4-Chloro-3-nitrophenylacetic Acid
Welcome to the dedicated technical support center for 4-Chloro-3-nitrophenylacetic acid (CAS 37777-68-7). This versatile building block is crucial in the synthesis of various pharmaceutical and agrochemical compounds.[1] However, its substituted phenylacetic acid structure presents unique stability challenges. This guide provides in-depth, experience-based answers and troubleshooting protocols to help you mitigate decomposition and maximize yields in your critical reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary decomposition pathways for this compound?
A1: The two most significant decomposition pathways are decarboxylation and hydrolysis.
-
Decarboxylation: This is often the main concern. The phenylacetic acid moiety, particularly when activated by the electron-withdrawing nitro group, can lose carbon dioxide (CO₂) under thermal or chemical stress.[2] This process is analogous to the decarboxylation seen in β-keto acids, where the nitro group provides vinylogous stabilization to a carbanionic intermediate, leading to the formation of 1-chloro-4-(methyl)-2-nitrobenzene.[2] Mixtures of the acid with its carboxylate salt can also promote spontaneous decarboxylation.[3]
-
Hydrolysis of the Aryl Chloride: While aryl chlorides are generally robust, under harsh nucleophilic conditions (e.g., strong bases at high temperatures), the chloro group can be susceptible to nucleophilic aromatic substitution, leading to undesired phenolic byproducts.
-
Nitro Group Reduction: In the presence of certain reducing agents, the nitro group can be reduced to an amine, hydroxylamine, or other intermediates. This is typically a desired transformation, but it can occur unintentionally if incompatible reagents are used for other steps.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperature is a critical factor that significantly promotes decarboxylation. While the pure, solid compound is stable at recommended storage temperatures (4°C to room temperature), in solution and during reactions, heat is a primary driver of decomposition.[1][4] Reactions involving nitrophenylacetic acids that require high heat often report lower yields due to competing decomposition pathways.[5] As a general rule, maintain the lowest effective temperature for your specific transformation.
Q3: What pH conditions should I be cautious of?
A3: Both strongly acidic and strongly basic conditions can be problematic.
-
Strongly Acidic (e.g., conc. H₂SO₄, TFA): Strong acids can catalyze decarboxylation, especially with heat.[2][6]
-
Strongly Basic (e.g., NaOH, KOH): Strong bases can deprotonate the benzylic carbon, which can facilitate side reactions.[7][8] More importantly, they can promote hydrolysis of the aryl chloride at elevated temperatures. Photodecarboxylation has also been shown to be much more efficient for the ionized carboxylate form compared to the undissociated acid.[9] For reactions requiring a base, milder inorganic bases (e.g., K₂CO₃, NaHCO₃) or non-nucleophilic organic bases (e.g., DIPEA) are generally preferred.
Q4: What are the recommended long-term storage conditions?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10][11] Recommended storage temperatures range from 4°C to room temperature.[1][4] Storing it under an inert atmosphere (e.g., Argon or Nitrogen) can provide additional protection against atmospheric moisture and oxidative degradation over extended periods.
Part 2: Troubleshooting Guides for Common Reactions
This section provides detailed solutions for specific experimental challenges, explaining the underlying chemistry and offering validated protocols.
Issue 1: Low Yields and Impurities in Amide Coupling Reactions
-
Symptoms: Your reaction shows a low yield of the desired amide, accompanied by a significant side product corresponding to the mass of decarboxylated starting material (1-chloro-4-(methyl)-2-nitrobenzene). Ninhydrin staining of the TLC plate is weak or absent for the product spot, indicating successful coupling but poor conversion.[12]
-
Root Cause Analysis: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to intramolecular rearrangement to a stable N-acylurea, which is unreactive and halts the reaction.[12] Furthermore, the heat generated during the reaction or prolonged reaction times can induce decarboxylation.
-
Strategic Solution: The key is to trap the active O-acylisourea intermediate immediately with an additive to form a more stable, yet still reactive, activated ester. This minimizes both the formation of the N-acylurea byproduct and the opportunity for decarboxylation.
Diagram: Amide Coupling Troubleshooting Workflow
Caption: Troubleshooting logic for amide coupling failures.
Validated Protocol: High-Efficiency Amide Coupling
This protocol utilizes 1-Hydroxybenzotriazole (HOBt) as an additive to improve efficiency and suppress side reactions.[13]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Activation (Pre-activation): Add EDC·HCl (1.2 eq) to the cooled solution. Stir the mixture at 0°C for 30-45 minutes. This "pre-activation" step allows for the formation of the HOBt-ester before the amine is introduced.[14]
-
Amine Addition: In a separate flask, dissolve your amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel.
Issue 2: Unwanted Reduction of Nitro or Chloro Groups
-
Symptoms: During a reaction intended to modify the carboxylic acid, you observe the formation of byproducts where the nitro group is reduced to an amine (anilino-), or the chloro group is cleaved (dehalogenation).
-
Root Cause Analysis: This is a problem of chemoselectivity. Many common reducing agents are not selective. For instance, catalytic hydrogenation with Pd/C under standard conditions can reduce the nitro group and may also cause hydrodechlorination. Strong hydride reagents (e.g., LiAlH₄) will reduce both the carboxylic acid and the nitro group.
-
Strategic Solution: Choose a reducing agent known for its chemoselectivity for the nitro group that will not affect the aryl chloride or the carboxylic acid.
Table: Chemoselective Reagents for Nitro Group Reduction
| Reagent System | Typical Conditions | Tolerated Functional Groups | Reference |
| Iron Powder (Fe) / NH₄Cl | EtOH/H₂O, Reflux | Halides, Esters, Nitriles, Carbonyls | [15][16] |
| Stannous Chloride (SnCl₂·2H₂O) | EtOH or EtOAc, Reflux | Halides, Esters, Aldehydes | [15] |
| Sodium Sulfide (Na₂S) or Ammonium Sulfide ((NH₄)₂S) | EtOH/H₂O | Halides, Imines, Olefins | [17] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Cyclohexene or HCOOH | Halides (can be sensitive), Esters | N/A |
Diagram: Key Functional Group Reactivities
Caption: Selective targeting of functional groups.
Issue 3: Decomposition During Fischer Esterification
-
Symptoms: When attempting to form an ester using a strong acid catalyst (like H₂SO₄) and an alcohol solvent at reflux, the reaction mixture turns dark, and analysis reveals a complex mixture of products, including the decarboxylated compound.
-
Root Cause Analysis: The Fischer esterification requires acidic conditions and heat, which are precisely the conditions that promote the acid-catalyzed decarboxylation of this sensitive substrate.[2][18][19]
-
Strategic Solution: Avoid harsh, high-temperature acidic conditions. Use milder, modern esterification methods that can be performed at or near room temperature.
Alternative Protocol: Steglich Esterification
The Steglich esterification uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid and a catalyst, 4-(Dimethylamino)pyridine (DMAP), to facilitate the reaction at milder temperatures.[20]
-
Preparation: In a flame-dried flask under N₂, dissolve this compound (1.0 eq), your alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous, non-protic solvent like Dichloromethane (DCM) or THF.
-
Cooling: Cool the solution to 0°C.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the solution, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: If using EDC, perform a standard aqueous work-up as described in the amide coupling protocol. If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
Purification: Purify the crude ester via column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. scispace.com [scispace.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-3-nitrophenylacetic Acid
Welcome to the technical support center for the synthesis of 4-chloro-3-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis. This compound is a key intermediate in the pharmaceutical and agrochemical industries, valued for its role in the development of anti-inflammatory drugs, analgesics, and herbicides.[1] This guide will provide a comprehensive overview of the synthetic process, focusing on practical, field-proven insights to overcome common challenges in scaling up production.
I. Synthetic Strategy Overview
The most common and scalable synthetic route to this compound involves a two-step process:
-
Nitration: The electrophilic nitration of a suitable starting material to introduce the nitro group at the desired position.
-
Side-Chain Modification/Introduction: Modification of a pre-existing side chain or introduction of the acetic acid moiety.
A prevalent and effective strategy is the hydrolysis of a nitrile precursor, 4-chloro-3-nitrophenylacetonitrile. This approach offers high yields and relatively straightforward purification.
II. Experimental Workflow
The overall workflow for the synthesis of this compound via the nitrile hydrolysis route is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-3-nitrophenylacetonitrile
This protocol is adapted from established procedures for the nitration of p-chlorobenzonitrile.[2]
Materials and Equipment:
-
p-Chlorobenzonitrile
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (95%)
-
Ice-salt bath
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 1 L three-neck flask, add 400 mL of concentrated sulfuric acid. Cool the flask to below 0°C using an ice-salt bath.
-
Addition of Starting Material: Slowly add 100 g (0.727 mol) of p-chlorobenzonitrile to the cooled sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 5°C.
-
Nitration: Slowly add a pre-cooled mixture of 80 mL of fuming nitric acid and 120 mL of concentrated sulfuric acid via the dropping funnel over 2-3 hours. Maintain the reaction temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Carefully pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring. A white to pale yellow solid will precipitate.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash the filter cake with cold water until the washings are neutral. The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-chloro-3-nitrophenylacetonitrile.
Protocol 2: Hydrolysis of 4-Chloro-3-nitrophenylacetonitrile
This protocol outlines the acid-catalyzed hydrolysis of the nitrile intermediate.
Materials and Equipment:
-
4-Chloro-3-nitrophenylacetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 100 g (0.548 mol) of 4-chloro-3-nitrophenylacetonitrile.
-
Addition of Hydrolysis Mixture: Add a mixture of 300 mL of concentrated sulfuric acid, 200 mL of water, and 200 mL of glacial acetic acid.
-
Hydrolysis: Heat the mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours. The reaction can be monitored by HPLC to confirm the disappearance of the starting material.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 1.5 L of ice-cold water. A pale yellow solid will precipitate.
-
Isolation and Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent such as aqueous ethanol or toluene to obtain pure this compound.
IV. Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield in Nitration Step | - Incomplete reaction- Formation of isomers (e.g., 2-nitro isomer)- Over-nitration or side reactions | - Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient time at the recommended low temperature. Monitor the reaction by TLC to confirm the consumption of the starting material.[3]- Control of Nitrating Agent: Add the nitrating mixture slowly and maintain a low temperature to minimize the formation of unwanted isomers and byproducts.[5]- Purity of Starting Material: Use high-purity p-chlorobenzonitrile to avoid side reactions. |
| Formation of Dark-colored Product | - High reaction temperatures leading to decomposition- Presence of impurities | - Temperature Control: Strictly maintain the reaction temperature below 5°C during nitration. Overheating can lead to the formation of phenolic byproducts and other colored impurities.[3]- Quenching: Pour the reaction mixture onto ice promptly after completion to prevent further reactions and decomposition. |
| Incomplete Hydrolysis | - Insufficient reaction time or temperature- Inadequate acid concentration | - Reaction Monitoring: Use HPLC to monitor the disappearance of the nitrile peak and the appearance of the carboxylic acid peak.[4] Extend the reflux time if necessary.- Acid Concentration: Ensure the use of concentrated acids as specified in the protocol. Dilute acids may not be effective for complete hydrolysis.[6] |
| Difficult Purification | - Presence of persistent impurities- Oily product that is difficult to crystallize | - Washing: Thoroughly wash the crude product with cold water to remove residual acids and water-soluble impurities.- Recrystallization: Experiment with different solvent systems for recrystallization. A mixed solvent system (e.g., ethanol/water, toluene/heptane) can be effective.[7] If the product oils out, try dissolving it in a larger volume of hot solvent and cooling it slowly with seeding. |
V. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concern is the handling of the nitrating mixture (concentrated nitric and sulfuric acids). This mixture is highly corrosive and a strong oxidizing agent.[8][9][10][11][12] The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. Adequate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is mandatory. The reaction should be conducted in a well-ventilated fume hood.
Q2: How can I minimize the formation of the 2-nitro isomer during the nitration of p-chlorobenzonitrile?
A2: The chloro group is an ortho-, para-director. Since the para position is blocked, nitration will occur at the ortho positions. To favor the formation of the 3-nitro isomer over the 2-nitro isomer, it is crucial to maintain a low reaction temperature (below 5°C). Slower addition of the nitrating agent also helps to improve selectivity.
Q3: What are the key parameters to control during the hydrolysis step for a successful scale-up?
A3: For a successful scale-up of the hydrolysis, the key parameters are:
-
Efficient Mixing: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially as the product may precipitate.
-
Temperature Control: Maintain a steady reflux temperature to ensure a consistent reaction rate.
-
Off-gassing: Be aware of potential off-gassing and ensure the reaction is conducted in a well-ventilated area with appropriate scrubbing for any acidic vapors.
Q4: What are the best analytical techniques to monitor the reaction progress and product purity?
A4:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the nitration reaction by observing the disappearance of the starting material spot and the appearance of the product spot.[3]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative monitoring of both the nitration and hydrolysis steps. It can accurately determine the concentration of reactants, products, and byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product and for identifying any isomeric impurities.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.
VI. Reaction Mechanism
The underlying chemical transformations are well-established reactions in organic chemistry.
Caption: Simplified mechanism for the synthesis of this compound.
VII. References
-
CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID). Retrieved from noaa.gov.
-
Columbus Chemical. (2022, May 12). Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2. Retrieved from columbuschemical.com.
-
Columbus Chemical. (2021, December 13). Safety Data Sheet: Concentrated Nitric with 2% Sulfuric Acid. Retrieved from columbuschemical.com.
-
Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from merckmillipore.com.
-
Dyno Nobel. (2020, July 20). Safety Data Sheet. Retrieved from dynonobel.com.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from rochester.edu.
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from orgsyn.org.
-
Guidechem. (n.d.). How to Synthesize 4-CHLORO-3-NITROBENZONITRILE? - FAQ. Retrieved from guidechem.com.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from orgsyn.org.
-
Greatwall Process and Control. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved from gwpcn.com.
-
Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Retrieved from patents.google.com.
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-3-nitrophenol. Retrieved from prepchem.com.
-
Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid. Retrieved from patents.google.com.
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from orgsyn.org.
-
Chem-Impex. (n.d.). This compound. Retrieved from chemimpex.com.
-
Sigma-Aldrich. (n.d.). This compound | 37777-68-7. Retrieved from sigmaaldrich.com.
-
Echemi. (n.d.). This compound. Retrieved from echemi.com.
-
Taylor & Francis Online. (1978). Improved Synthesis of 3-Nitrophenylacetic Acid. Synthetic Communications, 8(5), 275-278.
-
PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
-
Bio-based Press. (2016, December 11). Purification of bio-based chemicals on an industrial scale. Retrieved from biobasedpress.eu.
-
Scribd. (n.d.). Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. Retrieved from scribd.com.
-
ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from researchgate.net.
-
University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from assets.cs.umn.edu.
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrobenzonitrile. Retrieved from ncbi.nlm.nih.gov.
-
ChemicalBook. (n.d.). 4-CHLORO-3-NITROPHENYLACETONITRILE | 51250-90-9. Retrieved from chemicalbook.com.
-
BenchChem. (n.d.). preventing byproduct formation in phenylacetamide synthesis. Retrieved from benchchem.com.
-
Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Retrieved from patents.google.com.
-
Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry.
-
Google Patents. (n.d.). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole. Retrieved from patents.google.com.
-
BenchChem. (n.d.). Troubleshooting low yield in 5-Nitrovanillin nitration. Retrieved from benchchem.com.
-
PubMed. (2002). Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid. Journal of Chromatography A, 972(2), 277-282.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from inventivapharma.com.
-
United States Biological. (n.d.). This compound ≥97% CAS. Retrieved from usbio.net.
-
Quora. (2018, July 23). What is the conversion reaction of toluene to phenylacetic acid?. Retrieved from quora.com.
-
BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Retrieved from benchchem.com.
-
BenchChem. (n.d.). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. Retrieved from benchchem.com.
-
PubChem. (n.d.). This compound (C8H6ClNO4). Retrieved from pubchem.ncbi.nlm.nih.gov.
-
ResearchGate. (2025, August 6). Analytical Methods for the Monitoring of Solid Phase Organic Synthesis. Retrieved from researchgate.net.
-
SiliCycle. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from silicycle.com.
-
BenchChem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. Retrieved from benchchem.com.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. columbuschemical.com [columbuschemical.com]
- 10. columbuschemical.com [columbuschemical.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. dynonobel.com [dynonobel.com]
common impurities in 4-Chloro-3-nitrophenylacetic acid and their removal
Welcome to the technical support center for 4-Chloro-3-nitrophenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial chemical intermediate. Here, we address common issues related to impurities and their removal, providing not just protocols, but the scientific reasoning behind them to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my final product has a lower-than-expected melting point and appears slightly discolored. What are the likely impurities?
A1: A depressed melting point and discoloration are classic indicators of impurities. Based on the common synthetic routes, the impurities in your this compound are most likely a combination of the following:
-
Isomeric Impurities: The most common and often most challenging impurity is the regioisomer, 4-Chloro-2-nitrophenylacetic acid . This arises because the synthesis typically begins with the nitration of 4-chlorotoluene, which yields a mixture of 4-chloro-3-nitrotoluene and 4-chloro-2-nitrotoluene.[1][2] Both of these precursors are then oxidized in a subsequent step to form the corresponding phenylacetic acid derivatives.
-
Unreacted Starting Material: Incomplete oxidation will result in the presence of the precursor, 4-chloro-3-nitrotoluene .
-
Over-nitrated By-products: Although typically minor, small amounts of dinitrochlorotoluene derivatives can be formed during the initial nitration step.[1]
-
Solvent Residues: Residual solvents from the reaction or initial purification steps may also be present.
The presence of these impurities disrupts the crystal lattice of the desired product, leading to the observed depression in the melting point.
Q2: How do these impurities originate? Can I prevent their formation?
A2: Understanding the origin of impurities is key to minimizing them. The formation of these by-products is inherent to the synthetic pathway.
-
Isomer Formation: The nitration of 4-chlorotoluene is an electrophilic aromatic substitution reaction. The chloro- and methyl- groups on the starting material direct the incoming nitro group to different positions on the aromatic ring, leading to the formation of both the 3-nitro (desired) and 2-nitro (impurity) isomers.[1][2] While reaction conditions can be optimized to favor the 3-nitro isomer, complete suppression of the 2-nitro isomer is difficult to achieve.
-
Incomplete Reaction: The oxidation of the methyl group of 4-chloro-3-nitrotoluene to a carboxylic acid is a robust reaction, often employing strong oxidizing agents like potassium permanganate (KMnO₄).[3][4] However, if the reaction time, temperature, or stoichiometry of the oxidizing agent is insufficient, some of the starting material will remain unreacted.
While complete prevention is challenging, careful control of reaction parameters during both nitration and oxidation can reduce the levels of these impurities in the crude product.
Troubleshooting Guide: Purification of this compound
Issue: My product is contaminated with the 4-Chloro-2-nitrophenylacetic acid isomer. How can I remove it?
Solution: Recrystallization
Recrystallization is the most effective method for removing isomeric impurities, leveraging subtle differences in solubility.[5][6][7]
Underlying Principle (The "Why"):
Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve the desired compound and the impurity to different extents at a given temperature. For successful separation of isomers, a solvent system should be chosen where the desired isomer is significantly less soluble than the undesired isomer at low temperatures, allowing it to selectively crystallize out of the solution upon cooling, while the isomeric impurity remains in the mother liquor.
Recommended Protocol: Two-Solvent Recrystallization (Ethanol/Water)
A two-solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent), provides excellent control over the crystallization process. For nitrophenylacetic acids, an ethanol-water system is often effective.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimal amount of hot ethanol (near boiling). Add the hot ethanol portion-wise until the solid is just dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for removing any particulate matter.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the saturation point has been reached.
-
Re-dissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the crystallization process begins from a saturated, but not supersaturated, solution, which is critical for forming pure crystals.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of a well-ordered crystal lattice that excludes impurities.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold ethanol/water mixture to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Issue: How can I confirm the purity of my this compound after recrystallization?
Solution: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful analytical technique for assessing the purity of your compound and quantifying any remaining impurities.[8][9] A reversed-phase HPLC method is ideal for separating compounds with differing polarities, such as the desired product and its common impurities.
Underlying Principle (The "Why"):
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar (more hydrophobic) compounds will have a stronger affinity for the stationary phase and will therefore be retained longer on the column, resulting in a longer retention time. The isomeric impurities and the starting material have different polarities than the final product, allowing for their separation. The acidic modifier in the mobile phase ensures that the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape.
Recommended HPLC Protocol
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B; 5-20 min: 30% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~0.5 mg/mL |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample solution onto the column.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis:
-
The major peak will correspond to this compound.
-
The unreacted starting material, 4-chloro-3-nitrotoluene, being less polar, will have a longer retention time.
-
The isomeric impurity, 4-Chloro-2-nitrophenylacetic acid, will have a slightly different retention time from the main product due to the difference in polarity imparted by the nitro group's position.
-
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Visual Guides
Impurity Formation Pathway
Caption: Origin of common impurities in this compound synthesis.
Purification & Analysis Workflow
Caption: Workflow for the purification and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. ionsource.com [ionsource.com]
- 9. Separation of p-Chlorophenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Chloro-3-nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for catalyst selection in reactions involving 4-Chloro-3-nitrophenylacetic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common synthetic transformations of this versatile intermediate.
Section 1: Selective Reduction of the Nitro Group
A primary transformation for this compound is the selective reduction of the nitro group to an amine, yielding 3-Amino-4-chlorophenylacetic acid. This is a critical step in the synthesis of many pharmaceutical compounds. The main challenge lies in achieving high chemoselectivity, reducing the nitro group without affecting the chloro substituent or the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is recommended for the selective reduction of the nitro group in this compound?
A1: For the selective reduction of a nitro group in the presence of a halogen, particularly a chloro group, Raney Nickel is often the preferred catalyst.[1][2] Palladium on carbon (Pd/C), a common choice for nitro group reductions, carries a higher risk of dehalogenation, where the chloro group is reductively cleaved.[1]
Q2: I am observing significant dehalogenation with my current catalyst. How can I minimize this side reaction?
A2: Dehalogenation is a common issue, especially with highly active catalysts like Pd/C. To minimize this:
-
Switch to a less hydrogenolysis-prone catalyst: As mentioned, Raney Nickel is an excellent alternative.[1][2]
-
Use a modified or poisoned catalyst: A sulfided platinum catalyst has been shown to be effective in the chemoselective reduction of nitro groups in the presence of heteroaryl halides.[3]
-
Optimize reaction conditions: Lowering hydrogen pressure and temperature can often reduce the rate of dehalogenation.
-
Consider transfer hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of Pd/C can offer high selectivity for the reduction of halogenated nitroarenes.[4]
Q3: Can I use metal/acid systems for this reduction?
A3: Yes, classical reduction methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (e.g., acetic acid or HCl) are viable and often provide good selectivity for the nitro group reduction without affecting the chloro substituent.[1][5] These methods are particularly useful when catalytic hydrogenation is not feasible or leads to unwanted side products.
Troubleshooting Guide: Nitro Group Reduction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | - Insufficient catalyst loading- Catalyst poisoning- Low hydrogen pressure/temperature- Poor substrate solubility | - Increase catalyst loading incrementally.- Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds).- Increase hydrogen pressure and/or temperature within safe limits.- Use a co-solvent to improve solubility. |
| Significant Dehalogenation | - Catalyst is too active for hydrogenolysis (e.g., Pd/C).- Reaction conditions are too harsh. | - Switch to Raney Nickel or a sulfided platinum catalyst.[1][2][3]- Lower hydrogen pressure and temperature.- Consider transfer hydrogenation with a hydrogen donor like hydrazine.[4] |
| Formation of Azo/Azoxy Byproducts | - Incomplete reduction, often due to insufficient hydrogen or catalyst deactivation.- Accumulation of hydroxylamine intermediates. | - Ensure adequate hydrogen supply and active catalyst throughout the reaction.- The use of vanadium promoters with certain catalysts can help minimize hydroxylamine accumulation.[6] |
Experimental Protocol: Selective Hydrogenation using Raney Nickel
Materials:
-
This compound
-
Raney Nickel (activated)
-
Methanol or Ethanol
-
Hydrogen source (gas cylinder or balloon)
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol or ethanol.
-
Carefully add activated Raney Nickel to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading should be optimized, typically starting at 5-10% by weight relative to the substrate.
-
Seal the vessel and purge with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin agitation.
-
Monitor the reaction progress by techniques such as TLC, LC-MS, or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-4-chlorophenylacetic acid.
Catalyst Selection Logic
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 3. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-3-nitrophenylacetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of 4-Chloro-3-nitrophenylacetic acid, with a specific focus on how solvent choice dictates reaction outcomes. The content is structured in a flexible question-and-answer format to directly address challenges encountered in the lab.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the reactivity of this compound (CNAA) and the critical role of the solvent environment.
Q1: What is the primary mechanism of reactivity for this compound?
A1: The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . The structure of the molecule is highly activated for this reaction pathway. The nitro group (-NO₂) in the ortho position and the chloro group (-Cl) in the para position to the acetic acid moiety create a strong electron deficiency in the aromatic ring. The nitro group, being a powerful electron-withdrawing group, stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1] This stabilization lowers the activation energy, making the substitution of the chloride leaving group by a nucleophile favorable.[1][2]
Q2: Why is solvent selection so critical for reactions involving this substrate?
A2: Solvent selection is paramount because the solvent does not merely act as a medium but actively participates in the reaction by influencing both the nucleophile and the reaction intermediates.[3] The rates of SNAr reactions, especially with anionic nucleophiles, are exceptionally sensitive to the solvent.[2] A solvent's polarity and its ability to form hydrogen bonds can alter reaction rates by orders of magnitude. The right solvent will:
-
Effectively dissolve the reactants.
-
Stabilize the charged transition states and intermediates.[4][5]
-
Modulate the reactivity of the nucleophile.
An incorrect solvent choice can lead to drastically slow reaction rates, low yields, or the formation of unwanted side products.[5]
Q3: What are the key differences between polar protic and polar aprotic solvents for this type of reaction, and which should I choose?
A3: The choice between a polar protic and a polar aprotic solvent is one of the most critical decisions for a successful SNAr reaction.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom (like oxygen). They can form strong hydrogen bonds. While they are excellent at dissolving polar reagents, they tend to form a "cage" around anionic nucleophiles through hydrogen bonding.[6][7] This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, which significantly slows down the rate-determining step of an SNAr reaction.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are polar but lack an acidic proton and cannot act as hydrogen bond donors.[9] They are highly effective at solvating cations but leave the anions (the nucleophiles) relatively "naked" and highly reactive.[6][9] This enhanced nucleophilicity leads to a dramatic acceleration of SNAr reactions.[2][10]
Recommendation: For most SNAr reactions with this compound using common nucleophiles (e.g., amines, alkoxides), a polar aprotic solvent is strongly recommended.
Q4: How does the carboxylic acid functional group on the molecule affect my experiment?
A4: The carboxylic acid group has two main effects:
-
Solubility: The group imparts some polarity, affecting solubility. In its protonated form, CNAA is soluble in polar organic solvents like methanol.[11] The solubility can be significantly influenced by pH; deprotonation with a base will form a carboxylate salt, which may have different solubility characteristics.[12]
-
Reactivity: The acidic proton can react with basic nucleophiles or added bases. This can be an advantage or a complication. Adding a non-nucleophilic base can deprotonate the acid, forming a salt that may be more soluble. However, this also means you may need an additional equivalent of your nucleophile or a separate base to neutralize the acid before the primary SNAr reaction can proceed efficiently.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q: My SNAr reaction is extremely slow or has stalled. What are the likely solvent-related causes?
A: This is a classic issue often traced back to solvent choice.
-
Root Cause 1: Use of a Protic Solvent. If you are using a solvent like ethanol or methanol, your nucleophile is likely being deactivated by hydrogen bonding, as described above.[7]
-
Root Cause 2: Insufficient Polarity. If you are using a low-polarity solvent (e.g., toluene, THF), the charged Meisenheimer intermediate is not sufficiently stabilized, leading to a high activation energy barrier.[4]
-
Root Cause 3: Poor Solubility. The reactants may not be fully dissolved at the reaction temperature, limiting the effective concentration. CNAA is a solid at room temperature.[12]
Solutions:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to switch to a solvent like DMSO or DMF, which are known to greatly accelerate SNAr reactions.[2][3]
-
Increase Temperature: If your chosen solvent has a high boiling point (like DMSO or DMF), increasing the temperature can significantly increase the reaction rate. However, monitor for potential side reactions.
-
Check Solubility: Ensure all reactants are fully dissolved. If solubility is an issue in your chosen solvent, consider a solvent mixture or the addition of a co-solvent.
Q: I am observing significant side product formation. How can the solvent be a factor?
A: The solvent can promote or enable side reactions, especially at elevated temperatures.
-
Potential Side Reaction 1: Solvent Reactivity. Some solvents, particularly at high temperatures and in the presence of strong bases, can act as nucleophiles themselves or decompose. For example, DMF can decompose to dimethylamine and carbon monoxide.
-
Potential Side Reaction 2: Decarboxylation. While less common under typical SNAr conditions, the phenylacetic acid moiety could potentially undergo decarboxylation at very high temperatures, especially if the reaction medium's properties promote it.
Solutions:
-
Choose a More Stable Solvent: If you suspect solvent decomposition, switch to a more robust solvent like DMSO or consider a greener alternative if available.[13]
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable rate to minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Q: I'm struggling to dissolve the this compound. What should I do?
A: Solubility issues can halt a reaction before it even starts.
Troubleshooting Workflow for Solubility
Caption: Troubleshooting workflow for solubility issues.
Solubility Data Summary: While extensive data for this compound is limited, we can infer from its structure and related compounds like 4-chloro-3-nitro-benzoic acid and 4-nitrophenylacetic acid.[12][14]
| Solvent Type | Examples | Expected Solubility of CNAA | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have high polarity and can interact favorably with the polar functional groups of CNAA.[14] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble in methanol.[11] The carboxylic acid group can hydrogen bond with the solvent. |
| Water | - | Low to Partial | The organic backbone limits water solubility, though the polar groups allow for partial solubility.[12] |
| Non-Polar | Hexane, Toluene | Very Low | The molecule is too polar to dissolve well in non-polar media.[14] |
Q: My reaction worked, but isolating the product from a high-boiling solvent like DMSO or DMF is difficult. What's the best approach?
A: This is a common challenge with these otherwise excellent solvents.
Solutions:
-
Precipitation/Crystallization: The most common method is to pour the reaction mixture slowly into a large volume of a stirred anti-solvent, usually ice-cold water. The desired organic product, being less soluble in water, should precipitate out and can be collected by filtration.
-
Extraction: If the product is sufficiently soluble in a non-polar, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), you can dilute the reaction mixture with water and perform a liquid-liquid extraction. The high-boiling polar aprotic solvent will preferentially partition into the aqueous layer. This will require multiple extractions to be effective.
-
Azeotropic Removal: In some cases, residual amounts of DMF or DMSO can be removed by co-evaporation with a solvent like heptane or toluene under reduced pressure, but this is less effective for bulk removal.
Section 3: Protocols & Methodologies
This section provides a generalized, step-by-step protocol for a typical SNAr reaction. Note: This is a template; specific quantities, temperatures, and reaction times must be optimized for your specific nucleophile.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of CNAA with an Amine Nucleophile
-
Reagent Preparation & Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add a suitable non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.2 eq) if your amine nucleophile is used as a salt or if you want to pre-neutralize the carboxylic acid.
-
Add the desired polar aprotic solvent (e.g., DMSO or DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Begin stirring and purge the flask with an inert gas (N₂ or Ar).
-
-
Reaction Execution:
-
Add the amine nucleophile (1.1 - 1.5 eq) to the stirring mixture. This can be done neat if it is a liquid or as a solution in the reaction solvent.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature will depend on the nucleophilicity of the amine.
-
Mechanism Visualization:
Caption: The SNAr mechanism and the differential effect of solvents.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
A typical TLC system might be a 1:1 mixture of ethyl acetate and hexanes. Stain with potassium permanganate or view under UV light. The disappearance of the starting material (CNAA) indicates reaction progression.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water (approx. 10x the volume of the reaction solvent).
-
Stir for 15-30 minutes. A solid precipitate of the crude product should form.
-
Collect the solid by vacuum filtration, washing the filter cake with additional cold water.
-
The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
-
Section 4: References
-
University of California, Davis. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. --INVALID-LINK--
-
Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 37777-68-7. --INVALID-LINK--
-
Gao, J., & Xia, X. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. --INVALID-LINK--
-
Roberts, J. D., & Caserio, M. C. (2021). 8.8: Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. --INVALID-LINK--
-
Okumu, O. J. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry. --INVALID-LINK--
-
Okumu, O. J. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar. --INVALID-LINK--
-
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of the solvent polarity on the rate of reaction at 303K. --INVALID-LINK--
-
Echemi. (n.d.). This compound. --INVALID-LINK--
-
SNAr Solvents and Reagents. (n.d.). WordPress. --INVALID-LINK--
-
(2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. --INVALID-LINK--
-
Gao, J., & Xia, X. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. --INVALID-LINK--
-
Zhang, C., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(6), 3123–3133. --INVALID-LINK--
-
University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. --INVALID-LINK--
References
- 1. Advanced Organic Module | English | Green Chemistry [scranton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 37777-68-7 [m.chemicalbook.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of 4-Chloro-3-nitrophenylacetic acid
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is not just a regulatory requirement but a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Chloro-3-nitrophenylacetic acid, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We will explore the rationale behind methodological choices, compare alternatives, and provide actionable protocols grounded in established scientific principles.
The control of impurities in new drug substances is mandated by regulatory bodies worldwide, with guidelines like the ICH Q3A(R2) providing a framework for the identification, reporting, and qualification of impurities.[2][3][4] An impurity is defined as any component of the new drug substance that is not the chemical entity defined as the new drug substance.[2][5] These can arise from various sources, including starting materials, by-products of synthesis, and degradation.[2]
This guide is structured to provide a comprehensive understanding of how to approach the purity analysis of this compound, moving beyond a simple recitation of steps to explain the "why" behind the "how."
The Analytical Challenge: Potential Impurities in this compound
A robust analytical method begins with understanding the potential impurity profile. For this compound, impurities can originate from the synthetic route or degradation. Common potential impurities may include:
-
Isomeric Impurities: Positional isomers such as 2-Chloro-3-nitrophenylacetic acid or 4-Chloro-2-nitrophenylacetic acid.
-
Starting Material Carryover: Unreacted starting materials from the synthesis process.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
Degradation Products: The compound may degrade under stress conditions like heat, light, acid, or base, forming new impurities.
A successful HPLC method must be able to separate the main component from all these potential impurities, demonstrating specificity, a key requirement for method validation.[6][7]
Comparative Analysis of HPLC Methodologies
Reverse-phase HPLC (RP-HPLC) is the workhorse for the analysis of moderately polar to non-polar compounds like this compound and other aromatic nitro compounds.[8][9][10][11] The selection of the stationary phase, mobile phase, and detection parameters are critical for achieving the desired separation.
Column Selection: A Tale of Two Phases
The choice of stationary phase is paramount for achieving selectivity. While a standard C18 column is often the first choice, other phases can offer unique advantages for this particular analyte.
| Stationary Phase | Principle of Separation | Advantages for this compound | Disadvantages |
| C18 (Octadecyl Silane) | Primarily hydrophobic interactions. | Good retention of the main component; widely available and well-characterized. | May not provide sufficient selectivity for closely related isomers. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | Enhanced selectivity for aromatic and nitro-substituted compounds due to π-π interactions with the phenyl rings of the stationary phase. | Can be more sensitive to mobile phase composition. |
Expert Insight: For aromatic nitro compounds, a Phenyl-Hexyl column often provides superior resolution for critical pairs of isomers compared to a standard C18 column. The π-π interactions can provide an orthogonal separation mechanism to the hydrophobicity-based separation on a C18 phase.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition, particularly the organic modifier and pH, is a powerful tool for fine-tuning the separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. For aromatic compounds, acetonitrile can sometimes offer better peak shape and different selectivity compared to methanol.
-
pH Control: this compound is an acidic compound. The pH of the mobile phase will determine its ionization state. Running the mobile phase at a pH well below the pKa of the carboxylic acid group (typically around 2-3) will ensure it is in its neutral, more retained form, leading to better peak shape and retention on a reverse-phase column. A phosphate or acetate buffer is commonly used to maintain a stable pH.
Experimental Workflow for Method Development
Caption: A typical workflow for HPLC analysis.
Head-to-Head Comparison: HPLC vs. an Alternative
While HPLC is the predominant technique, it's useful to understand its performance in the context of other potential methods. For a compound like this compound, which is amenable to gas chromatography after derivatization, a comparison can be illustrative.
| Parameter | HPLC-UV | GC-FID (with derivatization) |
| Specificity | Excellent for isomers and non-volatile impurities. | Good for volatile impurities; may require confirmation for isomers. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). |
| Sample Preparation | Simple dissolution. | Requires derivatization (e.g., esterification) to make the acid volatile. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, but sample preparation adds time. |
| Robustness | Generally very robust. | Derivatization step can introduce variability. |
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be validated for your specific application in accordance with ICH guidelines.[6][12]
Protocol 1: Recommended RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-18.1 min: 70% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Repeatability: RSD ≤ 2.0% for six replicate injections.
Influence of Mobile Phase on Resolution
Caption: Key mobile phase parameters influencing chromatographic separation.
Trustworthiness Through Self-Validation
A described protocol is only as good as its validation. The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[7] Key validation parameters to establish trustworthiness include:
-
Specificity: Demonstrated by separating the main peak from potential impurities and degradation products. Forced degradation studies are essential here.[7]
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The purity analysis of this compound by HPLC is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While a standard C18 column can be a good starting point, a Phenyl-Hexyl column often provides superior selectivity for this and other aromatic nitro compounds. Careful optimization of the mobile phase, particularly the pH, is essential for achieving robust and reliable results. By following the principles of method validation and understanding the rationale behind the experimental choices, researchers can confidently develop and implement HPLC methods that meet the stringent requirements of the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 4’-Chloro-3’-nitroacetophenone | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
A Multi-Spectroscopic Approach to the Structural Validation of 4-Chloro-3-nitrophenylacetic Acid
A Senior Application Scientist's Guide to Confirming Molecular Identity
In the landscape of drug discovery and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 4-Chloro-3-nitrophenylacetic acid, a multi-faceted analytical approach is not just best practice, but a necessity for advancing research with confidence. This guide provides an in-depth, experience-driven comparison of key spectroscopic techniques for the structural elucidation of this compound, emphasizing the synergy between different methods to build a self-validating analytical workflow.
The Analytical Challenge: Beyond a Simple Formula
The molecular formula C₈H₆ClNO₄ and a molecular weight of approximately 215.59 g/mol provide a starting point, but the true identity of this compound lies in the specific arrangement of its atoms.[1][2] Spectroscopic methods offer a non-destructive way to probe the molecular architecture, providing a "fingerprint" unique to the compound.[3] This guide will focus on the complementary insights gained from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow: A Synergistic Strategy
A logical and efficient workflow is critical for unambiguous structure determination. The following diagram illustrates a recommended approach, where each technique provides a piece of the puzzle, and the collective data provides a comprehensive and validated structural assignment.
Figure 1: A streamlined workflow for the spectroscopic validation of an organic compound.
In-Depth Analysis: Decoding the Spectra
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the initial and crucial step to determine the molecular weight and elemental composition of the compound.[4] For this compound, we expect to observe a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Expected Fragmentation Pattern:
The fragmentation pattern in the mass spectrum provides further structural clues.[5] Aromatic compounds often exhibit a prominent molecular ion peak.[6][7] For this compound, key fragmentation pathways would likely involve:
-
Loss of the carboxylic acid group: A fragmentation resulting in a peak at [M-45]⁺, corresponding to the loss of -COOH.
-
Formation of a tropylium-like ion: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion, often seen at m/z 91.[6][7][8] However, the substituents on the ring in our target molecule will influence this.
-
Loss of the nitro group: A peak at [M-46]⁺ corresponding to the loss of the -NO₂ group.
| Predicted Ion | m/z (Mass-to-Charge Ratio) | Significance |
| [M]⁺ | ~215/217 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |
| [M-COOH]⁺ | ~170/172 | Loss of the carboxylic acid group |
| [M-NO₂]⁺ | ~169/171 | Loss of the nitro group |
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[9][10][11] For this compound, the IR spectrum is expected to be rich with distinct absorption bands.
Key Expected IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹.[10][12][13] This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[13]
-
C=O Stretch (Carboxylic Acid): A sharp and intense peak is expected between 1710 and 1760 cm⁻¹.[12] Its exact position can be influenced by conjugation with the aromatic ring.[11]
-
C-H Stretch (Aromatic): Absorptions are expected in the 3000-3100 cm⁻¹ region.[14][15]
-
C-H Stretch (Aliphatic): The CH₂ group of the acetic acid moiety will show stretching vibrations just below 3000 cm⁻¹.[16]
-
N-O Stretch (Nitro Group): Two strong and distinct bands are characteristic of the nitro group, typically appearing around 1500-1550 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).
-
C-Cl Stretch: This will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Figure 2: Key structural components of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[9][17] Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms.
¹H NMR Spectroscopy:
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their proximity to other protons.
-
Aromatic Protons (6.5-8.5 ppm): The three protons on the benzene ring will appear in this region.[14] Their chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups, and the electron-donating nature of the alkyl substituent.[18] The splitting pattern will be complex due to the substitution pattern, but should be consistent with a 1,2,4-trisubstituted benzene ring.
-
Carboxylic Acid Proton (10-13 ppm): The acidic proton of the -COOH group is expected to appear as a broad singlet in this downfield region.[12]
-
Methylene Protons (~3.5-4.0 ppm): The two protons of the -CH₂- group will likely appear as a singlet, deshielded by the adjacent aromatic ring and carboxylic acid group.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.[19]
-
Carboxyl Carbon (~170-180 ppm): The carbon of the -COOH group will be the most downfield signal.[12]
-
Aromatic Carbons (110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring, as there is no symmetry in the molecule.[15][18] The carbons attached to the substituents (-Cl, -NO₂, -CH₂COOH) will have their chemical shifts significantly affected.
-
Methylene Carbon (~35-45 ppm): The carbon of the -CH₂- group will appear in the upfield region.
| Technique | Information Gained | Strengths | Limitations |
| Mass Spectrometry | Molecular weight and formula; Fragmentation patterns | High sensitivity; Provides molecular formula | Isomers can have identical mass spectra[6] |
| IR Spectroscopy | Presence of functional groups | Fast and simple; Diagnostic for many functional groups | Does not provide detailed connectivity information |
| NMR Spectroscopy | Detailed C-H framework and connectivity | Unparalleled for detailed structure elucidation; Differentiates isomers[20] | Lower sensitivity; Can be time-consuming |
| X-ray Crystallography | Absolute 3D structure | Provides definitive structural proof | Requires a suitable single crystal |
Comparison with Alternative Methods
While the combination of MS, IR, and NMR is powerful, other techniques can also be employed. X-ray crystallography, for instance, provides the absolute three-dimensional structure of a molecule, but it is contingent on the ability to grow a high-quality single crystal. For many small molecules in a research and development setting, the multi-spectroscopic approach described here is often more practical and provides sufficient evidence for structural confirmation.
Conclusion: A Self-Validating Approach
The structural validation of this compound is a clear example of how a suite of spectroscopic techniques can be synergistically applied. Mass spectrometry confirms the molecular weight and elemental formula. Infrared spectroscopy quickly identifies the key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the carbon-hydrogen framework, confirming the precise arrangement of substituents on the aromatic ring and the connectivity of the acetic acid side chain. This integrated, self-validating workflow ensures the highest degree of confidence in the molecular structure, a critical requirement for any research or development endeavor.
References
- 1. This compound | 37777-68-7 [sigmaaldrich.com]
- 2. 37777-68-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. GCMS Section 6.9.5 [people.whitman.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Introduction: The Role of Substituent Positioning in Modulating Chemical Reactivity
An In-depth Comparative Guide to the Reactivity of 4-Chloro-3-nitrophenylacetic Acid and Its Isomers
In the landscape of pharmaceutical development and agrochemical synthesis, substituted phenylacetic acids are pivotal intermediates.[1] Their utility is largely dictated by their chemical reactivity, which can be precisely tuned by the nature and position of substituents on the aromatic ring. This guide focuses on this compound, a versatile compound featuring two potent electron-withdrawing groups—a chloro and a nitro group—that enhance its reactivity for various synthetic applications.[1][2]
However, the specific placement of these groups around the phenylacetic acid core is not trivial. A simple shift of the chloro or nitro group to a different position on the ring can profoundly alter the molecule's electronic landscape, thereby changing its acidity, susceptibility to nucleophilic attack, and overall performance in synthetic pathways. For researchers and drug development professionals, understanding these isomeric effects is crucial for rational molecule design, reaction optimization, and the efficient synthesis of complex target molecules.[1]
This guide provides a comprehensive comparison of the reactivity of this compound with its key positional isomers. We will dissect the underlying electronic principles, provide a semi-quantitative comparison of acidity using Hammett constants, and furnish detailed experimental protocols for researchers to validate these principles in their own laboratories.
Theoretical Framework: Unraveling the Electronic Influence of Substituents
The reactivity of a substituted phenylacetic acid is primarily governed by the electronic effects of its substituents, which are transmitted through the aromatic ring to the carboxylic acid functional group. These effects are broadly categorized into two types: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the electronegativity of the substituent. Both chlorine and the nitro group are strongly electronegative and exert a powerful electron-withdrawing inductive effect.[3] This effect depletes electron density from the aromatic ring and, by extension, from the carboxylate group of the conjugate base, stabilizing it. The inductive effect is distance-dependent, weakening as the substituent moves further from the reaction center.
-
Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[4] The nitro group (–NO₂) is a classic example of a group with a strong resonance-withdrawing effect (-M), where it pulls electron density from the ring into the nitro group, particularly from the ortho and para positions.[4] Halogens like chlorine also have lone pairs that can theoretically donate into the ring (+M), but for halogens, the strong -I effect overwhelmingly dominates their electronic character, making them deactivating overall.[5]
The net result of these effects determines the acidity of the carboxylic acid. By withdrawing electron density, the substituents stabilize the negatively charged carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid and thus a lower pKa value.[6]
Caption: Interplay of inductive and resonance effects on acidity.
The Hammett Equation: A Quantitative Approach
To move beyond qualitative descriptions, we can use the Hammett equation to predict the effect of substituents on the acidity of the phenylacetic acid isomers. The equation is given by:
log(Kₐ / Kₐ₀) = ρσ
Where:
-
Kₐ is the acid dissociation constant of the substituted acid.
-
Kₐ₀ is the acid dissociation constant of the unsubstituted phenylacetic acid.
-
σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). It quantifies the electronic effect of a substituent.
-
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the dissociation of phenylacetic acids in water at 25°C, ρ is approximately +0.489 .[7]
A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. Since the σ values for -Cl and -NO₂ are positive, they will increase the Kₐ and thus lower the pKa, making the acid stronger. The total effect for multiple substituents is approximately the sum of their individual σ values (Σσ).
Comparative Analysis of Isomer Reactivity
We will now analyze the target compound, this compound, and compare it with other isomers where the substituents are placed at different positions relative to the acetic acid side chain. The primary point of comparison will be the acidity of the carboxylic acid, which is a reliable indicator of the overall electronic environment of the molecule.
| Substituent | σ_meta | σ_para |
| -Cl | +0.37 | +0.23 |
| -NO₂ | +0.71 | +0.78 |
| Source: Hammett constant values are widely tabulated in physical organic chemistry literature. |
This compound (The Target Compound)
-
Structure: The chloro group is para and the nitro group is meta to the CH₂COOH group.
-
Electronic Effects:
-
Nitro group (-NO₂): At the meta position, it exerts a powerful inductive (-I) and a weaker resonance (-M) effect.
-
Chloro group (-Cl): At the para position, it exerts both an inductive (-I) and a weak resonance-donating (+M) effect, with the -I effect being dominant.
-
-
Predicted Acidity: The combined electron-withdrawing strength is substantial.
-
Σσ = σ_para(Cl) + σ_meta(NO₂) = 0.23 + 0.71 = 0.94
-
3-Chloro-4-nitrophenylacetic Acid
-
Structure: The chloro group is meta and the nitro group is para to the CH₂COOH group.
-
Electronic Effects:
-
Nitro group (-NO₂): At the para position, it exerts its maximum electron-withdrawing power through both strong -I and very strong -M effects.
-
Chloro group (-Cl): At the meta position, its strong -I effect is prominent.
-
-
Predicted Acidity: This isomer is expected to be significantly more acidic than the target compound because the highly powerful nitro group is in the para position, where its resonance effect is maximized.
-
Σσ = σ_meta(Cl) + σ_para(NO₂) = 0.37 + 0.78 = 1.15
-
2-Chloro-4-nitrophenylacetic Acid
-
Structure: The chloro group is ortho and the nitro group is para to the CH₂COOH group.
-
Electronic Effects: The ortho effect is complex, involving a combination of inductive, resonance, and steric effects. The inductive effect of the ortho-chloro group is very strong due to its proximity to the side chain. The para-nitro group exerts its maximum -I and -M effects.
-
Predicted Acidity: Due to the proximity of the chloro group, the inductive withdrawal is maximized. This isomer is likely the most acidic of the group. Standard Hammett σ values are less reliable for ortho positions due to steric interactions, but the combined pull from a para-nitro and an ortho-chloro group would be exceptionally strong.
2-Chloro-5-nitrophenylacetic Acid
-
Structure: The chloro group is ortho and the nitro group is meta to the CH₂COOH group.
-
Electronic Effects: Similar to the isomer above, the ortho-chloro group provides a strong inductive pull. The meta-nitro group also contributes a strong -I effect.
-
Predicted Acidity: This isomer is expected to be a very strong acid, likely stronger than the 4-chloro-3-nitro and 3-chloro-4-nitro isomers, but potentially slightly less acidic than the 2-chloro-4-nitro isomer due to the less potent meta-nitro positioning.
Summary of Predicted Reactivity
The analysis based on the positions of the electron-withdrawing groups and their corresponding Hammett constants allows for a ranked comparison of acidity.
| Isomer | Structure | Substituent Positions (relative to CH₂COOH) | Σσ (Predicted) | Predicted Relative Acidity (pKa) |
| 2-Chloro-4-nitrophenylacetic acid | ![]() | ortho-Cl, para-NO₂ | >1.15 (est.) | Lowest (Most Acidic) |
| 3-Chloro-4-nitrophenylacetic acid | ![]() | meta-Cl, para-NO₂ | 1.15 | Very Low |
| 2-Chloro-5-nitrophenylacetic acid | ![]() | ortho-Cl, meta-NO₂ | >0.94 (est.) | Low |
| This compound | ![]() | para-Cl, meta-NO₂ | 0.94 | Higher than isomers above |
(Note: Structures are representational and should be generated for a final document. Σσ for ortho-substituted compounds are estimates as standard Hammett values do not fully account for steric and proximity effects.)
This table clearly demonstrates that the positioning of the substituents is not interchangeable. The 3-Chloro-4-nitrophenylacetic acid isomer is predicted to be a stronger acid than the target This compound due to the placement of the powerful nitro group in the para position. The ortho-chloro isomers are predicted to be the most acidic due to the powerful and proximate inductive effect of the chlorine atom.
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical predictions, the following protocols can be employed. These methods provide a robust framework for quantifying the differences in reactivity among the isomers.
Protocol 1: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration
This protocol measures the acidity of each isomer, providing a direct, quantitative comparison.
Caption: Workflow for experimental pKa determination.
Methodology:
-
Reagent Preparation:
-
Prepare a standardized solution of ~0.05 M NaOH.
-
For each isomer, accurately weigh a sample (e.g., 0.1 mmol) and dissolve it in a suitable solvent system (e.g., 50 mL of a 1:1 ethanol/water mixture) to ensure solubility.
-
-
pH Meter Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.00, 7.00, and 10.00.
-
Titration:
-
Place the beaker containing the dissolved isomer on a magnetic stir plate and immerse the calibrated pH electrode.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.10 mL) from a burette.
-
After each addition, allow the reading to stabilize and record the pH and the total volume of NaOH added.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Identify the equivalence point, which is the point of sharpest inflection on the curve (or the peak of the first derivative plot, d(pH)/dV).
-
The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.
-
The pKa of the isomer is equal to the pH of the solution at the half-equivalence point.
-
-
Validation: Repeat the titration at least three times for each isomer to ensure reproducibility and report the average pKa with the standard deviation.
Protocol 2: Comparative Analysis of Esterification Rate
This protocol compares the reactivity of the carboxylic acid group in a common chemical transformation: Fischer esterification. A more acidic (more reactive) starting material will often catalyze this reaction more effectively or react faster under given conditions.
Methodology:
-
Reaction Setup:
-
In separate, identical reaction flasks, place an equimolar amount (e.g., 1.0 mmol) of each phenylacetic acid isomer.
-
To each flask, add a large excess of the same alcohol (e.g., 20 mL of methanol) and a catalytic amount of a strong acid (e.g., 0.1 mmol H₂SO₄). The alcohol serves as both reactant and solvent.
-
Place all flasks in a thermostatted oil bath set to a constant temperature (e.g., 60 °C) and start stirring simultaneously.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., t = 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
-
Quantification:
-
Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Develop a method that can separate the starting carboxylic acid from the resulting methyl ester product.
-
Calculate the percentage conversion of the starting material to the product at each time point for each isomer.
-
-
Data Analysis:
-
Plot the percentage conversion versus time for each isomer.
-
The isomer that shows the fastest rate of conversion to the ester is the most reactive under these conditions. The initial reaction rates can be calculated from the slope of the initial linear portion of the plot.
-
Conclusion
The reactivity of this compound is a direct consequence of the powerful electron-withdrawing properties of its chloro and nitro substituents. However, this guide demonstrates that its reactivity is not fixed but is highly sensitive to the positional arrangement of these groups. Through the application of established principles like the Hammett equation, we can predict that isomers with a para-nitro group (e.g., 3-chloro-4-nitrophenylacetic acid) or an ortho-chloro group will exhibit enhanced acidity compared to the target 4-chloro-3-nitro isomer.
For researchers in synthetic chemistry, this comparative understanding is invaluable. It allows for the selection of the optimal isomer to achieve desired reactivity, control selectivity, and improve reaction efficiency. The provided experimental protocols offer a clear path for validating these theoretical predictions, empowering scientists to make data-driven decisions in the development of novel pharmaceuticals and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
A Comparative Guide to the Synthetic Routes of 4-Chloro-3-nitrophenylacetic Acid
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Significance of 4-Chloro-3-nitrophenylacetic Acid
This compound is a valuable and versatile intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring a chloro group, a nitro group, and a phenylacetic acid moiety, provides multiple reactive sites for further chemical transformations. This makes it a key building block in the development of novel pharmaceuticals, particularly in the realms of anti-inflammatory and analgesic drugs, as well as in the agrochemical industry for the creation of innovative herbicides and fungicides.[1] The strategic importance of this compound necessitates the development of efficient, scalable, and cost-effective synthetic routes. This guide provides a comparative analysis of two primary synthetic pathways to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison of their respective advantages and disadvantages.
Route 1: Electrophilic Nitration of 4-Chlorophenylacetic Acid
This synthetic approach is the most direct, involving the introduction of a nitro group onto the commercially available starting material, 4-chlorophenylacetic acid, through an electrophilic aromatic substitution reaction.
Reaction Scheme:
Mechanistic Considerations:
The nitration of 4-chlorophenylacetic acid is a classic example of electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and the formation of the nitronium ion.
The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the benzene ring: the chloro group and the acetic acid side chain. The chloro group is an ortho-, para-director, while the -CH₂COOH group is a weak deactivator and also considered an ortho-, para-director. However, the strong electron-withdrawing nature of the nitro group once it is on the ring will deactivate the ring to further nitration. The desired product is the 3-nitro isomer, which is ortho to the chloro group and meta to the acetic acid side chain. The formation of other isomers, such as the 2-nitro and 3,5-dinitro derivatives, is possible and represents a significant challenge in this synthetic route. The separation of these isomers can be difficult and may require chromatographic techniques, impacting the overall yield and purity of the desired product.
Experimental Protocol:
Materials:
-
4-Chlorophenylacetic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 10 g of 4-chlorophenylacetic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-chlorophenylacetic acid over 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is a mixture of isomers. Purify by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the this compound.
Route 2: Side-Chain Elaboration from 4-Chloro-3-nitrotoluene
This multi-step approach begins with a readily available starting material, 4-chloro-3-nitrotoluene, and involves the sequential functionalization of the methyl group to form the acetic acid side chain. This route offers better control over the regiochemistry, as the substitution pattern is established at the outset.
Reaction Scheme:
Step 1: Free-Radical Bromination of 4-Chloro-3-nitrotoluene
Mechanistic Considerations:
This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate bromine radicals from N-bromosuccinimide (NBS). The bromine radical then abstracts a hydrogen atom from the benzylic methyl group of 4-chloro-3-nitrotoluene, forming a relatively stable benzyl radical. This radical then reacts with another molecule of NBS to form the desired 4-chloro-3-nitrobenzyl bromide and a succinimidyl radical, which continues the chain reaction. The use of a non-polar solvent like carbon tetrachloride or cyclohexane favors the radical pathway and minimizes competing ionic reactions.
Experimental Protocol:
Materials:
-
4-Chloro-3-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a safer alternative like cyclohexane)
-
Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 10 g of 4-chloro-3-nitrotoluene in 100 mL of carbon tetrachloride in a round-bottom flask, add 10.5 g of N-bromosuccinimide and 0.5 g of AIBN.
-
Reflux the mixture with stirring for 4-6 hours. The reaction can be initiated with a heat lamp.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude 4-chloro-3-nitrobenzyl bromide, which can be used in the next step without further purification.
Step 2: Cyanation of 4-Chloro-3-nitrobenzyl Bromide
Mechanistic Considerations:
This step is a nucleophilic substitution reaction (SN2). The cyanide ion (CN⁻) from sodium cyanide acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-chloro-3-nitrobenzyl bromide, displacing the bromide ion as the leaving group. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which solvates the cation (Na⁺) but not the nucleophile (CN⁻), thus increasing the nucleophilicity of the cyanide ion.
Experimental Protocol:
Materials:
-
4-Chloro-3-nitrobenzyl bromide (from Step 1)
-
Sodium cyanide
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the crude 4-chloro-3-nitrobenzyl bromide in 50 mL of DMF.
-
Add 3.5 g of sodium cyanide to the solution and stir the mixture at 50-60 °C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chloro-3-nitrobenzyl cyanide.
Step 3: Hydrolysis of 4-Chloro-3-nitrobenzyl Cyanide
Mechanistic Considerations:
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonium ion.
Experimental Protocol:
Materials:
-
4-Chloro-3-nitrobenzyl cyanide (from Step 2)
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Sodium hydroxide solution (for workup)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask, carefully add the crude 4-chloro-3-nitrobenzyl cyanide to a mixture of 50 mL of concentrated sulfuric acid and 25 mL of water.
-
Heat the mixture to reflux (around 100-110 °C) and stir for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To purify, dissolve the crude acid in a dilute sodium hydroxide solution, wash with a small amount of ether to remove any non-acidic impurities, and then re-precipitate the acid by adding hydrochloric acid until the solution is acidic to litmus paper.
-
Filter the purified this compound, wash with cold water, and dry.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nitration of 4-Chlorophenylacetic Acid | Route 2: Side-Chain Elaboration from 4-Chloro-3-nitrotoluene |
| Number of Steps | 1 | 3 |
| Overall Yield | Moderate to Low (highly dependent on isomer separation) | Good to High |
| Purity of Final Product | Requires extensive purification (chromatography) | Generally high after simple recrystallization |
| Scalability | Challenging due to isomer separation and exothermic nature | More readily scalable |
| Reagent & Safety Concerns | Use of highly corrosive mixed acids | Use of toxic sodium cyanide and lachrymatory benzyl bromide |
| Cost of Starting Materials | 4-Chlorophenylacetic acid is moderately priced | 4-Chloro-3-nitrotoluene is relatively inexpensive |
| Control of Regiochemistry | Poor; formation of multiple isomers | Excellent; regiochemistry is pre-determined |
Expert Recommendation
While Route 1 offers the most direct path to this compound, it is fraught with significant challenges, primarily the lack of regioselectivity during the nitration step. The formation of multiple isomers necessitates a difficult and often low-yielding purification process, making this route less desirable for large-scale synthesis.
In contrast, Route 2 , the multi-step side-chain elaboration from 4-chloro-3-nitrotoluene, provides a much more controlled and reliable synthesis. Although it involves more steps, each reaction is generally high-yielding and the final product is obtained in high purity with straightforward purification methods. The excellent control over regiochemistry is a major advantage. For researchers and drug development professionals seeking a robust and scalable synthesis of this compound, Route 2 is the recommended pathway.
Visualizing the Synthetic Pathways
Route 1: Nitration of 4-Chlorophenylacetic Acid
Caption: Workflow for the direct nitration of 4-chlorophenylacetic acid.
Route 2: Side-Chain Elaboration from 4-Chloro-3-nitrotoluenedot
References
A Comparative Guide to Analytical Standards for 4-Chloro-3-nitrophenylacetic Acid
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical standards for 4-Chloro-3-nitrophenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We will explore the performance of analytical techniques, supporting experimental data, and provide insights into selecting the most suitable reference standards for your research needs.
Understanding this compound
This compound (CAS No: 37777-68-7) is an aromatic carboxylic acid with a molecular weight of 215.59 g/mol .[1][2] Its structure, featuring both a chloro and a nitro substituent, enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive molecules, including anti-inflammatory and analgesic drugs.[1] Given its role in pharmaceutical development, the purity and characterization of this compound are of utmost importance.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H6ClNO4 | [1][2] |
| Molecular Weight | 215.59 | [1][2] |
| Melting Point | 101-107 °C | [1] |
| Appearance | Pale yellow powder | [1] |
| Purity (typical) | ≥97% (HPLC) | [1][3] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Analysis
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from any process-related impurities or degradation products.
Experimental Protocol: Reversed-Phase HPLC Method
This protocol is a robust starting point for the analysis of this compound and can be optimized based on specific instrumentation and sample matrices.
1. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a concentration that falls within the calibration range.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for non-polar to moderately polar compounds like this compound. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water | A common reversed-phase eluent that offers good peak shape and resolution for acidic analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 10 µL | Can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Detection | UV at 254 nm | Aromatic nitro compounds typically have strong UV absorbance at this wavelength. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
3. Method Validation: A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[4] Key validation parameters, as outlined in the ICH Q2(R2) guidelines, include:[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the separation of the main peak from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the preferred method, other techniques can be employed for specific applications.
| Technique | Principle | Advantages | Disadvantages | Best For |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatography where a solvent moves up a thin layer of adsorbent by capillary action. | High sample throughput, low cost per sample, minimal solvent consumption. | Lower resolution and sensitivity compared to HPLC. | Rapid screening and semi-quantitative analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and specificity, excellent for impurity identification. | Requires derivatization of the non-volatile carboxylic acid, which adds a step and potential for error. | Identification of volatile and semi-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and purity of a molecule based on the interaction of atomic nuclei with a magnetic field. | Provides definitive structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard of the same compound. | Lower sensitivity than chromatographic methods, requires a relatively large amount of sample. | Structural elucidation and confirmation of identity. |
| UV-Vis Spectrophotometry | Measures the absorption of light in the ultraviolet-visible region. | Simple, rapid, and inexpensive. | Low specificity; can be affected by any UV-absorbing impurities. | Quick concentration checks of pure solutions. |
Selecting a Commercial Analytical Standard: A Guide for the Discerning Scientist
The quality of your analytical standard is the foundation of your results. When comparing standards from different suppliers, a thorough evaluation of the Certificate of Analysis (CoA) is essential.
Key Parameters to Compare on a Certificate of Analysis (CoA)
| Parameter | What to Look For | Why It's Important |
| Identity | Confirmation by ¹H NMR, ¹³C NMR, and/or Mass Spectrometry. | Ensures you have the correct molecule. |
| Purity (Assay) | A high percentage, typically determined by HPLC (e.g., >98%). | The stated purity directly impacts the accuracy of your quantitative measurements. |
| Chromatographic Purity | The peak area percentage of the main compound in the chromatogram. | Indicates the presence of any impurities that are detectable by the analytical method used. |
| Impurity Profile | Identification and quantification of any significant impurities. | Understanding the nature and amount of impurities is critical in drug development and safety assessments. |
| Residual Solvents | Analysis by Headspace GC, with results for common synthesis solvents. | Residual solvents can be toxic and may interfere with your experiments. |
| Water Content | Determined by Karl Fischer titration. | The presence of water will affect the true concentration of your standard solution if not accounted for. |
| Certificate of Origin | Documentation of the country of origin. | May be required for regulatory submissions. |
Decision Workflow for Standard Selection
Caption: A decision-making workflow for selecting a this compound analytical standard.
Conclusion
The selection of an appropriate analytical standard and a validated analytical method are critical for generating reliable and reproducible data in research and drug development. For this compound, reversed-phase HPLC is the method of choice for quantitative analysis, offering a balance of sensitivity, specificity, and accuracy. When choosing a commercial standard, a meticulous comparison of Certificates of Analysis is necessary, with a focus on purity, identity, and impurity profiling. By following the guidelines and protocols outlined in this guide, researchers can ensure the integrity of their analytical results and contribute to the development of safe and effective products.
References
A Senior Scientist's Guide to Assessing Cross-Reactivity of 4-Chloro-3-nitrophenylacetic Acid in Biological Assays
Welcome, researchers and drug development professionals. In the landscape of high-throughput screening and lead optimization, the integrity of our data is paramount. A compound's apparent activity can be misleading, arising not from a specific, targeted interaction but from unintended cross-reactivity or direct assay interference. This guide provides an in-depth analysis of 4-Chloro-3-nitrophenylacetic acid, a versatile chemical intermediate found in the synthesis of pharmaceuticals and agrochemicals, and explores its potential for cross-reactivity in common biological assays.[1]
Our objective is to move beyond mere observation and equip you with the mechanistic understanding and practical protocols to proactively identify and dissect these off-target effects. By treating our protocols as self-validating systems, we can ensure the robustness and reliability of our findings.
Part 1: The Mechanistic Basis of Off-Target Reactivity
Understanding potential cross-reactivity begins with the molecule's structure. This compound is a substituted phenylacetic acid.[2] Its potential for biological interaction is dictated by three key features: the phenylacetic acid backbone, the electron-withdrawing chloro group, and the reactive nitro group.
1.1. Structural Mimicry (Specific Cross-Reactivity): The most common form of cross-reactivity occurs when an antibody or protein receptor binds to a molecule that is structurally similar to its intended target.[3][4] The phenylacetic acid scaffold is an endogenous catabolite of phenylalanine in humans, meaning biological systems have evolved to recognize and process this core structure.[2] Therefore, assays targeting enzymes or receptors that interact with phenylalanine or its metabolites may exhibit cross-reactivity with this compound. The specificity is determined by how well the unique arrangement of the chloro and nitro groups fits within the target's binding pocket compared to the intended analyte.
1.2. Non-Specific Binding and Assay Interference: More problematic are interactions that are not based on a specific lock-and-key fit. These can lead to false positives or negatives that are highly misleading.
-
Hydrophobic and Electrostatic Interactions: The phenyl ring contributes to hydrophobicity, while the carboxylic acid, chloro, and nitro groups provide sites for electrostatic or hydrogen bond interactions. These properties can cause the compound to adhere non-specifically to assay surfaces (like microplate wells) or to proteins, including antibodies and enzymes, in a promiscuous manner.[5][6]
-
Reactivity of the Nitroaromatic Group: Nitroaromatic compounds are known to be redox-active and can participate in chemical reactions that interfere with assay readouts.[7] The nitro group (NO₂) can be reduced within biological systems, potentially leading to the generation of reactive species that can disrupt enzyme function or react with detection reagents. This makes the nitro group both a potential pharmacophore and a toxicophore.[7] Compounds that interfere with the assay technology itself, rather than the biological target, are a significant challenge in HTS.[8]
Caption: Mechanisms of compound interaction in biological assays.
Part 2: Comparative Analysis of Phenylacetic Acid Analogs
To contextualize the potential cross-reactivity of this compound, it is instructive to compare it with structurally related analogs. The following table presents hypothetical data from a competitive ELISA designed to detect a specific phenylacetic acid derivative. The cross-reactivity is calculated relative to the primary analyte.
Cross-Reactivity Formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100
| Compound | Structure | Hypothetical IC50 (nM) | % Cross-Reactivity | Rationale for Inclusion |
| Analyte X (Hypothetical Target) | (Structure of specific target) | 10 | 100% | The intended target of the immunoassay. |
| This compound | ![]() | 500 | 2.0% | The compound of interest. The chloro and nitro groups significantly alter the structure compared to the parent molecule, likely reducing affinity for a specific antibody. |
| Phenylacetic acid [2] | ![]() | 2500 | 0.4% | The unsubstituted parent scaffold. Provides a baseline for the contribution of the core structure. |
| 4-Nitrophenylacetic acid [9] | ![]() | 800 | 1.25% | Isolates the effect of the nitro group in the para position. Its position and electronic nature influence binding. |
| 4-Chlorophenylacetic acid | ![]() | 1200 | 0.83% | Isolates the effect of the chloro group. Its size and electronegativity impact the fit within the binding pocket. |
Note: Structures are illustrative placeholders. IC50 values are hypothetical and for demonstration purposes.
This comparative approach is crucial. By testing structurally related molecules, we can build a structure-activity relationship (SAR) for cross-reactivity, providing confidence that any observed binding is due to specific structural features rather than a general artifact.
Part 3: Experimental Protocols for Cross-Reactivity Assessment
A robust assessment requires a multi-pronged approach. We will use a highly specific immunoassay to evaluate structural mimicry and a general counterscreen to detect non-specific interference.
Protocol 1: Competitive ELISA for Specificity Testing
This protocol is designed to quantify the degree to which this compound competes with a target analyte for antibody binding sites.[10] The signal generated is inversely proportional to the concentration of the competitor in the sample.[11]
Caption: Workflow for a competitive ELISA experiment.
Methodology:
-
Antigen Coating:
-
Dilute the target antigen-protein conjugate (e.g., Analyte X-BSA) to 1-2 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C. Causality: This step immobilizes the target on the plate surface, creating the competitive landscape.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).
-
Incubate for 2 hours at room temperature. Causality: BSA saturates remaining non-specific binding sites on the plastic, preventing antibodies from sticking promiscuously and causing high background signal.[12]
-
-
Competitive Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of the primary antibody (at a concentration predetermined to give ~80% of the maximum signal).
-
Transfer 100 µL of this mixture to the coated, blocked assay plate.
-
Incubate for 1-2 hours at room temperature. Causality: During this incubation, the free compound in solution competes with the immobilized antigen on the plate for the limited number of antibody binding sites.[13]
-
-
Detection:
-
Wash the plate 4 times with Wash Buffer.
-
Add 100 µL of a species-specific, enzyme-linked secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Generation:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄).
-
Read the absorbance at 450 nm.
-
Protocol 2: Counterscreen for Non-Specific Enzyme Inhibition
Many assays use reporter enzymes (like HRP or Luciferase). A compound that directly inhibits this reporter enzyme can be mistaken for a true "hit." This counterscreen validates that the test compound does not interfere with the detection machinery itself.
Methodology:
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of serially diluted this compound. Include a known inhibitor as a positive control and buffer as a negative control.
-
Add 20 µL of the reporter enzyme (e.g., HRP) at the same concentration used in the primary assay.
-
Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the compound to interact with the enzyme before the substrate is introduced.
-
-
Signal Generation:
-
Add 20 µL of the enzyme's substrate (e.g., TMB).
-
Allow the reaction to proceed for the same duration as in the primary assay.
-
Add Stop Solution if necessary and read the signal at the appropriate wavelength.
-
Part 4: Data Interpretation and Mitigation Strategies
-
Interpreting Results:
-
High Cross-Reactivity in ELISA (>1%): If this compound shows significant dose-dependent signal reduction in the competitive ELISA, it indicates structural similarity to the target analyte. The result is likely a true, albeit off-target, binding event.
-
No Activity in ELISA, but Activity in Primary Screen: If the compound was a "hit" in a different primary assay but shows no activity here, it suggests the mechanism is not related to binding the target in this context. The interference may be with another component of that specific assay.
-
Activity in the Enzyme Counterscreen: If the compound inhibits the reporter enzyme, it is a classic assay interferent.[8] Any results from primary assays using this reporter system should be considered suspect and would require an orthogonal assay (one with a different detection method) for confirmation.
-
-
Strategies for Mitigation:
-
Optimize Assay Buffer: Increasing the concentration of detergents like Tween-20 or adding a small amount of organic solvent (e.g., DMSO) can disrupt low-affinity, non-specific hydrophobic interactions.[14]
-
Use High-Quality Blocking Reagents: If non-specific binding to the plate is suspected, try different blocking agents (e.g., casein, non-animal protein blockers) to find one that best passivates the surface.[12]
-
Perform Orthogonal Validation: The gold standard for confirming a hit is to re-test it in a secondary assay that relies on a different biological principle or detection technology (e.g., switching from a fluorescence-based readout to Surface Plasmon Resonance).
-
By systematically applying these comparative and orthogonal validation principles, we can confidently classify the activity of compounds like this compound, ensuring that our research and development efforts are focused on genuinely promising candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. Buy 4-Nitrophenyl acetic Acid 104-03-0 Online [nsrlaboratories.com]
- 10. caymanchem.com [caymanchem.com]
- 11. How Do Competitive and Indirect ELISA Differ? [synapse.patsnap.com]
- 12. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 13. Competitive ELISA [elisa-antibody.com]
- 14. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
Stability Under Scrutiny: A Comparative Guide to the Degradation of 4-Chloro-3-nitrophenylacetic Acid Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development and agrochemical research, the stability of an active molecule is a cornerstone of its viability. For derivatives of 4-Chloro-3-nitrophenylacetic acid, a versatile building block in the synthesis of bioactive compounds, understanding their intrinsic stability is paramount.[1] This guide provides a comprehensive comparison of the stability of key derivatives of this compound, offering insights into their degradation pathways and the experimental methodologies used to elucidate them. Our focus is to equip researchers with the knowledge to make informed decisions in the selection and handling of these compounds.
The core structure, characterized by a phenylacetic acid backbone with chloro and nitro substituents, presents a unique electronic environment that influences the reactivity and, consequently, the stability of its derivatives. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, generally renders nitroaromatic compounds resistant to oxidative degradation.[2] However, this stability is not absolute and is significantly modulated by the functional groups attached to the carboxylic acid moiety.
The Derivatives in Focus: A Structural Overview
This guide will focus on the comparative stability of three principal derivatives of this compound:
-
This compound (the parent acid)
-
Methyl 4-Chloro-3-nitrophenylacetate (an ester derivative)
-
4-Chloro-3-nitrophenylacetamide (an amide derivative)
These derivatives are commonly encountered in synthetic pathways and represent key functionalities that can impact a molecule's overall stability profile.
Comparative Stability Analysis: Insights from Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of pharmaceutical development, providing critical information on a molecule's potential degradation pathways.[3][4][5][6] By subjecting the derivatives to a range of harsh conditions—hydrolysis, oxidation, photolysis, and thermolysis—we can establish their intrinsic stability and develop stability-indicating analytical methods.[7][8]
Hydrolytic Stability: A Tale of Two Functional Groups
Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary degradation pathway for many pharmaceutical compounds, particularly esters and amides.
Key Findings:
Based on fundamental principles of organic chemistry and supporting literature, a clear hierarchy of hydrolytic stability emerges among the derivatives:
4-Chloro-3-nitrophenylacetamide > this compound > Methyl 4-Chloro-3-nitrophenylacetate
Discussion:
The superior stability of the amide derivative is well-documented. Amide bonds are significantly more resistant to hydrolysis than ester bonds due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[1] This resonance stabilization makes the amide C-N bond possess a partial double bond character, rendering it less susceptible to nucleophilic attack by water or hydroxide ions.[1] In contrast, the ester derivative is the most susceptible to hydrolysis. Both acid- and base-catalyzed hydrolysis can readily cleave the ester linkage to yield the parent carboxylic acid and methanol. The electron-withdrawing nitro and chloro groups on the phenyl ring can further influence the rate of hydrolysis.
The parent acid itself is generally stable under neutral conditions but can undergo reactions under extreme pH and temperature.
The following table summarizes the expected relative stability under hydrolytic stress:
| Derivative | Acidic Hydrolysis (e.g., 0.1 M HCl) | Basic Hydrolysis (e.g., 0.1 M NaOH) |
| Methyl 4-Chloro-3-nitrophenylacetate | Susceptible | Highly Susceptible |
| 4-Chloro-3-nitrophenylacetamide | Highly Resistant | Resistant |
| This compound | Stable | Stable (forms carboxylate salt) |
Experimental Protocols: A Guide to Assessing Stability
To empirically determine the stability of these derivatives, a robust forced degradation study is essential. The following protocols provide a framework for conducting such studies, in line with ICH guidelines.[5][9]
General Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
1. Preparation of Test Solutions:
-
Prepare stock solutions of this compound, its methyl ester, and its amide derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Forced Degradation Conditions: [3][7]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compounds in a temperature-controlled oven at 105°C for 48 hours. Also, expose the stock solutions to 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solutions in quartz cuvettes to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Development of a Stability-Indicating HPLC-UV Method:
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Caption: HPLC Method Development and Validation Workflow.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.[10]
Predicted Degradation Pathways and Products
Understanding the potential degradation products is crucial for safety and efficacy assessments.
-
Ester Hydrolysis: The primary degradation product of methyl 4-chloro-3-nitrophenylacetate under both acidic and basic conditions will be the parent This compound .
-
Amide Hydrolysis: While significantly more stable, under harsh acidic or basic conditions, 4-chloro-3-nitrophenylacetamide will hydrolyze to This compound and ammonia.
-
Photodegradation: Nitroaromatic compounds can be susceptible to photodecomposition.[7] Potential photodegradation pathways could involve reduction of the nitro group or dechlorination, leading to a variety of minor degradants.
Conclusion and Recommendations
This comparative guide underscores the critical role of the functional group in determining the stability of this compound derivatives. The amide derivative exhibits markedly superior hydrolytic stability compared to the ester derivative, a crucial consideration for the development of stable formulations and for predicting the environmental fate of these compounds.
For researchers and drug development professionals, the key takeaways are:
-
Prioritize Amides for Stability: When designing molecules for applications requiring high stability in aqueous environments, amide derivatives of this compound are the preferred choice over their ester counterparts.
-
Implement Robust Stability Testing: Conduct comprehensive forced degradation studies early in the development process to identify potential liabilities and to develop validated, stability-indicating analytical methods.
-
Characterize Degradants: Thoroughly characterize any significant degradation products to assess their potential impact on safety and efficacy.
By applying the principles and protocols outlined in this guide, scientists can navigate the challenges of stability assessment and accelerate the development of robust and reliable products based on the this compound scaffold.
References
- 1. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Chloro-3-nitrophenylacetic Acid for Pharmaceutical and Agrochemical Research
For researchers and professionals in drug development and agrochemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 4-Chloro-3-nitrophenylacetic acid is a valuable building block in the synthesis of a range of bioactive molecules, including anti-inflammatory drugs and herbicides.[1][2] This guide provides an in-depth cost-benefit analysis of the most plausible synthetic routes to this important compound, offering detailed experimental protocols, economic considerations, and safety and environmental impact assessments to inform your selection of the most appropriate method for your laboratory or production scale.
Introduction
This compound (CAS 37777-68-7) is a substituted phenylacetic acid derivative whose structural features make it a versatile intermediate.[2][3] The presence of the nitro group and chlorine atom on the aromatic ring provides sites for further chemical modification, enabling the construction of more complex molecular architectures. This guide will explore three primary synthetic pathways to obtain this target molecule, evaluating each based on yield, cost of starting materials and reagents, operational complexity, and environmental, health, and safety (EHS) considerations.
Synthetic Route 1: Nitration of p-Chlorobenzoic Acid followed by Homologation
This two-stage approach begins with the readily available and relatively inexpensive starting material, p-chlorobenzoic acid. The first step involves the nitration of the aromatic ring, followed by a one-carbon homologation of the resulting carboxylic acid to the desired phenylacetic acid.
Stage 1: Nitration of p-Chlorobenzoic Acid
The introduction of a nitro group onto the p-chlorobenzoic acid backbone is a critical step. Several methods have been reported for this transformation, with the choice of nitrating agent and reaction conditions influencing the yield and purity of the intermediate, 4-chloro-3-nitrobenzoic acid.
Experimental Protocol: Nitration using Mixed Acid
This protocol, adapted from established procedures, offers a high yield and purity of the desired product.[4][5]
-
In a well-ventilated fume hood, suspend 78.25 g of p-chlorobenzoic acid in 400 ml of 1,2-dichloroethane in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Prepare a mixed acid solution by carefully adding 35.2 g of concentrated nitric acid to 64.2 g of concentrated sulfuric acid, while cooling in an ice bath.
-
Slowly add the mixed acid to the stirred suspension of p-chlorobenzoic acid over a period of 3 hours, maintaining the reaction temperature at 40°C.
-
After the addition is complete, continue stirring at 40°C for an additional 2 hours.
-
Pour the reaction mixture onto 300 ml of crushed ice/water.
-
Separate the organic layer and wash it with water.
-
Distill off the 1,2-dichloroethane under reduced pressure.
-
Collect the resulting solid by filtration, wash with water, and dry to obtain 4-chloro-3-nitrobenzoic acid. This method has a reported yield of up to 96.8% with a purity of 99.5%.[4]
Diagram of the Nitration of p-Chlorobenzoic Acid
Caption: Nitration of p-chlorobenzoic acid to 4-chloro-3-nitrobenzoic acid.
Stage 2: Homologation of 4-Chloro-3-nitrobenzoic Acid via Arndt-Eistert Synthesis
The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids.[6][7][8][9][10] This multi-step sequence involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (e.g., water) to yield the homologous carboxylic acid.
Proposed Experimental Protocol: Arndt-Eistert Homologation
-
Acid Chloride Formation: In a fume hood, reflux a mixture of 4-chloro-3-nitrobenzoic acid and an excess of thionyl chloride (SOCl₂) for 2-3 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-nitrobenzoyl chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent such as diethyl ether. Cool the solution in an ice bath and slowly add a freshly prepared ethereal solution of diazomethane until the yellow color of diazomethane persists. Caution: Diazomethane is toxic and explosive. This step must be performed with extreme care behind a blast shield.
-
Wolff Rearrangement: To the solution of the diazoketone, add a catalyst such as silver oxide (Ag₂O) or silver benzoate and warm the mixture gently. The reaction is typically carried out in the presence of water to hydrolyze the intermediate ketene to the desired carboxylic acid.
-
Work-up and Purification: After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is then extracted with a base to isolate the carboxylic acid. Acidification of the basic extract precipitates the this compound, which can be further purified by recrystallization.
Diagram of the Arndt-Eistert Synthesis
Caption: Homologation of 4-chloro-3-nitrobenzoic acid via the Arndt-Eistert synthesis.
Synthetic Route 2: Oxidation of 4-Chloro-3-nitrotoluene followed by Homologation
An alternative starting material is 4-chloro-3-nitrotoluene. This route involves the oxidation of the methyl group to a carboxylic acid, yielding the same intermediate as in Route 1, which is then homologated.
Stage 1: Oxidation of 4-Chloro-3-nitrotoluene
The oxidation of the methyl group can be achieved using various oxidizing agents, with potassium permanganate being a common and effective choice.
Experimental Protocol: Potassium Permanganate Oxidation
This procedure provides a good yield of 4-chloro-3-nitrobenzoic acid.[11]
-
Dissolve 38.0 g of 4-chloro-3-nitrotoluene in a mixture of 400 mL of ethanol and 200 mL of water in a reaction vessel.
-
Add 77.0 g of potassium permanganate to the solution.
-
Stir the mixture at 30°C for 1 hour.
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Remove the ethanol from the filtrate by distillation under reduced pressure.
-
The remaining aqueous solution is treated to precipitate the 4-chloro-3-nitrobenzoic acid, which is then collected by filtration and purified by recrystallization. A yield of 91% has been reported for this method.[11]
Stage 2: Homologation
The resulting 4-chloro-3-nitrobenzoic acid would then be subjected to the same Arndt-Eistert homologation procedure as described in Route 1, Stage 2.
Synthetic Route 3: Willgerodt-Kindler Reaction of 4-Chloro-3-nitroacetophenone
A more direct approach to the phenylacetic acid structure is the Willgerodt-Kindler reaction. This reaction converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. For this route, the starting material would be 4-chloro-3-nitroacetophenone.[12]
Proposed Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
-
Thioamide Formation: A mixture of 4-chloro-3-nitroacetophenone, sulfur, and an amine (commonly morpholine) is heated at reflux for several hours.
-
Work-up: After the reaction is complete, the excess amine and sulfur are removed. The resulting thioamide is then isolated.
-
Hydrolysis: The crude thioamide is hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Purification: The final product, this compound, is isolated by extraction and purified by recrystallization.
Diagram of the Willgerodt-Kindler Reaction
Caption: Synthesis of this compound via the Willgerodt-Kindler reaction.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires consideration of raw material costs, reaction yields, operational complexity, and waste disposal. The following table provides a comparative summary based on available data and chemical principles. Industrial bulk pricing will vary.
| Factor | Route 1 (from p-Chlorobenzoic Acid) | Route 2 (from 4-Chloro-3-nitrotoluene) | Route 3 (from 4-Chloro-3-nitroacetophenone) |
| Starting Material Cost | p-Chlorobenzoic acid is relatively inexpensive. | 4-Chloro-3-nitrotoluene is generally more expensive than p-chlorobenzoic acid. | 4-Chloro-3-nitroacetophenone is a more specialized and likely more expensive starting material.[12] |
| Reagent Costs | Involves common, low-cost reagents like nitric and sulfuric acids. The Arndt-Eistert step requires thionyl chloride and the hazardous and potentially costly generation of diazomethane.[1][13][14][15][16][17][18][19] | Oxidation uses potassium permanganate, which is of moderate cost. The subsequent homologation has the same cost implications as Route 1. | Requires sulfur and morpholine, which are relatively inexpensive. |
| Overall Yield | High yield for the nitration step (up to 97%).[11] The Arndt-Eistert reaction can have variable yields. | Good yield for the oxidation step (91%).[11] The homologation step yield is a variable. | The Willgerodt-Kindler reaction can have good to excellent yields. |
| Operational Complexity | The nitration is straightforward. The Arndt-Eistert synthesis is a multi-step process involving a highly hazardous reagent (diazomethane). | The oxidation is a relatively simple procedure. The homologation step adds significant complexity. | The Willgerodt-Kindler reaction is a one-pot reaction for the thioamide formation, followed by a separate hydrolysis step, which is generally less complex than the Arndt-Eistert synthesis. |
| Safety & Environmental | Nitration reactions are exothermic and require careful temperature control. The use of diazomethane is a major safety concern. Generates acidic waste streams. | Oxidation with permanganate produces manganese dioxide waste. The homologation step carries the same risks as in Route 1. | The Willgerodt-Kindler reaction uses sulfur and morpholine and is generally considered safer than reactions involving diazomethane. The reaction can produce odorous sulfur byproducts. |
Conclusion and Recommendations
Based on this analysis, each synthetic route presents a distinct set of advantages and disadvantages.
-
Route 1 is attractive due to the low cost of the initial starting material. However, the necessity of the Arndt-Eistert homologation, with its associated hazards and complexities, makes this route less favorable for large-scale production unless a safer and more efficient homologation method can be employed.
-
Route 2 shares the same homologation challenge as Route 1 and starts with a more expensive material, making it generally less economically viable.
-
Route 3 , the Willgerodt-Kindler approach, appears to be the most promising for a balance of cost, efficiency, and safety, particularly for industrial applications. Although the starting material may be more expensive, the avoidance of the hazardous Arndt-Eistert synthesis and the potentially higher overall yield and simpler operational procedure make it a strong candidate for further process development and optimization.
For academic and small-scale research where the handling of diazomethane can be managed safely, Route 1 may be a viable option due to the accessibility of the starting material. However, for process development and scale-up, a thorough investigation and optimization of the Willgerodt-Kindler reaction (Route 3) is highly recommended.
References
- 1. Thionyl chloride, 99%, Thermo Scientific Chemicals 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 11. Page loading... [guidechem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Thionyl chloride, 500 ml, CAS No. 7719-09-7 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
- 14. Thionyl chloride, 500 ml, CAS No. 7719-09-7 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 15. 氯化亚砜 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. chemimpex.com [chemimpex.com]
- 17. imarcgroup.com [imarcgroup.com]
- 18. Diazomethane - Wikipedia [en.wikipedia.org]
- 19. WO2022044038A1 - Automated diazomethane generator, reactor and solid phase quencher - Google Patents [patents.google.com]
A Spectroscopic Journey: Differentiating 4-Chloro-3-nitrophenylacetic Acid from Its Synthetic Precursors
In the landscape of pharmaceutical and agrochemical research, the unambiguous identification of a target molecule and its precursors is paramount for ensuring the integrity of synthesis and the safety of the final product.[1] This guide provides an in-depth spectroscopic comparison of 4-chloro-3-nitrophenylacetic acid, a valuable building block, and its common precursors: 4-chloro-3-nitrotoluene, 4-chloro-3-nitrobenzyl alcohol, and 4-chloro-3-nitrobenzaldehyde. Through a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will elucidate the key spectral markers that differentiate these compounds, providing researchers with a robust analytical framework for reaction monitoring and quality control.
The Synthetic Pathway: A Stepwise Oxidation
The synthesis of this compound from 4-chloro-3-nitrotoluene is a classic example of benzylic oxidation. This transformation involves the stepwise oxidation of the methyl group, proceeding through the corresponding alcohol and aldehyde intermediates. Understanding the spectroscopic signatures of each of these species is crucial for monitoring the progress of the reaction and identifying any potential impurities.
Caption: Synthetic pathway from 4-chloro-3-nitrotoluene to this compound.
Comparative Spectroscopic Analysis
The key to differentiating these compounds lies in the distinct spectroscopic features arising from the changes in the functional group at the benzylic position.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
Infrared spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups.[2][3][4] The transformation from a methyl group to a carboxylic acid is clearly delineated by the appearance and disappearance of characteristic vibrational bands.
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| 4-chloro-3-nitrotoluene | ~2925 (C-H stretch, methyl), 1530 & 1350 (NO₂ stretch) | Presence of a methyl group and a nitro group. |
| 4-chloro-3-nitrobenzyl alcohol | 3300-3500 (broad, O-H stretch), 1050 (C-O stretch), 1530 & 1350 (NO₂ stretch) | Appearance of a hydroxyl group. |
| 4-chloro-3-nitrobenzaldehyde | 2820 & 2720 (C-H stretch, aldehyde), 1700 (C=O stretch, aldehyde), 1530 & 1350 (NO₂ stretch) | Disappearance of O-H and appearance of characteristic aldehyde C-H and C=O stretches. |
| This compound | 2500-3300 (very broad, O-H stretch, carboxylic acid), 1710 (C=O stretch, carboxylic acid), 1530 & 1350 (NO₂ stretch) | Characteristic broad O-H and C=O stretches of a carboxylic acid. |
The most telling transformations in the IR spectra are the appearance of the broad O-H stretch of the alcohol, followed by the distinct aldehyde C-H and C=O stretches, and finally the very broad O-H and C=O stretches characteristic of a carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule.[5][6][7] The chemical shifts of the protons and carbons at the benzylic position are highly sensitive to the oxidation state.
¹H NMR Spectral Comparison
| Compound | Benzylic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Interpretation |
| 4-chloro-3-nitrotoluene | ~2.5 (s, 3H) | ~7.3-7.8 (m, 3H) | Singlet for the three equivalent methyl protons. |
| 4-chloro-3-nitrobenzyl alcohol | ~4.7 (s, 2H) | ~7.4-8.0 (m, 3H) | Singlet for the two equivalent methylene protons, shifted downfield due to the adjacent oxygen. |
| 4-chloro-3-nitrobenzaldehyde | ~10.0 (s, 1H) | ~7.8-8.3 (m, 3H) | Highly deshielded singlet for the aldehyde proton. |
| This compound | ~3.8 (s, 2H) | ~7.5-8.1 (m, 3H) | Singlet for the two equivalent methylene protons, shifted downfield by the carboxylic acid group. |
¹³C NMR Spectral Comparison
| Compound | Benzylic Carbon (δ, ppm) | Carbonyl Carbon (δ, ppm) | Interpretation |
| 4-chloro-3-nitrotoluene | ~20 | - | Aliphatic carbon signal. |
| 4-chloro-3-nitrobenzyl alcohol | ~63 | - | Carbon signal shifted downfield due to the hydroxyl group. |
| 4-chloro-3-nitrobenzaldehyde | - | ~190 | Highly deshielded carbonyl carbon of the aldehyde. |
| This compound | ~40 | ~175 | Methylene carbon and the carbonyl carbon of the carboxylic acid. |
The downfield shift of the benzylic protons and carbons upon oxidation is a clear indicator of the reaction's progression. The appearance of the highly deshielded aldehyde proton and carbonyl carbon are unmistakable markers for the intermediate, while the characteristic chemical shifts of the methylene and carbonyl carbons confirm the formation of the final carboxylic acid product.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, offering a unique molecular fingerprint.[8][9]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 4-chloro-3-nitrotoluene | 171/173 | 125/127 ([M-NO₂]⁺) | Isotopic pattern for one chlorine atom. Loss of the nitro group is a common fragmentation pathway. |
| 4-chloro-3-nitrobenzyl alcohol | 187/189 | 170/172 ([M-OH]⁺), 141/143 ([M-NO₂-H]⁺) | Isotopic pattern for one chlorine atom. Loss of hydroxyl and nitro groups. |
| 4-chloro-3-nitrobenzaldehyde | 185/187 | 184/186 ([M-H]⁺), 139/141 ([M-NO₂]⁺) | Isotopic pattern for one chlorine atom. Loss of a hydrogen radical and the nitro group. |
| This compound | 215/217 | 170/172 ([M-COOH]⁺), 153 ([M-Cl-CO₂]⁺) | Isotopic pattern for one chlorine atom. Loss of the carboxyl group is a characteristic fragmentation. |
The molecular ion peak in the mass spectrum of each compound confirms its identity. The characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) is a consistent feature. The fragmentation patterns provide further structural confirmation, with losses of functional groups like -NO₂, -OH, and -COOH being particularly informative.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
Sample Preparation and IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.[10][11]
Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Protocol (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the crystal.
-
Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after analysis.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired in a suitable deuterated solvent.
Step-by-Step Protocol (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying the components of a reaction mixture.[12][13][14]
Step-by-Step Protocol (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms).
-
A suitable temperature program is used to elute the compounds based on their boiling points and interactions with the stationary phase.
-
The eluting compounds are ionized (typically by electron ionization at 70 eV) and the resulting ions are separated and detected by the mass spectrometer.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary suite of tools for the characterization of this compound and its synthetic precursors. By carefully analyzing the key spectral features highlighted in this guide, researchers can confidently monitor the progress of the oxidation reaction, ensure the purity of their final product, and build a robust and reliable synthetic process. The data presented herein serves as a valuable reference for scientists and professionals in the fields of drug development and chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 3. photometrics.net [photometrics.net]
- 4. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 6. jchps.com [jchps.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. amherst.edu [amherst.edu]
- 12. peerj.com [peerj.com]
- 13. tdi-bi.com [tdi-bi.com]
- 14. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Handling 4-Chloro-3-nitrophenylacetic acid: Personal Protective Equipment and Safety Protocols
The primary hazards associated with similar nitrophenylacetic acids include irritation to the skin, eyes, and respiratory system.[1][2][3][4] Some related compounds are also considered harmful if swallowed. Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is crucial to mitigate these risks.
Core Principles of Protection
When handling 4-Chloro-3-nitrophenylacetic acid, the fundamental principle is to create a barrier between the researcher and the chemical. This involves a multi-layered approach to PPE, ensuring that all potential routes of exposure (inhalation, dermal contact, and ocular contact) are adequately addressed.
Recommended Personal Protective Equipment (PPE)
Based on the hazard profile of analogous compounds, the following PPE is deemed essential for the safe handling of this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields are the minimum requirement.[2] However, for enhanced protection against dust particles and potential splashes, chemical safety goggles are strongly recommended.[1] A face shield should be considered when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves are mandatory.[2][5] Nitrile, neoprene, or butyl rubber gloves are generally suitable for handling organic acids.[5] It is critical to inspect gloves for any signs of degradation or perforation before each use.[2] For prolonged or repeated contact, a glove with a higher protection class (longer breakthrough time) should be selected.[1] |
| Body Protection | A standard laboratory coat is required. For more extensive handling procedures, chemical-resistant coveralls or a chemical-resistant apron over a lab coat should be worn to protect against splashes and spills.[5][6] |
| Respiratory Protection | When handling the solid (powder) form of this compound, a NIOSH-approved respirator is necessary to prevent the inhalation of dust particles.[1] An N95 dust mask may be sufficient for small-scale operations in a well-ventilated area.[7] For larger quantities or in situations where dust generation is significant, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[1] All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
Experimental Protocol: Handling and Preparation of a Solution
-
Pre-Experiment Check : Before starting, ensure that a chemical spill kit is readily accessible and that you are familiar with its use. Confirm that the safety shower and eyewash station are operational.
-
Personal Protective Equipment : Don the required PPE as outlined in the table above. This includes chemical safety goggles, nitrile gloves, and a laboratory coat.
-
Ventilation : All manipulations of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation risks.[2][8]
-
Weighing : Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Use a spatula for transfer and avoid generating dust.[1] If dust is generated, ensure appropriate respiratory protection is in use.
-
Solution Preparation : Add the weighed solid to the desired solvent in a suitable flask. Gently swirl or stir the mixture to facilitate dissolution.
-
Post-Handling : Once the handling of the solid is complete, carefully clean the spatula and any contaminated surfaces within the fume hood.
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats), must be disposed of as hazardous chemical waste.[3][8]
-
Waste Collection : Collect all solid and liquid waste in appropriately labeled, sealed containers. Do not mix with incompatible waste streams.
-
Container Labeling : Clearly label the waste container with the full chemical name ("this compound") and any other components of the waste.
-
Institutional Guidelines : Follow all institutional and local regulations for the disposal of hazardous chemical waste.[8][9]
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 4-羟基-3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

